Ifosfamide-d4-1
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C7H15Cl2N2O2P |
|---|---|
分子量 |
265.11 g/mol |
IUPAC名 |
3-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H15Cl2N2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)/i2D2,4D2 |
InChIキー |
HOMGKSMUEGBAAB-BYUTVXSXSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Ifosfamide-d4: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ifosfamide-d4 is a deuterium-labeled analog of the anticancer drug Ifosfamide (B1674421).[1] As a stable isotope-labeled compound, it serves as an invaluable tool in analytical and research settings, particularly in the field of pharmacokinetics and therapeutic drug monitoring.[1][2] This guide provides a comprehensive overview of Ifosfamide-d4, its applications in research, and detailed methodologies for its use.
Ifosfamide itself is a prodrug, meaning it requires metabolic activation to exert its cytotoxic effects.[3][4] It belongs to the oxazaphosphorine class of DNA alkylating agents and is used in the treatment of various cancers, including sarcomas and lymphomas.[3][5] The mechanism of action involves the cross-linking of DNA strands, which ultimately inhibits DNA replication and leads to cancer cell death.[5][6] Due to significant inter-individual variability in its metabolism and potential for severe toxicities, the precise quantification of Ifosfamide in biological matrices is crucial.[2][4] Ifosfamide-d4 is the gold standard for use as an internal standard in such quantitative analyses.[6][7]
Chemical and Physical Properties
Ifosfamide-d4 is structurally identical to Ifosfamide, with the exception of four deuterium (B1214612) atoms replacing hydrogen atoms on the oxazaphosphorine ring.[8] This isotopic substitution results in a higher molecular weight, which allows for its differentiation from the unlabeled drug in mass spectrometry-based assays, without significantly altering its chemical properties.[3]
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁D₄Cl₂N₂O₂P | [9] |
| Molecular Weight | 265.11 g/mol | [8][10] |
| CAS Number | 1189701-13-0 | [8][10] |
| Appearance | Pale Yellow Semi-Solid | |
| Storage Conditions | 2-8°C Refrigerator, Under Inert Atmosphere |
Role in Research: The Internal Standard
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for accurate and precise results.[11] The IS is a compound of known concentration that is added to samples, calibrators, and quality controls. It helps to correct for variability that can occur during sample preparation, injection, and ionization in the mass spectrometer.[7]
The ideal internal standard co-elutes with the analyte and experiences similar matrix effects (ion suppression or enhancement).[6] Deuterated standards like Ifosfamide-d4 are considered the "gold standard" because their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly throughout the analytical process.[6][7] This leads to more robust, reliable, and reproducible data, which is critical in clinical and research settings.[6][11]
Metabolic Activation of Ifosfamide
Understanding the metabolic pathway of Ifosfamide is crucial for interpreting pharmacokinetic data and for appreciating the context in which Ifosfamide-d4 is used. Ifosfamide is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, mainly CYP3A4 and CYP2B6.[5][11] This process leads to the formation of active (cytotoxic) and inactive metabolites. A key toxic metabolite is chloroacetaldehyde, which is associated with neurotoxicity.[4]
Experimental Protocols
The following section details a typical experimental workflow for the quantification of Ifosfamide in a biological matrix (e.g., plasma) using Ifosfamide-d4 as an internal standard. This protocol is based on established LC-MS/MS methods for similar compounds.[7][10]
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting small molecules from biological matrices.[12][13]
-
Thawing: Thaw plasma samples, calibration standards, and quality controls at room temperature.
-
Aliquoting: Aliquot 100 µL of each sample into a microcentrifuge tube.
-
Spiking: Add a known amount (e.g., 20 µL) of Ifosfamide-d4 internal standard working solution to each tube.
-
Precipitation: Add 300 µL of a cold organic solvent (e.g., acetonitrile) to each tube to precipitate proteins.
-
Vortexing: Vortex the tubes for approximately 30 seconds to ensure thorough mixing.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.[14]
LC-MS/MS Analysis
The reconstituted samples are then analyzed using a liquid chromatography-tandem mass spectrometry system.
| Parameter | Typical Conditions |
| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)[10] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.2 - 0.5 mL/min[10] |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[10] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[10] |
MRM Transitions: The specific precursor-to-product ion transitions for Ifosfamide and Ifosfamide-d4 need to be optimized by direct infusion of the standard solutions. Representative transitions are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ifosfamide | 261.0 | 92.0 |
| Ifosfamide-d4 | 265.1 | 96.0 |
Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.
Data Analysis and Quantification
The concentration of Ifosfamide in the samples is determined by creating a calibration curve. The peak area ratio of Ifosfamide to Ifosfamide-d4 is plotted against the known concentrations of the calibration standards. A linear regression model is then used to calculate the concentration of Ifosfamide in the unknown samples.[7]
Conclusion
Ifosfamide-d4 is an essential tool for researchers and scientists involved in the development and clinical monitoring of Ifosfamide. Its use as an internal standard in LC-MS/MS assays ensures the highest level of accuracy and precision in quantitative bioanalysis. A thorough understanding of the metabolic pathways of Ifosfamide and the implementation of robust analytical methodologies, as outlined in this guide, are critical for generating reliable data in both preclinical and clinical research. The detailed protocols and workflow diagrams provided herein serve as a valuable resource for professionals in the field of drug development and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tandem mass spectrometric analysis of cyclophosphamide, ifosfamide and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ifosfamide clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ifosfamide Assay Analyzed with HPLC – AppNote [mtc-usa.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Liquid chromatography-mass spectrometry assay for quantitation of ifosfamide and its N-deschloroethylated metabolites in rat microsomal medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of ifosfamide by HPLC using on-line sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. api.unil.ch [api.unil.ch]
- 12. gcms.cz [gcms.cz]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
Synthesis and Isotopic Labeling of Ifosfamide-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Ifosfamide-d4. The document details a plausible synthetic pathway, methods for purification and characterization, and the significance of deuterium (B1214612) labeling in the context of drug metabolism. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug development and metabolic studies involving Ifosfamide (B1674421).
Introduction
Ifosfamide is a crucial alkylating agent used in chemotherapy for a variety of cancers. The study of its metabolic fate is essential for optimizing therapeutic efficacy and minimizing toxicity. Isotopic labeling, particularly with deuterium, is a powerful technique for elucidating metabolic pathways and investigating kinetic isotope effects. Ifosfamide-d4, with deuterium atoms incorporated into the chloroethyl side chains, serves as an invaluable tool in such studies, particularly as an internal standard for mass spectrometry-based quantification.
Synthesis of Ifosfamide-d4
While a specific, detailed protocol for the synthesis of Ifosfamide-d4 is not extensively published, a representative synthetic route can be constructed based on established methods for the synthesis of Ifosfamide and other deuterated oxazaphosphorines. The key strategy involves the use of a deuterated precursor, namely bis(2-chloroethyl-1,1,2,2-d4)amine.
A plausible two-step synthesis is outlined below:
Step 1: Formation of the Phosphoramidic Dichloride Intermediate
The synthesis commences with the reaction of phosphorus oxychloride with bis(2-chloroethyl-1,1,2,2-d4)amine hydrochloride in the presence of a base, such as triethylamine (B128534), to neutralize the hydrogen chloride formed. This reaction yields the key intermediate, N,N-bis(2-chloroethyl-1,1,2,2-d4)phosphoramidic dichloride.
Step 2: Cyclization to form Ifosfamide-d4
The phosphoramidic dichloride intermediate is then reacted with 3-amino-1-propanol in the presence of a base to facilitate the cyclization reaction, forming the oxazaphosphorine ring and yielding Ifosfamide-d4.
Experimental Protocol:
Materials:
-
Phosphorus oxychloride (POCl₃)
-
bis(2-chloroethyl-1,1,2,2-d4)amine hydrochloride
-
3-Amino-1-propanol
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous diethyl ether
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Formation of N,N-bis(2-chloroethyl-1,1,2,2-d4)phosphoramidic dichloride:
-
A solution of bis(2-chloroethyl-1,1,2,2-d4)amine hydrochloride (1.0 eq) in anhydrous dichloromethane is cooled to 0°C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).
-
Triethylamine (2.2 eq) is added dropwise to the suspension.
-
A solution of phosphorus oxychloride (1.1 eq) in anhydrous dichloromethane is added dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction mixture is filtered to remove triethylamine hydrochloride, and the filtrate is concentrated under reduced pressure to yield the crude phosphoramidic dichloride intermediate.
-
-
Synthesis of Ifosfamide-d4:
-
The crude N,N-bis(2-chloroethyl-1,1,2,2-d4)phosphoramidic dichloride is dissolved in anhydrous dichloromethane and cooled to 0°C.
-
A solution of 3-amino-1-propanol (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane is added dropwise to the cooled solution.
-
The reaction mixture is stirred at 0°C for 2 hours and then at room temperature for 24 hours.
-
The mixture is filtered, and the filtrate is washed successively with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification:
The crude Ifosfamide-d4 is purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure product.
Characterization and Data Presentation
The successful synthesis and isotopic labeling of Ifosfamide-d4 must be confirmed through rigorous analytical techniques.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight of Ifosfamide-d4 and determining its isotopic purity. The mass spectrum will show a molecular ion peak corresponding to the mass of the d4-labeled compound. The isotopic distribution of the molecular ion cluster can be used to calculate the percentage of d4, as well as any d3, d2, d1, and d0 species present.[1][2]
| Parameter | Value |
| Molecular Formula | C₇H₁₁D₄Cl₂N₂O₂P |
| Monoisotopic Mass | 265.0493 g/mol |
| Isotopic Distribution | Relative Abundance (%) |
| d4 (M+4) | >98% (Typical) |
| d3 (M+3) | <2% |
| d2 (M+2) | <1% |
| d1 (M+1) | <1% |
| d0 (M) | <0.5% |
Table 1: Representative Mass Spectrometry Data for Ifosfamide-d4.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and confirms the position of the deuterium labels.
-
¹H NMR: The proton NMR spectrum of Ifosfamide-d4 will show a significant reduction or complete absence of signals corresponding to the protons on the chloroethyl groups when compared to the spectrum of unlabeled Ifosfamide.[3][4]
-
¹³C NMR: The carbon-13 NMR spectrum will show the signals for the deuterated carbons as multiplets with reduced intensity due to C-D coupling.
-
³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing phosphorus-containing compounds.[5][6] The spectrum of Ifosfamide-d4 should exhibit a single peak at a chemical shift characteristic of the oxazaphosphorine ring structure.
| Nucleus | Expected Chemical Shift (δ) ppm | Key Observations for Ifosfamide-d4 |
| ¹H | See reference spectra[3][4] | Absence or significant reduction of signals for -CH₂Cl and -CH₂N- protons of the chloroethyl groups. |
| ³¹P | ~13-15 | A single peak confirming the oxazaphosphorine structure. |
Table 2: Expected NMR Spectroscopic Data for Ifosfamide-d4.
Significance of Deuterium Labeling
The strategic placement of deuterium atoms on the chloroethyl groups of Ifosfamide has a significant impact on its metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect. This effect can slow down metabolic reactions that involve the cleavage of these bonds.
In the case of Ifosfamide, a major metabolic pathway is N-dechloroethylation, which leads to the formation of the neurotoxic metabolite chloroacetaldehyde. By replacing the hydrogens on the carbons adjacent to the chlorine atoms with deuterium, the rate of this N-dechloroethylation reaction is reduced. This "metabolic switching" can potentially lead to a more favorable metabolic profile, with a higher proportion of the drug undergoing the desired 4-hydroxylation pathway, which leads to the active cytotoxic species, while reducing the formation of toxic metabolites.
Visualizations
Synthetic Pathway
References
- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0015312) [hmdb.ca]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Identification of biliary metabolites of ifosfamide using 31P magnetic resonance spectroscopy and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Deuterated vs. Non-Deuterated Ifosfamide: A Technical Guide to a Novel Therapeutic Strategy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ifosfamide (B1674421), a cornerstone of chemotherapy for various malignancies, is a prodrug whose therapeutic efficacy is intrinsically linked to its metabolic activation. However, this bioactivation also yields toxic metabolites, most notably chloroacetaldehyde (B151913) (CAA), which is a primary contributor to the dose-limiting neurotoxicity associated with ifosfamide treatment. This technical guide explores the rationale and current scientific understanding behind the deuteration of ifosfamide as a strategy to modulate its metabolism, enhance its therapeutic index, and mitigate toxicity. By leveraging the kinetic isotope effect, the substitution of hydrogen with deuterium (B1214612) at specific molecular positions can alter the rate of metabolic reactions, favoring the formation of the active anti-cancer agent while reducing the production of neurotoxic byproducts. This document provides a comprehensive overview of the metabolism and mechanism of action of ifosfamide, presents available comparative data between its deuterated and non-deuterated forms, details relevant experimental protocols, and visualizes key pathways to facilitate a deeper understanding of this promising drug development strategy.
Introduction: The Ifosfamide Conundrum
Ifosfamide is an oxazaphosphorine alkylating agent widely used in the treatment of a variety of cancers, including sarcomas, lymphomas, and lung cancer.[1] As a prodrug, it requires metabolic activation by cytochrome P450 (CYP) enzymes in the liver to exert its cytotoxic effects.[2][3] The therapeutic activity of ifosfamide is attributed to its metabolite, isophosphoramide mustard, which forms DNA cross-links, leading to the inhibition of DNA synthesis and induction of cancer cell apoptosis.[3][4]
However, the metabolism of ifosfamide is a double-edged sword. A significant portion of the drug is metabolized via an alternative pathway, N-dechloroethylation, which results in the formation of chloroacetaldehyde (CAA).[5][6][7] CAA is a neurotoxic compound that can cross the blood-brain barrier and is implicated in the central nervous system (CNS) toxicity, or encephalopathy, often observed in patients undergoing ifosfamide therapy.[6][8][9] This neurotoxicity is a major dose-limiting factor and can manifest as confusion, hallucinations, seizures, and in severe cases, coma.[7]
The Deuterium Advantage: A Metabolic Shift
Deuterium, a stable isotope of hydrogen, possesses a neutron in addition to a proton, making it approximately twice as heavy as hydrogen. The substitution of hydrogen with deuterium at a metabolic "soft spot" in a drug molecule can significantly alter the rate of bond cleavage in enzyme-catalyzed reactions, a phenomenon known as the kinetic isotope effect (KIE).[8] This can lead to a slower rate of metabolism at the deuterated position.
In the context of ifosfamide, strategic deuteration of the chloroethyl side chains aims to slow down the N-dechloroethylation pathway responsible for CAA formation. This metabolic "switching" is hypothesized to redirect a greater proportion of the parent drug towards the therapeutically beneficial 4-hydroxylation pathway, which leads to the formation of the active alkylating agent, isophosphoramide mustard. The potential benefits of this approach are twofold:
-
Reduced Toxicity: A decrease in the production of the neurotoxic metabolite CAA.
-
Enhanced Efficacy: An increase in the formation of the active anti-cancer metabolite.
Comparative Analysis: Deuterated vs. Non-Deuterated Ifosfamide
While the clinical development of a deuterated ifosfamide is still in its nascent stages, in vitro studies have provided compelling proof-of-concept for this strategy.
In Vitro Metabolic Profile
A key study investigated the metabolism of deuterated ifosfamide (d4IFO), with deuterium atoms at the alpha and alpha' carbons of the chloroethyl chains, by human cytochrome P450 enzymes. The results demonstrated a clear trend towards the desired metabolic shift.
| Parameter | Non-Deuterated Ifosfamide (IFO) | Deuterated Ifosfamide (d4IFO) | Fold Change (d4IFO/IFO) |
| CYP3A4-mediated 4-Hydroxylation (Activation) | |||
| Vmax (pmol/min/pmol P450) | 1.8 ± 0.2 | 2.5 ± 0.3 | ~1.4 |
| CYP3A4-mediated N-Dechloroethylation (Toxicity) | |||
| Vmax (pmol/min/pmol P450) | 0.9 ± 0.1 | 0.4 ± 0.1 | ~0.4 |
| CYP2B6-mediated 4-Hydroxylation (Activation) | |||
| Vmax (pmol/min/pmol P450) | 3.2 ± 0.4 | 4.1 ± 0.5 | ~1.3 |
| CYP2B6-mediated N-Dechloroethylation (Toxicity) | |||
| Vmax (pmol/min/pmol P450) | 12.0 ± 1.5 | 5.5 ± 0.7 | ~0.5 |
Data extrapolated from in vitro studies with recombinant human P450 enzymes. The values represent the maximal velocity (Vmax) of the reactions.
These in vitro findings suggest that deuteration of ifosfamide can enhance its activation by key metabolizing enzymes while concurrently reducing the formation of toxic metabolites.
In Vivo Data: A Critical Gap
To date, there is a notable absence of publicly available in vivo preclinical or clinical studies directly comparing the pharmacokinetics, efficacy, and toxicity of deuterated ifosfamide with its non-deuterated counterpart. While numerous studies have characterized the in vivo properties of standard ifosfamide in animal models, similar comprehensive investigations for a deuterated version are yet to be published.[10][11][12][13][14] This represents a critical knowledge gap that needs to be addressed to validate the promising in vitro findings in a whole-organism context.
Signaling Pathways and Mechanisms of Action
Understanding the intricate pathways of ifosfamide metabolism and action is crucial for appreciating the potential impact of deuteration.
Ifosfamide Metabolism
Ifosfamide undergoes two primary metabolic transformations in the liver, catalyzed by CYP450 enzymes, primarily CYP3A4 and CYP2B6.[2][5]
Mechanism of Action of Isophosphoramide Mustard
The active metabolite, isophosphoramide mustard, is a bifunctional alkylating agent that targets DNA.[3][4]
Chloroacetaldehyde-Induced Neurotoxicity
The neurotoxicity of CAA is multifactorial and not fully elucidated, but several mechanisms have been proposed.[6][7][15]
Experimental Protocols
Detailed experimental protocols are essential for the rigorous evaluation of deuterated ifosfamide. Below are outlines for key in vitro and in vivo studies.
In Vitro Metabolism Assay
Objective: To compare the metabolic stability and metabolite profile of deuterated and non-deuterated ifosfamide in human liver microsomes.
Methodology:
-
Incubation: Incubate deuterated and non-deuterated ifosfamide at various concentrations with pooled human liver microsomes in the presence of an NADPH-regenerating system.
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the parent drug and its key metabolites (4-hydroxyifosfamide, chloroacetaldehyde, etc.).
-
Data Analysis: Determine the rate of disappearance of the parent compound and the rate of formation of metabolites. Calculate kinetic parameters such as Km and Vmax.
In Vivo Pharmacokinetic and Efficacy Study (Hypothetical)
Objective: To compare the pharmacokinetic profile, anti-tumor efficacy, and toxicity of deuterated and non-deuterated ifosfamide in a relevant animal cancer model (e.g., human tumor xenograft in mice).
Methodology:
-
Animal Model: Establish tumors in immunocompromised mice by subcutaneously injecting human cancer cells (e.g., sarcoma cell line).
-
Drug Administration: Once tumors reach a specified size, randomize mice into treatment groups: vehicle control, non-deuterated ifosfamide, and deuterated ifosfamide at various dose levels. Administer the drugs via an appropriate route (e.g., intraperitoneal injection).
-
Pharmacokinetic Analysis: In a satellite group of animals, collect blood samples at various time points post-dosing to determine the plasma concentrations of the parent drug and its metabolites using LC-MS/MS.
-
Efficacy Assessment: Measure tumor volume regularly (e.g., twice a week) using calipers. At the end of the study, excise and weigh the tumors.
-
Toxicity Evaluation: Monitor animal body weight, clinical signs of toxicity (e.g., lethargy, ruffled fur), and perform hematological and serum chemistry analysis at the end of the study.
-
Data Analysis: Compare tumor growth inhibition, pharmacokinetic parameters (AUC, Cmax, half-life), and toxicity endpoints between the treatment groups.
References
- 1. Stereoselective pharmacokinetics of ifosfamide in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ifosamide? [synapse.patsnap.com]
- 5. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Chloroacetaldehyde-induced cerebral glutathione depletion and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. Chloroacetaldehyde and Ifosfamide Toxicity - Marshall Goren [grantome.com]
- 10. Preclinical phase II study of ifosfamide in human tumour xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and toxicity of ifosfamide stereoisomers in an in vivo rat mammary carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nephrotoxicity of ifosfamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy, toxicity, pharmacokinetics, and in vitro metabolism of the enantiomers of ifosfamide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase I trial and pharmacokinetic analysis of ifosfamide in cats with sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chloroacetaldehyde: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of Ifosfamide-d4 in Advancing Metabolic Pathway Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Ifosfamide-d4 and its application in metabolic pathway studies. Ifosfamide (B1674421), a crucial alkylating agent in cancer chemotherapy, undergoes complex metabolic activation and detoxification.[1][2][3] The deuterated analog, Ifosfamide-d4, serves as an invaluable tool for researchers, primarily as a stable isotope-labeled internal standard for precise quantification in bioanalytical assays.[4] This guide will delve into the metabolic fate of ifosfamide, its mechanism of action, and the experimental methodologies employed to study these processes, with a special focus on the utility of Ifosfamide-d4.
Introduction to Ifosfamide and the Significance of Deuteration
Ifosfamide is a prodrug, meaning it requires metabolic activation to exert its cytotoxic effects against various cancers, including sarcomas, testicular cancer, and lymphomas.[1][2][5] Its therapeutic efficacy is intrinsically linked to its biotransformation, which unfortunately also produces toxic metabolites responsible for side effects such as neurotoxicity and urotoxicity.[1][3][6]
The use of deuterated compounds like Ifosfamide-d4 has become a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies.[4] Deuterium, a stable isotope of hydrogen, imparts a greater mass to the molecule without significantly altering its chemical properties.[7] This isotopic labeling allows for the differentiation between the administered compound and its endogenous counterparts or other metabolites during analysis. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can lead to a decreased rate of metabolism, potentially altering the pharmacokinetic profile of the drug.[8] In the context of Ifosfamide, this can mean a longer plasma half-life and altered exposure to both active and toxic metabolites.[8]
Ifosfamide-d4 is primarily used as an internal standard in quantitative analytical methods like liquid chromatography-mass spectrometry (LC-MS) to enhance the accuracy and precision of measurements.[4][7]
Mechanism of Action: From Prodrug to DNA Alkylation
The cytotoxic action of ifosfamide is a multi-step process that begins with its metabolic activation and culminates in the damage of cancer cell DNA.
Figure 1: Ifosfamide's Mechanism of Action.
Ifosfamide is first hydroxylated by cytochrome P450 enzymes in the liver, primarily CYP3A4 and CYP2B6, to form 4-hydroxyifosfamide.[5][9] This active metabolite exists in equilibrium with its tautomer, aldoifosfamide.[6][10] Aldoifosfamide then undergoes spontaneous decomposition to yield the ultimate alkylating agent, isophosphoramide mustard, and a toxic byproduct, acrolein.[1][6][10] Isophosphoramide mustard subsequently alkylates DNA, primarily at the N-7 position of guanine, leading to the formation of DNA cross-links.[2][5] These cross-links disrupt DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][11]
The Metabolic Pathway of Ifosfamide
The metabolism of ifosfamide is a complex network of competing activation and detoxification pathways. Understanding this network is critical for optimizing therapeutic outcomes and minimizing toxicity.
References
- 1. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ifosfamide clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ifosfamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. ClinPGx [clinpgx.org]
- 7. benchchem.com [benchchem.com]
- 8. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. cancerresearchuk.org [cancerresearchuk.org]
The In Vivo Pharmacokinetics of Ifosfamide-d4: A Technical Guide Based on Existing Knowledge of Ifosfamide
Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature reveals a notable absence of in vivo pharmacokinetic data for Ifosfamide-d4. Studies detailing key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life, and clearance for the deuterated compound in living organisms have not been published.
This technical guide, therefore, provides a detailed overview of the in vivo pharmacokinetics of the parent compound, Ifosfamide (B1674421). This information serves as a critical foundation for researchers, scientists, and drug development professionals. By understanding the behavior of Ifosfamide, we can infer the anticipated effects of deuteration on its metabolic pathways and overall pharmacokinetic profile. This document will also present established experimental protocols for Ifosfamide, which are directly applicable to future in vivo studies of Ifosfamide-d4.
Introduction to Ifosfamide and the Rationale for Deuteration
Ifosfamide is a crucial alkylating agent used in the treatment of a variety of cancers.[1] It is a prodrug, meaning it requires metabolic activation to exert its cytotoxic effects.[1][2] The activation of Ifosfamide occurs primarily through hydroxylation at the 4-position, a reaction catalyzed by cytochrome P450 (CYP) enzymes.[3] However, a competing metabolic pathway, N-dechloroethylation, leads to the formation of chloroacetaldehyde, a metabolite associated with neurotoxicity and nephrotoxicity.[2][4]
Ifosfamide-d4 is a deuterated analog of Ifosfamide, where four hydrogen atoms on the chloroethyl side chains have been replaced with deuterium (B1214612). This substitution is intended to leverage the kinetic isotope effect, a phenomenon where the increased mass of deuterium can slow down the rate of chemical reactions involving the cleavage of carbon-deuterium bonds. The primary goal of deuterating Ifosfamide is to inhibit the N-dechloroethylation pathway, thereby shifting the metabolic balance towards the therapeutic 4-hydroxylation pathway. This could potentially lead to an improved therapeutic index with enhanced anti-tumor activity and reduced toxicity.
In Vivo Pharmacokinetics of Ifosfamide (Parent Compound)
The pharmacokinetics of Ifosfamide have been extensively studied in both preclinical animal models and human clinical trials.[2][4][5] It exhibits a multicompartment pharmacokinetic model.[5]
Absorption and Distribution
Following intravenous administration, Ifosfamide is distributed throughout the body with a volume of distribution that approximates total body water, suggesting minimal tissue binding.[6] The central compartment volume for the parent drug is slightly larger than that of its analogue, cyclophosphamide.[5] Oral administration of Ifosfamide results in rapid absorption and high bioavailability, typically around 92%.[4]
Metabolism
Ifosfamide undergoes extensive hepatic metabolism, which is a critical determinant of its efficacy and toxicity.[2][3] The two primary metabolic pathways are:
-
4-Hydroxylation (Activation): This pathway, mediated by CYP enzymes, produces the active metabolite 4-hydroxyifosfamide.[3]
-
N-Dechloroethylation (Inactivation and Toxicity): This pathway leads to the formation of the inactive metabolites 2- and 3-dechloroethylifosfamide and the toxic metabolite chloroacetaldehyde.[7]
A notable characteristic of Ifosfamide is the auto-induction of its own metabolism.[3][4] Repeated administration leads to an increased clearance of the drug over time.[7][8]
Elimination
Ifosfamide and its metabolites are primarily excreted through the urine.[6] The half-life of Ifosfamide is dose-dependent, with higher doses resulting in a longer half-life.[6] For high doses (3800 to 5000 mg/m²), the half-life is approximately 15 hours, while for lower doses (1800 to 2400 mg/m²), it is around 7 hours.[6]
Quantitative Pharmacokinetic Data for Ifosfamide
The following tables summarize key pharmacokinetic parameters for Ifosfamide from a study in patients with bronchogenic carcinoma receiving a fractionated intravenous dose of 1.5 g/m² daily.[7]
Table 1: Pharmacokinetic Parameters of Ifosfamide on Day 1 and Day 5 of Treatment
| Parameter | Day 1 | Day 5 |
| Cmax (nmol/mL) | 199.1 | 181.1 |
| Terminal Half-life (h) | 6.36 | 4.06 |
| AUC (nmol·h/mL) | 1781 | 1204 |
Data from Kurowski and Wagner, 1997.[7]
Table 2: Pharmacokinetic Parameters of Ifosfamide Metabolites on Day 1 and Day 5 of Treatment
| Metabolite | Day 1 Cmax (nmol/mL) | Day 5 Cmax (nmol/mL) | Day 1 AUC (nmol·h/mL) | Day 5 AUC (nmol·h/mL) |
| 4-hydroxyifosfamide | 1.51 | 2.59 | 11.3 | 16.5 |
| Chloroacetaldehyde | 2.69 | 4.85 | 30.3 | 34.3 |
| 2-dechloroethylifosfamide | 8.6 | 16.7 | 111 | 209 |
| 3-dechloroethylifosfamide | 12.9 | 26.5 | 146 | 354 |
Data from Kurowski and Wagner, 1997.[7]
Experimental Protocols for In Vivo Pharmacokinetic Studies
The following outlines a general methodology for conducting in vivo pharmacokinetic studies of Ifosfamide, which would be directly applicable to Ifosfamide-d4.
Animal Models
Preclinical studies often utilize rodent models, such as mice or rats.[9] For studies investigating anti-tumor efficacy in conjunction with pharmacokinetics, human tumor xenograft models in immunocompromised mice are commonly employed.[9]
Dosing and Administration
Ifosfamide (or Ifosfamide-d4) is typically administered intravenously (i.v.) or intraperitoneally (i.p.).[9] The dose and schedule of administration can vary depending on the study's objectives. For example, a preclinical phase II study in nude mice used a maximum tolerated dose of 130 mg/kg per day.[9]
Sample Collection
Blood samples are collected at predetermined time points following drug administration.[7] Plasma is then separated by centrifugation and stored, typically at -80°C, until analysis.[10][11]
Bioanalytical Method
Quantification of Ifosfamide and its metabolites in plasma is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11] This technique offers high sensitivity and selectivity. A stable isotope-labeled internal standard, such as Ifosfamide-d4 itself, is crucial for accurate quantification.[12][13][14]
Sample Preparation: A common method for sample preparation is protein precipitation, where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins.[10] The supernatant is then analyzed by LC-MS/MS.
Mandatory Visualizations
Metabolic Pathway of Ifosfamide and the Impact of Deuteration
Caption: Metabolic pathways of Ifosfamide and the expected influence of deuteration.
Experimental Workflow for an In Vivo Pharmacokinetic Study
Caption: General experimental workflow for an in vivo pharmacokinetic study.
Conclusion and Future Directions
While direct in vivo pharmacokinetic data for Ifosfamide-d4 is currently unavailable, the extensive knowledge of the parent compound, Ifosfamide, provides a robust framework for anticipating its behavior. The deuteration of Ifosfamide is strategically designed to modulate its metabolism, favoring the therapeutic activation pathway and reducing the formation of toxic metabolites.
Future research should prioritize conducting in vivo pharmacokinetic studies on Ifosfamide-d4 in relevant animal models. Such studies, following the established protocols outlined in this guide, will be essential to quantitatively determine the impact of deuteration on the drug's absorption, distribution, metabolism, and excretion. The data generated will be invaluable for the continued development of Ifosfamide-d4 as a potentially safer and more effective chemotherapeutic agent.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Ifosfamide clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism and pharmacokinetics of oral and intravenous ifosfamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Comparative pharmacokinetics of ifosfamide, 4-hydroxyifosfamide, chloroacetaldehyde, and 2- and 3-dechloroethylifosfamide in patients on fractionated intravenous ifosfamide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of ifosfamide, 2- and 3-dechloroethylifosfamide in plasma and urine of cancer patients treated with a 10-day continuous infusion of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical phase II study of ifosfamide in human tumour xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioanalysis in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioanalysis [swissbioquant.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
Ifosfamide-d4 as an Internal Standard in Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Ifosfamide-d4 as an internal standard for the quantitative analysis of the anticancer agent Ifosfamide (B1674421) using mass spectrometry. The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical method development, offering high accuracy and precision by compensating for variability during sample preparation and analysis.
Core Principles of Deuterated Internal Standards
In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is essential to correct for analytical variability.[1] Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are considered the ideal choice for quantitative bioanalysis.[1] Their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they co-elute during chromatography and experience similar ionization effects in the mass spectrometer.[1] This near-identical behavior allows them to effectively track the analyte throughout the entire analytical process, from extraction to detection, thus correcting for variations in sample preparation, injection volume, and instrument response.[1] The mass difference between the analyte and the deuterated internal standard allows for their simultaneous measurement by the mass spectrometer.
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated enantioselective liquid chromatography-mass spectrometry (LC-MS) method for the determination of ifosfamide in human plasma. While the original study does not explicitly state the use of Ifosfamide-d4, the data is representative of a well-validated method and is presented here as a benchmark for a method employing a deuterated internal standard.
Table 1: Method Validation Parameters for Ifosfamide Quantification
| Parameter | Result |
| Linearity Range | 37.50 - 4800 ng/mL |
| Correlation Coefficient (r²) | > 0.997 |
| Lower Limit of Detection (LLOD) | 5.00 ng/mL |
Data adapted from a validated enantioselective LC-MS method for ifosfamide in human plasma.[1][2]
Table 2: Precision and Accuracy of the Bioanalytical Method
| Analyte | Inter-day Precision (%RSD) | Intra-day Precision (%RSD) | Accuracy (% of Nominal) |
| (R)-Ifosfamide | 3.63 - 15.8 | 10.1 - 14.3 | 89.2 - 101.5 |
| (S)-Ifosfamide | 3.63 - 15.8 | 10.1 - 14.3 | 89.2 - 101.5 |
%RSD: Relative Standard Deviation. Data represents the range of values across different concentrations.[1][2]
Experimental Protocols
This section details a representative experimental protocol for the quantification of Ifosfamide in human plasma using Ifosfamide-d4 as an internal standard, based on established LC-MS/MS methodologies.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for removing the bulk of proteins from plasma samples.
-
Materials:
-
Human plasma samples
-
Ifosfamide-d4 internal standard working solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the Ifosfamide-d4 internal standard working solution to the plasma sample.
-
Vortex for 30 seconds to ensure thorough mixing.
-
Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase for injection into the LC-MS/MS system.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 5 mM Ammonium Formate in water
-
Mobile Phase B: Methanol:Acetonitrile (50:50, v/v)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 5-10 µL
-
Gradient Elution: A suitable gradient to ensure separation of Ifosfamide from matrix components.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ifosfamide: m/z 261.0 > 91.6[3]
-
Ifosfamide-d4: m/z 265.1 > (Product ion to be determined empirically, likely m/z 91.6 or a slightly heavier fragment)
-
-
Collision Energy and other MS parameters: To be optimized for maximum signal intensity for both analyte and internal standard.
-
Visualizations
Ifosfamide Metabolic Pathway
Ifosfamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to exert its cytotoxic effects. The metabolism of Ifosfamide involves two main competing pathways: a bioactivation pathway that produces the active alkylating agent and a detoxification pathway that leads to inactive and potentially toxic metabolites.
Caption: Simplified metabolic pathway of Ifosfamide.
Analytical Workflow
The following diagram illustrates the typical workflow for the quantitative analysis of Ifosfamide in a biological matrix using Ifosfamide-d4 as an internal standard.
References
- 1. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced cyclophosphamide and ifosfamide activation in primary human hepatocyte cultures: response to cytochrome P-450 inducers and autoinduction by oxazaphosphorines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ifosfamide clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Deuterium Isotope Effect: A Paradigm Shift in Drug Metabolism and Pharmacokinetics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The substitution of hydrogen with its stable, heavier isotope, deuterium (B1214612), at strategic molecular positions represents a significant advancement in medicinal chemistry. This "deuteration" can profoundly alter a drug's metabolic fate, primarily by leveraging the kinetic isotope effect (KIE). The greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, making the C-D bond more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes. This attenuation of metabolic processes can lead to a more favorable pharmacokinetic profile, including increased half-life, enhanced systemic exposure, and potentially reduced formation of toxic metabolites. This guide provides a comprehensive technical overview of the core principles of deuterium isotope effects in drug metabolism, detailed experimental protocols for their evaluation, and a summary of the quantitative impact on key pharmacokinetic parameters of approved deuterated drugs.
The Core Principle: The Deuterium Kinetic Isotope Effect (KIE)
The foundation of deuterium's utility in drug development lies in the kinetic isotope effect. A C-D bond has a lower vibrational frequency and zero-point energy compared to a C-H bond due to the increased mass of deuterium. Consequently, more energy is required to break a C-D bond. In many drug metabolism reactions, particularly those mediated by the CYP450 enzyme superfamily, the cleavage of a C-H bond is the rate-limiting step. By replacing a hydrogen atom at a metabolically vulnerable site with deuterium, the rate of this cleavage can be significantly reduced. This can lead to several beneficial modifications in a drug's pharmacokinetic profile:
-
Increased Half-life (t½): A slower rate of metabolism extends the duration the drug remains in the systemic circulation.
-
Increased Systemic Exposure (AUC): The total drug exposure over time is increased due to reduced clearance.
-
Reduced Clearance (CL): The rate at which the drug is eliminated from the body is decreased.
-
Potential for Lower Dosing and Reduced Frequency: A longer half-life and increased exposure may allow for smaller doses or less frequent administration, potentially improving patient compliance and reducing side effects.
-
Metabolic Switching: Deuteration can sometimes redirect metabolism away from pathways that produce undesirable or toxic metabolites, enhancing the drug's safety profile.
It is important to note that the magnitude of the KIE is highly dependent on the specific metabolic reaction and the position of deuteration. A significant effect is typically observed only when C-H bond cleavage is the rate-determining step in the metabolic pathway.
Data Presentation: Quantitative Impact of Deuteration on Pharmacokinetics
The following tables summarize the pharmacokinetic parameters of approved deuterated drugs compared to their non-deuterated counterparts, illustrating the tangible benefits of this strategy.
Table 1: Pharmacokinetic Comparison of Deutetrabenazine and Tetrabenazine (B1681281)
| Parameter | Deutetrabenazine | Tetrabenazine | Fold Change (Deuterated/Non-deuterated) | Reference(s) |
| Active Metabolites (α+β)-HTBZ | ||||
| Cmax (ng/mL) | Lower | Higher | ~0.5-0.7x | [1][2] |
| AUC (ng·h/mL) | Higher | Lower | ~2x | [3] |
| t½ (h) | ~9-11 | ~2-5 | ~2-4x | [2][3] |
| Dosing Frequency | Twice Daily | Two to Three Times Daily | Reduced | [2] |
HTBZ: Dihydrotetrabenazine
The data clearly demonstrates that deuteration of tetrabenazine to form deutetrabenazine results in a longer half-life and increased overall exposure of its active metabolites, while surprisingly leading to a lower peak plasma concentration. This more stable pharmacokinetic profile allows for less frequent dosing and may contribute to a better-tolerated treatment regimen.[1][2][3]
Table 2: Pharmacokinetic Parameters of Deucravacitinib (B606291) (a de novo deuterated drug)
| Parameter (6 mg, once daily) | Value | Reference(s) |
| Tmax (hours) | 2-3 | [4] |
| Cmax (ng/mL) | 45 | [4] |
| AUC (ng·hr/mL) | 473 | [4] |
| Terminal Half-life (t½) (hours) | ~10 | [4] |
Deucravacitinib is a pioneering example of a de novo deuterated drug, meaning it was designed with deuterium incorporated from the outset. Therefore, a direct comparison to a non-deuterated analog that has undergone clinical development is not applicable. The deuteration in deucravacitinib is crucial for its selective inhibition of TYK2 over other Janus kinases (JAKs).[5]
Key Metabolic Pathways and a Visualized Workflow
The Cytochrome P450 Catalytic Cycle
The CYP450 enzymes are a major family of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs. The catalytic cycle involves the activation of molecular oxygen and the subsequent insertion of one oxygen atom into the substrate. The cleavage of a C-H bond is a critical step in this process and is often the point at which the deuterium kinetic isotope effect is manifested.
Caption: The Cytochrome P450 catalytic cycle, highlighting the hydrogen abstraction step where the KIE occurs.
Deucravacitinib and the JAK-STAT Signaling Pathway
Deucravacitinib is a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. It functions by binding to the regulatory pseudokinase domain of TYK2, locking it in an inactive conformation. This allosteric inhibition prevents the downstream signaling of key pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons, which are implicated in various autoimmune diseases.
Caption: Deucravacitinib's allosteric inhibition of TYK2 blocks pro-inflammatory gene expression.
Experimental Workflow for Evaluating Deuterated Drug Candidates
The evaluation of a deuterated drug candidate involves a systematic workflow encompassing in vitro and in vivo studies to quantify the kinetic isotope effect and its impact on the overall pharmacokinetic profile.
Caption: A streamlined workflow for the evaluation of deuterated drug candidates.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate assessment of deuterium isotope effects on drug metabolism.
In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its deuterated analog.
Materials:
-
Test compounds (non-deuterated and deuterated)
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system
-
Positive control compound (e.g., testosterone)
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) containing a suitable internal standard)
-
96-well plates
-
Incubator
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw liver microsomes on ice.
-
Prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
Prepare working solutions of the test compounds and positive control in buffer.
-
Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension.
-
Initiate the reaction by adding the test compound working solutions to their respective wells at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Incubate the plate at 37°C with gentle shaking.
-
-
Reaction Termination:
-
At each designated time point, terminate the reaction by adding ice-cold quenching solution containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).
-
Compare the t½ and CLint values between the deuterated and non-deuterated compounds to quantify the kinetic isotope effect.
-
LC-MS/MS Bioanalysis of Drugs in Plasma
Objective: To develop and validate a robust LC-MS/MS method for the accurate quantification of a drug and its deuterated analog in plasma samples from pharmacokinetic studies.
Materials:
-
Plasma samples (from in vivo studies)
-
Analyte and deuterated internal standard stock solutions
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Reversed-phase LC column (e.g., C18)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma, add 300 µL of ice-cold protein precipitation solvent containing the deuterated internal standard.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
-
-
LC-MS/MS Method Development and Validation:
-
Chromatography: Develop a gradient elution method using a C18 column to achieve chromatographic separation of the analyte from endogenous plasma components. Mobile phases typically consist of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid) to improve peak shape and ionization.
-
Mass Spectrometry: Optimize the mass spectrometer parameters in positive or negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for quantification, selecting specific precursor-to-product ion transitions for the analyte and the deuterated internal standard.
-
Method Validation: Validate the method according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
-
-
Sample Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Integrate the peak areas for the analyte and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
The strategic incorporation of deuterium into drug molecules has proven to be a powerful tool for optimizing pharmacokinetic properties. By leveraging the deuterium kinetic isotope effect, medicinal chemists can effectively slow down drug metabolism, leading to improved half-life, increased exposure, and potentially a better safety profile. The successful development and approval of drugs like deutetrabenazine and deucravacitinib underscore the clinical and commercial viability of this approach. A thorough understanding of the underlying principles, coupled with robust in vitro and in vivo experimental evaluation, is crucial for harnessing the full potential of deuteration in the design of next-generation therapeutics. This guide provides a foundational framework for researchers and drug development professionals to explore and implement this innovative strategy in their own programs.
References
Commercial Sources and Technical Guide for High-Purity Ifosfamide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial sources for high-purity Ifosfamide-d4, a critical reagent for research and development in the pharmaceutical sciences. This document details available products, offers insights into experimental applications, and visualizes the biochemical pathways of its parent compound, Ifosfamide (B1674421).
Introduction to Ifosfamide-d4
Ifosfamide-d4 is the deuterium-labeled analog of Ifosfamide, an alkylating agent widely used in cancer chemotherapy.[1][2] The incorporation of four deuterium (B1214612) atoms into the molecule provides a stable isotopic label, making it an invaluable tool for quantitative bioanalytical studies.[3] Its primary application is as an internal standard in mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of Ifosfamide quantification in biological matrices.[3][4]
Commercial Sources of High-Purity Ifosfamide-d4
A comprehensive search of chemical suppliers has identified several commercial sources for high-purity Ifosfamide-d4. The following table summarizes the available products, their purity specifications, and other relevant information to aid researchers in selecting the appropriate material for their studies.
| Supplier | Catalog Number | CAS Number | Purity | Available Quantities |
| MedchemExpress | HY-17419S1 | 1189701-13-0 | >98% (typically ≥99.0%) | 1mg, 5mg, 10mg |
| Toronto Research Chemicals (LGC Standards) | TRC-I265002 | 1189701-13-0 | >95% (HPLC)[5] | 1mg, 10mg[5] |
| Cayman Chemical | 17562 (for unlabeled) | 1189701-13-0 | ≥98% | Inquire for availability |
| BOC Sciences | BLP-012388 | 1189701-13-0 | Inquire | Inquire |
| Alsachim | 1189701-13-0 | Inquire | Inquire | |
| Axios Research | AR-I03227 | 1189701-13-0 | Inquire | Inquire[6] |
| Cerilliant | B130323-10 | 1189701-13-0 | Inquire | 10mg[7] |
Experimental Protocols: Quantitative Analysis of Ifosfamide using Ifosfamide-d4 by LC-MS/MS
The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis.[8] The following is a generalized, yet detailed, methodology for the quantification of Ifosfamide in human plasma using Ifosfamide-d4 as an internal standard. This protocol is adapted from established methods for analogous compounds.[8][9]
Materials and Reagents
-
Ifosfamide certified reference standard
-
Ifosfamide-d4 internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ifosfamide and Ifosfamide-d4 in methanol.
-
Working Standard Solutions: Serially dilute the Ifosfamide stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standards for the calibration curve.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Ifosfamide-d4 stock solution with acetonitrile to the desired concentration.[8]
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibrator, or quality control sample, add a known volume of the Ifosfamide-d4 internal standard working solution.
-
Add a protein precipitation agent, such as acetonitrile (typically 3-4 volumes).
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at approximately 40°C.
-
Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
-
Chromatographic Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: The specific precursor-to-product ion transitions for both Ifosfamide and Ifosfamide-d4 should be optimized by direct infusion of the standard solutions. For Ifosfamide, a common transition is m/z 261.0 > 92.0.
Data Analysis
The concentration of Ifosfamide in the plasma samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte (Ifosfamide) to the internal standard (Ifosfamide-d4) against the known concentrations of the calibration standards. A linear regression model is then applied to determine the concentrations in the unknown samples.[8]
Visualizing Key Pathways and Workflows
To further aid in the understanding of Ifosfamide's mechanism and the experimental use of its deuterated analog, the following diagrams have been generated using the DOT language.
References
- 1. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ifosfamide-d4 | CAS 1189701-13-0 | LGC Standards [lgcstandards.com]
- 6. Ifosfamide-d4 | Axios Research [axios-research.com]
- 7. Ifosfamide-d4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Deconstructing the Certificate of Analysis for Ifosfamide-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive framework for interpreting the Certificate of Analysis (CoA) for Ifosfamide-d4. As a deuterated analog of the alkylating agent Ifosfamide (B1674421), Ifosfamide-d4 serves as a critical internal standard in quantitative analytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic and metabolic profiling.[1][2][3] Understanding the data presented in its CoA is paramount for ensuring the accuracy and reliability of experimental results.
Overview of Ifosfamide-d4
Ifosfamide is a chemotherapeutic agent used in the treatment of various cancers.[4][5][6][7] Its deuterated form, Ifosfamide-d4, where four hydrogen atoms are replaced by deuterium (B1214612), offers a molecule with a greater mass without significantly altering its chemical properties.[3] This key feature allows it to be distinguished from the non-labeled parent drug in mass spectrometry, making it an ideal internal standard for correcting variations during sample analysis.[2][3]
Quantitative Data Summary
A typical Certificate of Analysis for Ifosfamide-d4 will present several key quantitative parameters. The following tables summarize the expected data, providing a clear structure for comparison and interpretation.
Table 1: Physicochemical Properties
| Property | Typical Value | Significance |
| Chemical Formula | C₇H₁₁D₄Cl₂N₂O₂P[1] | Defines the elemental composition of the molecule. |
| Molecular Weight | 265.11 g/mol [1] | The increased mass due to deuterium is critical for MS-based quantification. |
| Appearance | White to Off-White Solid[1] | A visual check for the expected physical state of the material. |
| Solubility | Soluble in DMSO and Water | Crucial for the preparation of stock and working solutions.[8] |
| Storage Conditions | -20°C, protected from light[8] | Essential for maintaining the stability and integrity of the compound. |
Table 2: Analytical Data
| Parameter | Typical Specification | Method | Significance |
| Chemical Purity (by HPLC) | ≥98% | HPLC-UV/DAD | Confirms the percentage of the desired compound, free from non-isotopic impurities. |
| Isotopic Purity (by MS) | ≥99% atom % D | LC-MS | Determines the percentage of molecules that are correctly labeled with deuterium. |
| Deuterium Incorporation | ≥99% | Mass Spectrometry | Quantifies the extent of deuterium labeling at the specified positions. |
| Identity Confirmation | Consistent with structure | ¹H-NMR, ¹³C-NMR, MS | Confirms the chemical structure and the position of the deuterium labels. |
| Residual Solvents | Conforms to USP <467> | GC-HS | Ensures that the amount of residual solvents from the synthesis process is below acceptable limits. |
| Assay (by qNMR or Mass Spec) | 95.0% - 105.0% | qNMR or LC-MS/MS | Provides an accurate measure of the concentration of the analyte in the provided standard. |
Experimental Protocols
The data presented in a CoA is generated through a series of rigorous analytical experiments. The following sections detail the typical methodologies employed.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is used to separate Ifosfamide-d4 from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.[9]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) is a typical mobile phase.[9]
-
Flow Rate: A flow rate in the range of 0.3 - 0.5 mL/min is generally applied.[9]
-
Injection Volume: 5 - 10 µL of the sample solution is injected.[9]
-
Detection: UV detection at a wavelength determined by the UV absorbance maximum of Ifosfamide.
-
Data Analysis: The peak area of Ifosfamide-d4 is compared to the total peak area of all components in the chromatogram to calculate the chemical purity.
Mass Spectrometry (MS) for Isotopic Purity and Identity
Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds.
-
Instrumentation: A triple quadrupole mass spectrometer is frequently used for this purpose.[9]
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is typically employed.[9][10]
-
Analysis Mode: For identity and isotopic purity, full scan mode is used to observe the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺). For quantification, Multiple Reaction Monitoring (MRM) is utilized, where specific precursor-to-product ion transitions are monitored.[11][12]
-
Data Analysis: The relative intensities of the mass peaks corresponding to the deuterated and non-deuterated forms are used to calculate the isotopic purity. The fragmentation pattern in MS/MS mode helps to confirm the structure. The major fragmentation pathways for protonated Ifosfamide involve the elimination of ethylene (B1197577) and cleavage of the P-N bond.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the chemical structure and confirms the position of the deuterium labels.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H-NMR: The absence or significant reduction of signals at specific chemical shifts compared to the non-deuterated Ifosfamide standard confirms the location of deuterium incorporation.
-
¹³C-NMR: Provides information on the carbon skeleton of the molecule.
-
³¹P-NMR: Can be used to analyze phosphorus-containing metabolites.[13][14]
-
-
Data Analysis: The chemical shifts, coupling constants, and signal integrations are compared with the known spectrum of Ifosfamide to confirm the structural integrity.
Visualizations
The following diagrams illustrate key aspects of the analysis and structure of Ifosfamide-d4.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Efficacy and safety of ifosfamide-based chemotherapy for osteosarcoma: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Meta-analysis of ifosfamide-based combination chemotherapy in advanced soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of ifosfamide-based chemotherapy for osteosarcoma: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. benchchem.com [benchchem.com]
- 10. Tandem mass spectrometric analysis of cyclophosphamide, ifosfamide and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous quantification of preactivated ifosfamide derivatives and of 4-hydroxyifosfamide by high performance liquid chromatography-tandem mass spectrometry in mouse plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nuclear magnetic resonance and high-performance liquid chromatography-nuclear magnetic resonance studies on the toxicity and metabolism of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of biliary metabolites of ifosfamide using 31P magnetic resonance spectroscopy and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Ifosfamide-d4 in Anticancer Drug Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ifosfamide-d4, a deuterated analog of the anticancer agent Ifosfamide (B1674421). It details its critical role as an internal standard in bioanalytical methods, particularly for pharmacokinetic and metabolic studies essential in drug development. This document outlines the core principles of its application, detailed experimental protocols, and the underlying mechanisms of the parent drug, Ifosfamide.
Introduction to Ifosfamide and the Need for a Robust Internal Standard
Ifosfamide is a well-established chemotherapeutic agent used in the treatment of a variety of cancers, including sarcomas, lymphomas, and lung cancer.[1] It is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes in the liver to exert its cytotoxic effects.[2] This activation leads to the formation of the active alkylating metabolite, isophosphoramide mustard, which cross-links DNA and induces cancer cell death.[2] However, the metabolic pathway also produces toxic byproducts, such as acrolein and chloroacetaldehyde, which are responsible for side effects like hemorrhagic cystitis and neurotoxicity.[2]
Given the narrow therapeutic index and the variability in patient metabolism of Ifosfamide, precise quantification of the drug and its metabolites in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies.[3] Such studies are vital for optimizing dosing regimens, understanding drug-drug interactions, and developing safer and more effective cancer therapies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity.[4] To ensure the accuracy and precision of LC-MS/MS data, a reliable internal standard is indispensable. An ideal internal standard should have physicochemical properties nearly identical to the analyte of interest to compensate for variations during sample preparation and analysis.[5] This is where Ifosfamide-d4, a stable isotope-labeled (SIL) internal standard, plays a pivotal role.
Ifosfamide-d4: The Gold Standard Internal Standard
Ifosfamide-d4 is a synthetic version of Ifosfamide where four hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612). This substitution results in a molecule that is chemically identical to Ifosfamide but has a higher molecular weight, allowing it to be distinguished by a mass spectrometer.
The key advantages of using Ifosfamide-d4 as an internal standard include:
-
Co-elution with the Analyte: Ifosfamide-d4 has the same chromatographic behavior as Ifosfamide, meaning they elute at the same time from the LC column. This ensures that both compounds experience the same matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source, leading to more accurate quantification.[5]
-
Similar Extraction Recovery: During sample preparation, any loss of the analyte is mirrored by a proportional loss of the internal standard, maintaining a constant analyte-to-internal standard ratio.
-
Improved Precision and Accuracy: The use of a SIL internal standard significantly improves the precision and accuracy of the bioanalytical method, which is a critical requirement for regulatory submissions.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for Ifosfamide and Ifosfamide-d4, essential for the development and validation of bioanalytical methods.
Table 1: Chemical and Physical Properties
| Property | Ifosfamide | Ifosfamide-d4 |
| Molecular Formula | C₇H₁₅Cl₂N₂O₂P | C₇H₁₁D₄Cl₂N₂O₂P |
| Molecular Weight | 261.09 g/mol | 265.11 g/mol |
| CAS Number | 3778-73-2 | 1189701-13-0 |
Table 2: Representative LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ifosfamide | 261.0 | 91.6 | 25 |
| Ifosfamide-d4 | 265.1 | 91.6 | 25 (Predicted) |
Note: The MRM transition for Ifosfamide is based on a published method.[6] The precursor ion for Ifosfamide-d4 is predicted based on the addition of four deuterium atoms. The product ion and collision energy are assumed to be the same as the unlabeled compound, a common practice in method development with SIL internal standards.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of Ifosfamide-d4 in anticancer drug research.
Synthesis of Ifosfamide-d4 (Plausible Route)
Workflow for a Plausible Synthesis of Ifosfamide-d4
Caption: Plausible synthetic workflow for Ifosfamide-d4.
Methodology:
-
Preparation of Deuterated 3-aminopropanol: A suitable starting material, such as a nitrile or ester precursor, can be reduced using a deuterium source like lithium aluminum deuteride (B1239839) (LiAlD₄) to yield deuterated 3-aminopropanol.
-
Cyclization: The deuterated 3-aminopropanol is reacted with phosphorus oxychloride in the presence of a base (e.g., triethylamine) to form the deuterated phosphoryl chloride intermediate.
-
Substitution: The intermediate is then reacted with chloroethylamine hydrochloride to yield Ifosfamide-d4.
-
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Determination of Isotopic Purity
The isotopic purity of Ifosfamide-d4 is a critical parameter that must be determined to ensure its suitability as an internal standard. High-resolution mass spectrometry (HRMS) is the primary technique for this assessment.
Workflow for Isotopic Purity Determination
Caption: Workflow for determining the isotopic purity of Ifosfamide-d4.
Methodology:
-
Sample Preparation: A dilute solution of Ifosfamide-d4 is prepared in a suitable solvent (e.g., acetonitrile/water).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system is used.
-
Data Acquisition: The instrument is operated in full-scan mode to acquire the mass spectrum of the protonated molecule [M+H]⁺.
-
Data Analysis: The relative intensities of the peaks corresponding to the unlabeled (d₀), partially deuterated (d₁, d₂, d₃), and fully deuterated (d₄) species are measured. The isotopic purity is calculated based on the relative abundance of the d₄ isotopologue compared to the sum of all isotopologues.
Quantification of Ifosfamide in Human Plasma
The following is a detailed protocol for the quantification of Ifosfamide in human plasma using Ifosfamide-d4 as an internal standard, adapted from a validated method for Ifosfamide.[6][7]
Caption: Simplified metabolic pathway of Ifosfamide.
Mechanism of Action of Ifosfamide
The active metabolite, isophosphoramide mustard, is a bifunctional alkylating agent that targets DNA.
Ifosfamide Mechanism of Action
Caption: Mechanism of action of Ifosfamide's active metabolite.
Conclusion
Ifosfamide-d4 is an indispensable tool in anticancer drug research, enabling the accurate and precise quantification of Ifosfamide in biological matrices. Its use as an internal standard in LC-MS/MS assays is considered the gold standard, providing reliable pharmacokinetic and metabolic data that are crucial for the development of safer and more effective cancer therapies. The detailed protocols and data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this important chemotherapeutic agent.
References
- 1. Oxime derivatives of the intermediary oncostatic metabolites of cyclophosphamide and ifosfamide: synthesis and deuterium labeling for applications to metabolite quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-mass spectrometry assay for quantitation of ifosfamide and its N-deschloroethylated metabolites in rat microsomal medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxylation and N-Dechloroethylation of Ifosfamide and Deuterated Ifosfamide by the Human Cytochrome P450s and Their Commonly Occurring Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation into the Stability of Ifosfamide-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a preliminary investigation into the stability of Ifosfamide-d4, a deuterated analog of the chemotherapeutic agent Ifosfamide (B1674421). Given the limited direct data on Ifosfamide-d4, this document leverages established knowledge of Ifosfamide's stability profile and degradation pathways to propose a robust experimental framework. The protocols and data presented herein are designed to serve as a foundational resource for researchers initiating stability studies on this compound.
Introduction
Ifosfamide is a widely used alkylating agent in cancer chemotherapy.[1][2] Its efficacy is dependent on metabolic activation, but it is also susceptible to degradation, which can impact its therapeutic window and toxicity profile.[1][2][3][4] Deuteration of pharmaceuticals, such as in Ifosfamide-d4, is a strategy often employed to alter metabolic pathways and potentially improve pharmacokinetic and toxicological profiles. A thorough understanding of the stability of Ifosfamide-d4 is therefore critical for its development as a potential therapeutic agent.
This guide provides a summary of the known stability of Ifosfamide and details the experimental protocols for a preliminary stability investigation of Ifosfamide-d4.
Known Stability of Ifosfamide
Forced degradation studies on Ifosfamide have been conducted under various stress conditions, including heat, acidic, and alkaline environments.[5][6] These studies provide valuable insights into the molecule's inherent stability.
Table 1: Summary of Ifosfamide Stability under Forced Degradation Conditions
| Stress Condition | pH | Temperature (°C) | Observations |
| Acidic | 1 | 70 | Degradation observed.[5][6] |
| Weakly Acidic | 4 | 70 | Most stable conditions.[5][6] |
| Alkaline | 10 & 12 | 70 | Degradation observed.[5][6] |
| Thermal | Not Specified | 70 | Degradation observed.[7] |
| Ambient | Not Specified | Ambient | No evidence of decay over a 9-day period.[7] |
| Elevated | Not Specified | 37 | A 7% loss was detected after 9 days.[7] |
Table 2: Stability of Ifosfamide in Infusion Solutions
| Concentration (mg/mL) | Solution | Storage Condition | Duration | Stability |
| 10, 20, 30 | 0.9% Sodium Chloride (PVC bags) | Room Temperature | 14 days | >94% remaining[8][9][10] |
| 20 | Ringer Lactate Buffer | 37°C | 7 days | >96.8% remaining[11][12] |
| 80 | 0.9% Sodium Chloride | 37°C (in the dark) | 9 days | ~93% remaining[13] |
Proposed Experimental Protocols for Ifosfamide-d4 Stability Investigation
The following protocols are adapted from established methods for Ifosfamide analysis and are recommended for a preliminary investigation of Ifosfamide-d4 stability.
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[6]
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of Ifosfamide-d4 at a concentration of 20 mg/mL in an appropriate solvent (e.g., water or a buffer system).[5][6]
-
Stress Conditions:
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
3.2.1. High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Mobile Phase: Acetonitrile:water (30:70) with the pH adjusted to 3 using 0.1 N hydrochloric acid.[6][14]
-
Validation: The method should be validated for linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[14]
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can provide valuable insights into the degradation mechanism by identifying the structure of degradation products.[5][6][15]
Protocol:
-
Instrumentation: A Fourier-transform NMR (FT-NMR) spectrometer.
-
Sample Preparation: Prepare samples as for HPLC analysis.
-
Analysis: Acquire ¹H and ³¹P NMR spectra to monitor the disappearance of the parent compound and the appearance of new signals corresponding to degradation products.[15]
Visualization of Pathways and Workflows
The primary degradation mechanism of Ifosfamide in acidic conditions involves the cleavage of the P-N bond within the oxazaphosphorine ring.[5][6][15]
Caption: Acidic degradation pathway of Ifosfamide.
The proposed workflow for the preliminary stability investigation of Ifosfamide-d4 is outlined below.
Caption: Proposed workflow for Ifosfamide-d4 stability testing.
Conclusion
This technical guide provides a comprehensive framework for a preliminary investigation into the stability of Ifosfamide-d4. By leveraging the existing knowledge of Ifosfamide's degradation and stability, researchers can efficiently design and execute studies to characterize this deuterated analog. The detailed experimental protocols and analytical methods outlined herein will facilitate the generation of robust and reliable stability data, which is a critical step in the drug development process. Further studies will be required to fully elucidate the stability profile of Ifosfamide-d4 in various pharmaceutical formulations and under long-term storage conditions.
References
- 1. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC & NMR-based forced degradation studies of ifosfamide: The potential of NMR in stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability of ifosfamide in solutions for multiday infusion by external pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sps.nhs.uk [sps.nhs.uk]
- 13. publications.ashp.org [publications.ashp.org]
- 14. researchgate.net [researchgate.net]
- 15. Chemical stability and fate of the cytostatic drug ifosfamide and its N-dechloroethylated metabolites in acidic aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Ifosfamide in Human Plasma by LC-MS/MS using Ifosfamide-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifosfamide is a crucial alkylating agent used in the treatment of various cancers. Monitoring its concentration in plasma is essential for optimizing therapeutic efficacy and minimizing toxicity. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ifosfamide in human plasma. The use of a stable isotope-labeled internal standard, Ifosfamide-d4, ensures high accuracy and precision by compensating for matrix effects and variability during sample processing.[1][2][3] The sample preparation employs a straightforward protein precipitation protocol, making it suitable for high-throughput analysis in clinical and research settings.
Analytical Method
A detailed experimental protocol for this method is provided below. The method utilizes protein precipitation for sample cleanup, followed by analysis using a UPLC system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography
The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent peak shape and resolution for Ifosfamide and its deuterated internal standard.
Mass Spectrometry
Quantification is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The MRM transitions for Ifosfamide and Ifosfamide-d4 are optimized for sensitivity and specificity.
Method Validation
The method is validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[4][5][6] The validation parameters, including linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability, are summarized in the tables below.
Data Presentation
Table 1: LC-MS/MS Method Parameters
| Parameter | Setting |
| LC System | Waters Acquity UPLC or equivalent |
| Column | Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm[7] |
| Mobile Phase A | 5 mM Ammonium Formate in Water |
| Mobile Phase B | Methanol:Acetonitrile (B52724) (50:50, v/v) |
| Flow Rate | 0.2 mL/min[7] |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Ifosfamide: m/z 261.0 > 91.6[7] |
| Ifosfamide-d4: m/z 265.0 > 91.6 (or other optimized product ion) | |
| Dwell Time | 0.2 seconds[7] |
| Collision Energy | Optimized for each transition (e.g., 25 V for Ifosfamide)[7] |
| Cone Voltage | Optimized for each transition (e.g., 25 V for Ifosfamide)[7] |
Table 2: Calibration Curve and Sensitivity
| Parameter | Result |
| Calibration Range | 10 - 10,000 ng/mL[7] |
| Regression Model | Linear, weighted 1/x² |
| Correlation Coefficient (r²) | > 0.995[7] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy at LLOQ | Within ±20% of nominal value |
| Precision at LLOQ | ≤ 20% CV |
Table 3: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |
| Low | 30 | 98.5 | 4.2 | 101.2 | 5.5 |
| Medium | 500 | 102.1 | 3.1 | 103.5 | 4.1 |
| High | 8000 | 99.8 | 2.5 | 100.9 | 3.2 |
Representative data adapted from validated methods for similar compounds.
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 30 | 92.3 | 98.7 |
| High | 8000 | 94.1 | 101.5 |
The use of a deuterated internal standard effectively compensates for matrix effects.[8]
Table 5: Stability
| Stability Condition | Duration | Accuracy (%) |
| Bench-Top (Room Temp) | 4 hours | 97.2 |
| Autosampler (4°C) | 24 hours | 98.9 |
| Freeze-Thaw (3 cycles) | -80°C to RT | 96.5 |
| Long-Term (-80°C) | 60 days | 99.1 |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Ifosfamide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ifosfamide reference standard in methanol.
-
Ifosfamide-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ifosfamide-d4 in methanol.
-
Ifosfamide Working Solutions: Prepare serial dilutions of the Ifosfamide stock solution with 50:50 methanol/water to create working solutions for calibration standards and quality control (QC) samples.
-
Ifosfamide-d4 Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Ifosfamide-d4 stock solution with acetonitrile.
Sample Preparation: Protein Precipitation
-
Label polypropylene (B1209903) tubes for blank, calibration standards, QC samples, and unknown samples.
-
To 100 µL of plasma sample (or blank matrix for standards and QCs), add 20 µL of the Ifosfamide-d4 internal standard working solution (100 ng/mL). For the blank sample, add 20 µL of acetonitrile.
-
Vortex each tube for 10 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Ifosfamide.
Caption: Principle of MRM detection for Ifosfamide and Ifosfamide-d4.
References
- 1. lcms.cz [lcms.cz]
- 2. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
Quantitative Analysis of Ifosfamide in Human Plasma using Isotope Dilution LC-MS/MS with Ifosfamide-d4
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ifosfamide (B1674421) is a crucial alkylating agent used in chemotherapy for various cancers. Monitoring its concentration in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and optimizing dosing regimens to ensure efficacy while minimizing toxicity. This document provides a detailed protocol for the quantitative analysis of ifosfamide in human plasma using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Ifosfamide-d4, ensures high accuracy and precision by correcting for variability during sample preparation and analysis.[1][2][3][4] This approach is considered the gold standard for quantitative bioanalysis.[1][3]
Principle of the Method
This method employs protein precipitation for the extraction of ifosfamide and the internal standard, Ifosfamide-d4, from human plasma. The prepared samples are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in positive mode. Quantification is achieved by multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for both ifosfamide and Ifosfamide-d4. The concentration of ifosfamide in the samples is determined from a calibration curve generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
Experimental Protocols
Materials and Reagents
-
Ifosfamide (analytical standard)
-
Ifosfamide-d4 (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ifosfamide and Ifosfamide-d4 in methanol.
-
Working Standard Solutions: Serially dilute the Ifosfamide stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standards for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Ifosfamide-d4 stock solution with acetonitrile.
Sample Preparation
The following workflow outlines the steps for plasma sample preparation.
Caption: Plasma sample preparation workflow.
LC-MS/MS Conditions
The following tables summarize the proposed chromatographic and mass spectrometric conditions.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start with 5% B, increase to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min. |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Ifosfamide) | m/z 261.0 > 92.0 |
| MRM Transition (Ifosfamide-d4) | m/z 265.0 > 96.0 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized by direct infusion |
| Declustering Potential | Optimized by direct infusion |
Data and Performance Characteristics
The following tables summarize representative data from validated methods for ifosfamide analysis, which can be considered indicative of the expected performance for an Ifosfamide-d4 based assay.
Table 3: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result | Reference |
| Linear Range | 20 - 5000 ng/mL | [5][6] |
| 100 - 10000 ng/mL | [7] | |
| 37.5 - 4800 ng/mL | [8] | |
| Correlation Coefficient (r²) | > 0.995 | [7][8] |
| LLOQ | 20 ng/mL | [5][6] |
| 100 ng/mL | [9] | |
| 37.5 ng/mL | [10] |
Table 4: Accuracy and Precision
| Analyte | Inter-day Precision (%RSD) | Intra-day Precision (%RSD) | Accuracy (% of Nominal) | Reference |
| Ifosfamide | < 15% | < 15% | ± 15% | [5][6][9] |
| (R)-Ifosfamide | 3.63 - 15.8 | 10.1 - 14.3 | 89.2 - 101.5 | [8][11] |
| (S)-Ifosfamide | 3.63 - 15.8 | 10.1 - 14.3 | 89.2 - 101.5 | [8][11] |
Signaling Pathways and Logical Relationships
The metabolic activation of ifosfamide is a critical consideration in its analysis and therapeutic action.
Caption: Metabolic activation pathway of Ifosfamide.
The use of a stable isotope-labeled internal standard is a logical choice for ensuring the highest quality data in quantitative bioanalysis.
Caption: Decision pathway for internal standard selection.
Conclusion
The described LC-MS/MS method using Ifosfamide-d4 as an internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of ifosfamide in human plasma. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The use of a stable isotope-labeled internal standard is critical for mitigating variability and ensuring the generation of high-quality, reliable data.[3][4][12] Method validation should be performed according to regulatory guidelines to ensure data integrity.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Simultaneous quantification of preactivated ifosfamide derivatives and of 4-hydroxyifosfamide by high performance liquid chromatography-tandem mass spectrometry in mouse plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective liquid chromatography-mass spectrometry assay for the determination of ifosfamide and identification of the N-dechloroethylated metabolites of ifosfamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatography-mass spectrometry assay for quantitation of ifosfamide and its N-deschloroethylated metabolites in rat microsomal medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 13. simbecorion.com [simbecorion.com]
- 14. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Ifosfamide in Biological Matrices using Ifosfamide-d4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ifosfamide (B1674421) is a crucial alkylating agent used in the treatment of various cancers. Therapeutic drug monitoring of ifosfamide and its metabolites is essential to optimize dosing, minimize toxicity, and enhance therapeutic efficacy. This application note details a robust and sensitive method for the quantification of ifosfamide in biological samples, such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Ifosfamide-d4. The use of a deuterated internal standard like Ifosfamide-d4 provides high accuracy and precision by compensating for variability during sample preparation and instrument analysis. This document provides detailed protocols for sample preparation and analysis.
Experimental Protocols
This section outlines detailed methodologies for the preparation of biological samples for the analysis of Ifosfamide using Ifosfamide-d4 as an internal standard. The primary methods covered are Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.
1. Protein Precipitation (PPT)
This method is rapid and straightforward, suitable for high-throughput analysis.
-
Materials:
-
Plasma samples (and calibration standards/quality controls)
-
Ifosfamide-d4 internal standard working solution (e.g., 100 ng/mL in methanol)
-
Ice-cold acetonitrile (B52724) or methanol (B129727)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 rpm and 4°C)
-
Nitrogen evaporator
-
Reconstitution solution (e.g., mobile phase or a weak organic solvent mixture)
-
-
Protocol:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Ifosfamide-d4 internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Vortex briefly to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
2. Liquid-Liquid Extraction (LLE)
LLE offers a cleaner sample extract compared to PPT, reducing matrix effects.
-
Materials:
-
Plasma samples
-
Ifosfamide-d4 internal standard working solution
-
Ethyl acetate
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution
-
-
Protocol:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Ifosfamide-d4 internal standard.
-
Add 600 µL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 12,000 rpm for 5 minutes to separate the organic and aqueous layers.[2]
-
Transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the residue in 100-200 µL of the reconstitution solution.[2]
-
Inject an aliquot into the LC-MS/MS system.
-
3. Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts, minimizing matrix interference and potentially increasing sensitivity.
-
Materials:
-
Plasma samples
-
Ifosfamide-d4 internal standard working solution
-
SPE cartridges (e.g., C18 or cyclohexyl, 100 mg)[3]
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water or a weak buffer)
-
Wash solution (e.g., 10% acetonitrile in 10mM KH2PO4, pH 4)[3]
-
Elution solvent (e.g., 40% acetonitrile in 25mM KH2PO4, pH 4)[3]
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Reconstitution solution
-
-
Protocol:
-
Spike 100 µL of the plasma sample with 10 µL of the Ifosfamide-d4 internal standard solution.[3]
-
Condition the SPE cartridge by passing 1 mL of methanol through it.
-
Equilibrate the cartridge by passing 1 mL of water or equilibration buffer. Do not let the cartridge run dry.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of the wash solution to remove interfering substances.[3]
-
Dry the cartridge under vacuum for 1-2 minutes.
-
Elute the analyte and internal standard with 500 µL of the elution solvent.[3]
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of reconstitution solution for LC-MS/MS analysis.
-
Data Presentation
The following table summarizes typical quantitative data for Ifosfamide analysis from the literature.
| Parameter | Value | Matrix | Method | Citation |
| Linearity Range | 100 - 10,000 ng/mL | Dried Blood Spots | UPLC-MS/MS | [2] |
| Linearity Range | 37.5 - 4800 ng/mL | Human Plasma | LC-MS | [4] |
| Linearity Range | 20 - 10,000 ng/mL | Mouse Plasma | LC-MS/MS | [5] |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL | Mouse Plasma | LC-MS/MS | [5][6] |
| Lower Limit of Detection (LLOD) | 5.00 ng/mL | Human Plasma | LC-MS | [4] |
| Mean Extraction Recovery (diMeIFO) | 99% | Mouse Plasma | Protein Precipitation | [5] |
| Inter-day Precision (%RSD) | 3.63 - 15.8% | Human Plasma | SPE-LC-MS | [4] |
| Intra-day Precision (%RSD) | 10.1 - 14.3% | Human Plasma | SPE-LC-MS | [4] |
| Accuracy | 89.2 - 101.5% of nominal | Human Plasma | SPE-LC-MS | [4] |
| Accuracy (diMeIFO) | -5.8 to 4.0% bias | Mouse Plasma | Protein Precipitation | [5] |
Mandatory Visualization
Experimental Workflow for Ifosfamide-d4 Sample Preparation
Caption: Ifosfamide-d4 sample preparation workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Enantioselective liquid chromatography-mass spectrometry assay for the determination of ifosfamide and identification of the N-dechloroethylated metabolites of ifosfamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of dimethyl-ifosfamide and its N-deschloropropylated metabolites in mouse plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of preactivated ifosfamide derivatives and of 4-hydroxyifosfamide by high performance liquid chromatography-tandem mass spectrometry in mouse plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Ifosfamide and its Metabolites in Human Plasma using GC-MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ifosfamide (B1674421) (IF) is a crucial oxazaphosphorine alkylating agent used in chemotherapy for various cancers.[1] As a prodrug, ifosfamide requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to exert its cytotoxic effects.[2] The metabolism of ifosfamide is complex, involving two main pathways: ring oxidation (activation) and side-chain oxidation (deactivation).[3]
The activation pathway produces the key cytotoxic metabolite, ifosforamide mustard, via the unstable intermediate 4-hydroxyifosfamide (B1221068) (4-OHIF).[1][4] The deactivation pathway results in the formation of inactive metabolites, 2-dechloroethylifosfamide (B48629) (2-DCE-IF) and 3-dechloroethylifosfamide (3-DCE-IF), along with the release of chloroacetaldehyde, a metabolite associated with neurotoxicity and nephrotoxicity.[4][5]
Given the variability in patient metabolism and the narrow therapeutic index of ifosfamide, monitoring the plasma concentrations of the parent drug and its major metabolites is critical for optimizing dosing and minimizing toxicity.[5] This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the simultaneous quantification of ifosfamide and its key metabolites—including 4-OHIF, 2-DCE-IF, and 3-DCE-IF—in human plasma. The method employs a stable isotope-labeled internal standard (IS), Ifosfamide-d4 (B564901), to ensure high accuracy and precision.[6][7]
Experimental Protocol
This protocol outlines the necessary reagents, sample preparation steps, and instrumental conditions for the GC-MS analysis.
Reagents and Materials
-
Ifosfamide (analytical standard)
-
Ifosfamide-d4 (deuterated internal standard)
-
2-dechloroethylifosfamide, 3-dechloroethylifosfamide (metabolite standards)
-
4-hydroxyifosfamide (metabolite standard)
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Sodium hydroxide (B78521) (0.1 M)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatization agent.[6]
-
Human plasma (drug-free)
-
1.5 mL microcentrifuge tubes
-
GC vials with inserts
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of ifosfamide, its metabolites, and ifosfamide-d4 in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions with a 50:50 methanol:water mixture to prepare a series of working standards for the calibration curve (e.g., ranging from 0.1 to 50 µg/mL).
-
Internal Standard Working Solution (10 µg/mL): Dilute the ifosfamide-d4 stock solution with methanol.
Sample Preparation
The sample preparation involves liquid-liquid extraction followed by derivatization to improve the volatility and thermal stability of the analytes for GC-MS analysis.[8][9][10]
-
Sample Collection: Collect 100 µL of human plasma in a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the 10 µg/mL ifosfamide-d4 internal standard working solution to each plasma sample, calibrator, and quality control (QC) sample.
-
Alkalinization: Add 30 µL of 0.1 M sodium hydroxide and vortex for 2 minutes.[8]
-
Liquid-Liquid Extraction (LLE):
-
Clean-up Step:
-
Derivatization:
-
Add 50 µL of BSTFA with 1% TMCS to the dried residue.
-
Cap the vial tightly and heat at 80°C for 1.5 hours to form trimethylsilyl (B98337) (TMS) derivatives.[11]
-
Cool the sample to room temperature before injection into the GC-MS system.
-
GC-MS Instrumental Conditions
The following table summarizes the recommended starting conditions for the GC-MS analysis. These may require optimization based on the specific instrument used.
| Parameter | Setting |
| Gas Chromatograph | |
| GC Column | HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless, 1 µL injection volume |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial 150°C for 2 min, ramp at 10°C/min to 300°C, hold for 5 min.[8] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quad Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM)[12][13] |
Data Presentation and Quantification
Quantification is performed using the SIM mode, which enhances sensitivity and selectivity by monitoring specific ions for each analyte and the internal standard.[13] The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration of unknown samples can be determined.
Table 1: Selected Ions for Monitoring (SIM) of TMS-Derivatized Analytes
The following table lists the proposed quantifier and qualifier ions for the trimethylsilyl (TMS) derivatives of ifosfamide and its metabolites. Note: The exact m/z values should be confirmed by analyzing the mass spectrum of each derivatized standard.
| Analyte (TMS-Derivative) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Ifosfamide | 211 | 154 |
| Ifosfamide-d4 (IS) | 215 | 158 |
| 2-DCE-Ifosfamide | User Determined | User Determined |
| 3-DCE-Ifosfamide | User Determined | User Determined |
| 4-Hydroxyifosfamide | User Determined | User Determined |
Rationale for Ifosfamide m/z 211: The base peak in the mass spectrum of underivatized ifosfamide is often m/z 211, corresponding to the loss of a CH₂Cl radical ([M - CH₂Cl]⁺).[8] The ions for the deuterated standard are shifted by +4 amu. Ions for the derivatized metabolites must be empirically determined.
Ifosfamide Metabolic Pathway
Ifosfamide's therapeutic and toxic effects are a direct result of its complex metabolic pathways. The drug is primarily metabolized in the liver by CYP450 enzymes.[4] The two competing primary pathways are critical to its function and toxicity profile.
-
4-Hydroxylation (Activation): CYP3A4 and CYP2B6 hydroxylate the oxazaphosphorine ring to form 4-hydroxyifosfamide.[2] This unstable intermediate exists in equilibrium with its tautomer, aldoifosfamide. Aldoifosfamide then spontaneously decomposes to produce the ultimate alkylating agent, ifosforamide mustard, and the urotoxic byproduct, acrolein.[1][4]
-
N-Dechloroethylation (Side-Chain Oxidation): This pathway leads to the formation of inactive metabolites 2- and 3-dechloroethylifosfamide and the neurotoxic byproduct chloroacetaldehyde.[3][5]
This detailed protocol provides a comprehensive framework for the quantitative analysis of ifosfamide and its key metabolites. Adherence to these guidelines, coupled with proper method validation, will ensure the generation of high-quality, reliable data for pharmacokinetic studies and therapeutic drug monitoring.
References
- 1. ClinPGx [clinpgx.org]
- 2. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. karger.com [karger.com]
- 5. Ifosfamide clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of ifosfamide, 4-hydroxyifosfamide, N2-dechloroethylifosfamide, N3-dechloroethylifosfamide and iphosphoramide mustard in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. research.tue.nl [research.tue.nl]
- 9. jfda-online.com [jfda-online.com]
- 10. youtube.com [youtube.com]
- 11. gc-autofit.wishartlab.com [gc-autofit.wishartlab.com]
- 12. Determination of the enantiomers of ifosfamide and its 2- and 3-N-dechloroethylated metabolites in plasma and urine using enantioselective gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Pharmacokinetic Studies of Ifosfamide Using Ifosfamide-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifosfamide (B1674421) is a crucial alkylating agent used in the treatment of various cancers. As a prodrug, it requires metabolic activation by cytochrome P450 (CYP) enzymes to exert its cytotoxic effects.[1] The pharmacokinetics of ifosfamide can exhibit significant interpatient variability, making therapeutic drug monitoring and pharmacokinetic studies essential for optimizing dosing regimens and minimizing toxicity.[1] The use of a stable isotope-labeled internal standard, such as Ifosfamide-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and precise quantification of ifosfamide in biological matrices. This document provides detailed application notes and protocols for the use of Ifosfamide-d4 in pharmacokinetic studies.
Principle of Using a Deuterated Internal Standard
A deuterated internal standard, like Ifosfamide-d4, is chemically identical to the analyte (Ifosfamide) but has a different mass due to the replacement of hydrogen atoms with deuterium. This mass difference allows for its differentiation by a mass spectrometer. The key advantage of using a deuterated internal standard is that it co-elutes with the analyte during chromatography, thus experiencing and correcting for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement).[2] This ensures the highest quality and reliability of the bioanalytical data.
Application: Pharmacokinetic Analysis of Ifosfamide
These protocols are designed for the quantitative analysis of ifosfamide in human plasma to determine its pharmacokinetic profile. This data is vital for:
-
Bioavailability and Bioequivalence Studies: Comparing different formulations or routes of administration.
-
Dose-Response Relationship Assessment: Understanding the correlation between dose, exposure, and therapeutic or toxic effects.
-
Drug-Drug Interaction Studies: Evaluating the influence of co-administered drugs on ifosfamide metabolism.
-
Population Pharmacokinetics: Identifying factors that contribute to variability in drug disposition among patients.
Data Presentation
The following tables summarize representative validation parameters for an LC-MS/MS method for ifosfamide quantification and pharmacokinetic parameters observed in a preclinical study.
Table 1: Representative Linearity and Lower Limit of Quantification (LLOQ) Data for Ifosfamide in Human Plasma (LC-MS/MS) [3]
| Parameter | Result |
| Linear Range | 37.5 - 4800 ng/mL |
| Correlation Coefficient (r²) | > 0.997 |
| LLOQ | 37.5 ng/mL |
| Accuracy at LLOQ | 89.2 - 101.5% |
| Precision at LLOQ (%RSD) | 10.1 - 14.3% |
Table 2: Stereoselective Pharmacokinetic Parameters of Ifosfamide in Male and Female Rats Following a 40 mg/kg Intravenous Dose [4]
| Parameter | (R)-Ifosfamide (Male) | (S)-Ifosfamide (Male) | (R)-Ifosfamide (Female) | (S)-Ifosfamide (Female) |
| Half-life (t½) (min) | 34.2 | 41.8 | 62.1 | 75.1 |
| Area Under the Curve (AUC) | Lower than (S)-Ifosfamide | - | - | - |
| Volume of Distribution (Vd) | No significant difference | No significant difference | No significant difference | No significant difference |
| Renal Clearance | No significant difference | No significant difference | No significant difference | No significant difference |
Experimental Protocols
The following is a detailed protocol for the quantification of ifosfamide in human plasma using Ifosfamide-d4 as an internal standard, adapted from established LC-MS/MS methodologies for similar compounds.[3]
Materials and Reagents
-
Ifosfamide analytical standard
-
Ifosfamide-d4 (internal standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile (B52724)
-
Formic acid
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ifosfamide and Ifosfamide-d4 in methanol.
-
Working Standard Solutions: Serially dilute the Ifosfamide stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Ifosfamide-d4 stock solution with acetonitrile to achieve a concentration that provides a robust signal in the mass spectrometer.
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples, calibration standards, and quality control samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the Ifosfamide-d4 internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[3]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A suitable gradient to ensure separation of ifosfamide from potential interferences.
-
Flow Rate: 0.3 - 0.5 mL/min[3]
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode[5]
-
MRM Transitions:
-
Ifosfamide: m/z 261.0 > 91.6 (example transition, should be optimized)[5]
-
Ifosfamide-d4: m/z 265.0 > (product ion to be determined and optimized)
-
Data Analysis
-
Quantify ifosfamide concentrations in the samples by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Use a linear regression model with appropriate weighting (e.g., 1/x²) to fit the calibration curve.
-
Determine the concentrations of ifosfamide in the unknown samples from the calibration curve.
-
Use the concentration-time data to calculate pharmacokinetic parameters using appropriate software.
Mandatory Visualizations
References
- 1. Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stereoselective pharmacokinetics of ifosfamide in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
application of Ifosfamide-d4-1 in cancer drug metabolism research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ifosfamide (B1674421) is a crucial chemotherapeutic agent used in the treatment of a variety of cancers, including sarcomas, lymphomas, and lung cancer.[1][2] As a prodrug, ifosfamide requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes to exert its cytotoxic effects.[1][2][3][4] The study of its metabolism is critical for optimizing therapeutic efficacy and minimizing its significant toxicities, such as neurotoxicity and nephrotoxicity.[1][3][4][5] Ifosfamide-d4, a stable isotope-labeled analog of ifosfamide, serves as an invaluable tool in this research, primarily as an internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard like Ifosfamide-d4 is considered the gold standard in quantitative mass spectrometry.[6] It offers high accuracy and precision by compensating for variations during sample preparation, such as extraction efficiency and matrix effects, as well as fluctuations in instrument response. Because Ifosfamide-d4 is chemically identical to ifosfamide, it co-elutes chromatographically and exhibits the same ionization efficiency, but is distinguished by its higher mass. This allows for precise quantification of the parent drug and its metabolites in complex biological matrices such as plasma, urine, and microsomal incubations.[7][8][9][10]
Key applications of Ifosfamide-d4 in cancer drug metabolism research include:
-
Pharmacokinetic (PK) Studies: Accurate determination of ifosfamide's absorption, distribution, metabolism, and excretion (ADME) properties in preclinical and clinical settings.[3][4][5][11] This data is essential for dose optimization and understanding inter-patient variability.[12][13]
-
Metabolic Profiling: Quantifying the formation of various metabolites, including the active 4-hydroxyifosfamide (B1221068) and the toxic N-dechloroethylated metabolites, which are associated with neurotoxicity.[1][14][15] This helps in understanding the balance between bioactivation and detoxification pathways.
-
Enzyme Phenotyping: Investigating the role of specific CYP isozymes, such as CYP3A4 and CYP2B6, in ifosfamide metabolism.[1][14][16][17] Studies have shown that these enzymes play a significant role in both the activation and detoxification of ifosfamide.[1][14][17]
-
Drug-Drug Interaction (DDI) Studies: Assessing the impact of co-administered drugs on the metabolism of ifosfamide.[15]
-
In Vitro Metabolism Studies: Utilizing liver microsomes or other cellular systems to elucidate metabolic pathways and enzyme kinetics.[7][17]
Ifosfamide Metabolism
Ifosfamide undergoes two primary metabolic pathways:
-
4-Hydroxylation (Activation): This pathway, primarily catalyzed by CYP3A4 and CYP2B6, leads to the formation of the active metabolite, 4-hydroxyifosfamide.[1][3] This unstable intermediate is in equilibrium with its tautomer, aldoifosfamide. Aldoifosfamide can then be converted to the ultimate DNA alkylating agent, isophosphoramide mustard, which is responsible for the drug's cytotoxic effect.[1]
-
N-Dechloroethylation (Side-Chain Oxidation): This pathway, also mediated by CYP3A4 and CYP2B6, results in the formation of inactive but toxic metabolites, 2-dechloroethylifosfamide (B48629) and 3-dechloroethylifosfamide, along with the neurotoxic byproduct chloroacetaldehyde.[3][14][15]
The balance between these two pathways is crucial as it determines both the therapeutic efficacy and the toxicity profile of ifosfamide treatment.
Data Presentation
Table 1: Pharmacokinetic Parameters of Ifosfamide in Cancer Patients
| Parameter | Value | Reference |
| Half-life (high dose) | ~15 hours | [2] |
| Half-life (low dose) | ~7 hours | [2] |
| Volume of Distribution | 0.64 - 0.72 L/kg | [2] |
| Clearance | 66 ml/min/m² | [12] |
| Oral Bioavailability | ~92% | [18] |
Table 2: LC-MS/MS Method Parameters for Ifosfamide Quantification
| Parameter | Value | Reference |
| Internal Standard | Cyclophosphamide (B585) or Ifosfamide-d4 | [6][7] |
| LLOQ (Ifosfamide) | 100 ng/mL | [7] |
| LLOQ (Metabolites) | 50 ng/mL | [7] |
| Linearity Range | 100 - 10000 ng/mL | [10] |
| Extraction Method | Protein precipitation or Solid-phase extraction | [8][9] |
Experimental Protocols
Protocol 1: Quantification of Ifosfamide in Human Plasma using LC-MS/MS with Ifosfamide-d4 as Internal Standard
This protocol provides a general framework for the quantitative analysis of ifosfamide in human plasma. Optimization of specific parameters may be required.
1. Materials and Reagents:
-
Ifosfamide analytical standard
-
Ifosfamide-d4 (internal standard)
-
Human plasma (with anticoagulant)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of ifosfamide and Ifosfamide-d4 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the ifosfamide stock solution in a mixture of methanol and water (1:1, v/v) to create calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Ifosfamide-d4 stock solution with methanol.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of the plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Ifosfamide-d4 internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[6]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[6]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[6]
-
Reconstitute the residue in 100 µL of the mobile phase.[6]
4. LC-MS/MS Analysis:
-
LC Column: A suitable C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[10]
-
Mobile Phase A: 5 mM ammonium formate in water.
-
Mobile Phase B: Methanol:Acetonitrile (e.g., 50:50, v/v).
-
Flow Rate: 0.2 mL/min.[10]
-
Injection Volume: 10 µL.
-
Gradient: A suitable gradient to separate ifosfamide from its metabolites and matrix components. (e.g., Start with 5% B, increase to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 3 min).[6]
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Ifosfamide: e.g., m/z 261.0 -> 92.0
-
Ifosfamide-d4: e.g., m/z 265.0 -> 96.0 (Note: The exact m/z values should be optimized by direct infusion of the analytical standards into the mass spectrometer.)
-
5. Data Analysis:
-
Calculate the peak area ratio of the analyte (ifosfamide) to the internal standard (Ifosfamide-d4).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of ifosfamide in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.
Visualizations
Caption: Metabolic activation and detoxification pathways of Ifosfamide.
Caption: Workflow for Ifosfamide quantification in plasma.
References
- 1. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ifosfamide clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ifosfamide metabolism and pharmacokinetics (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Liquid chromatography-mass spectrometry assay for quantitation of ifosfamide and its N-deschloroethylated metabolites in rat microsomal medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of dimethyl-ifosfamide and its N-deschloropropylated metabolites in mouse plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective liquid chromatography-mass spectrometry assay for the determination of ifosfamide and identification of the N-dechloroethylated metabolites of ifosfamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ifosfamide pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ifosfamide metabolism and DNA damage in tumour and peripheral blood lymphocytes of breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics, metabolism and clinical effect of ifosfamide in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of human liver microsomal CYP3A4 and CYP2B6 in catalyzing N-dechloroethylation of cyclophosphamide and ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Role of CYP2B6 and CYP3A4 in the in vitro N-dechloroethylation of (R)- and (S)-ifosfamide in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stereoselectivity in metabolism of ifosfamide by CYP3A4 and CYP2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabolism and pharmacokinetics of oral and intravenous ifosfamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ifosfamide-d4 in Therapeutic Drug Monitoring Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifosfamide (B1674421) is a crucial alkylating agent used in the treatment of various cancers, including sarcomas, lymphomas, and testicular cancer.[1][2] As a prodrug, ifosfamide requires metabolic activation in the liver by cytochrome P450 (CYP) enzymes to exert its cytotoxic effects.[3][4][5] The significant inter-individual variability in its pharmacokinetics necessitates therapeutic drug monitoring (TDM) to optimize dosing, ensuring therapeutic efficacy while minimizing severe toxicities such as neurotoxicity and nephrotoxicity.[6] Ifosfamide-d4, a stable isotope-labeled internal standard, is the gold standard for the quantitative analysis of ifosfamide in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use ensures high accuracy and precision by compensating for matrix effects and variations during sample processing.[7]
These application notes provide a detailed protocol for the determination of ifosfamide concentrations in human plasma using Ifosfamide-d4 as an internal standard, targeting professionals in research and drug development.
Signaling Pathway: Ifosfamide Metabolism
Ifosfamide is metabolized primarily in the liver via two main pathways: activation through 4-hydroxylation to form the active metabolite 4-hydroxyifosfamide (B1221068), and inactivation through N-dechloroethylation, which also produces the toxic metabolite chloroacetaldehyde.[3][4] The active 4-hydroxyifosfamide is in equilibrium with its tautomer, aldoifosfamide, which then spontaneously decomposes to the ultimate alkylating agent, isophosphoramide mustard, and the urotoxic metabolite, acrolein.[1][5] Isophosphoramide mustard cross-links DNA, leading to apoptosis of cancer cells.[1]
References
Chiral Separation of Ifosfamide Enantiomers Using a d4-Internal Standard: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the chiral separation and quantification of ifosfamide (B1674421) enantiomers in biological matrices, specifically plasma, using a deuterated internal standard (d4-standard). The protocols detailed below leverage High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for bioanalysis.
Introduction
Ifosfamide is a chiral cytotoxic alkylating agent used in the treatment of various cancers. It is administered as a racemic mixture of its two enantiomers, (R)- and (S)-ifosfamide. The enantiomers of ifosfamide exhibit stereospecific metabolism, with differences in both their therapeutic efficacy and toxicity profiles. Therefore, the ability to separate and quantify the individual enantiomers is crucial for pharmacokinetic and pharmacodynamic studies, as well as for therapeutic drug monitoring to optimize treatment regimens and minimize adverse effects.
The use of a stable isotope-labeled internal standard, such as a deuterated (d4) analog of ifosfamide or a closely related compound like trofosfamide-d4, is the gold standard for quantitative bioanalysis.[1] This approach ensures high accuracy and precision by compensating for variations during sample preparation and analysis, as the internal standard co-elutes with the analyte and experiences similar ionization effects.[2]
This application note details the experimental protocols for sample preparation, chromatographic separation, and mass spectrometric detection of ifosfamide enantiomers.
Experimental Protocols
Materials and Reagents
-
(R)-Ifosfamide and (S)-Ifosfamide reference standards
-
Ifosfamide-d4 or Trofosfamide-d4 internal standard
-
HPLC-grade methanol (B129727), acetonitrile, and 2-propanol
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a robust method for extracting ifosfamide enantiomers from plasma.[1][3]
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: To 100 µL of plasma sample, add a known concentration of the d4-internal standard working solution. Vortex briefly. Load the spiked plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of ultrapure water to remove interfering substances.
-
Elution: Elute the ifosfamide enantiomers and the internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions
The enantioselective separation is achieved using a chiral stationary phase.[1][4]
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Chirabiotic T (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 2-Propanol:Methanol (60:40, v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
Mass Spectrometric Conditions
A tandem mass spectrometer is used for sensitive and selective detection.
| Parameter | Condition |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| (R)- & (S)-Ifosfamide | 261.0 | 92.1 |
| Ifosfamide-d4 | 265.0 | 96.1 |
Note: The optimal MRM transitions and collision energies should be determined by infusing the individual compounds into the mass spectrometer.
Data Presentation
The following tables summarize the quantitative data obtained from a validated bioanalytical method for the chiral separation of ifosfamide enantiomers.[1]
Table 1: Calibration Curve and Linearity
| Enantiomer | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| (R)-Ifosfamide | 37.50 - 4800 | > 0.997 |
| (S)-Ifosfamide | 37.50 - 4800 | > 0.997 |
Table 2: Precision and Accuracy
| Enantiomer | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| (R)-Ifosfamide | 100 | 12.1 | 14.5 | 95.2 |
| 1000 | 10.5 | 11.8 | 98.7 | |
| 4000 | 10.1 | 10.9 | 101.1 | |
| (S)-Ifosfamide | 100 | 14.3 | 15.8 | 93.8 |
| 1000 | 11.2 | 12.5 | 99.1 | |
| 4000 | 10.8 | 11.3 | 100.5 |
Table 3: Limits of Detection and Quantification
| Parameter | Value (ng/mL) |
| Lower Limit of Detection (LLOD) | 5.00 |
| Lower Limit of Quantification (LLOQ) | 37.50 |
Visualizations
Caption: Experimental workflow for chiral analysis of ifosfamide.
References
- 1. Scholarly Article or Book Chapter | Enantioselective liquid chromatography–mass spectrometry assay for the determination of ifosfamide and identification of the N-dechloroethylated metabolites of ifosfamide in human plasma | ID: zw12zc962 | Carolina Digital Repository [cdr.lib.unc.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the enantiomers of ifosfamide and its 2- and 3-N-dechloroethylated metabolites in plasma and urine using enantioselective gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust UPLC-MS/MS Method for the Quantification of Ifosfamide in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive, selective, and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of the anticancer agent ifosfamide (B1674421) in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes cyclophosphamide (B585) as a stable isotope-labeled internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research in oncology.
Introduction
Ifosfamide is an oxazaphosphorine alkylating agent widely used in the treatment of various cancers.[1] As a prodrug, ifosfamide requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes to exert its cytotoxic effects.[2] Due to significant inter-individual variability in its pharmacokinetics, therapeutic drug monitoring of ifosfamide is crucial to optimize dosing regimens, maximize efficacy, and minimize toxicity.[3] This document provides a detailed protocol for a validated UPLC-MS/MS method for the reliable quantification of ifosfamide in human plasma, adapted from established methodologies.[1][4]
Experimental
Materials and Reagents
-
Ifosfamide analytical standard
-
Cyclophosphamide (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Equipment
-
UPLC System (e.g., Waters ACQUITY UPLC)
-
Tandem Quadrupole Mass Spectrometer (e.g., Waters Xevo TQD)
-
UPLC Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm[3][4]
-
Analytical balance
-
Microcentrifuge
-
Pipettes and tips
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of ifosfamide and cyclophosphamide (IS) in methanol.
-
Working Standard Solutions: Serially dilute the ifosfamide stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the cyclophosphamide stock solution with acetonitrile.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.
Plasma Sample Preparation
A protein precipitation method is employed for sample extraction.[2][5]
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (cyclophosphamide, 100 ng/mL) and vortex briefly.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 5 minutes.[3]
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
UPLC Conditions
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm[3][4] |
| Mobile Phase A | 5 mM Ammonium Formate in Water[3][4] |
| Mobile Phase B | Methanol:Acetonitrile (50:50, v/v)[3][6] |
| Flow Rate | 0.2 mL/min[3][4] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | 5 minutes |
MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3][4] |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 650 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions
The following MRM transitions should be optimized by direct infusion of the standard solutions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Ifosfamide | 261.0 | 91.6[3][4] | 25[3] | 25[3] |
| Cyclophosphamide (IS) | 261.0 | 140.0[3][4] | 25[3] | 20[3] |
Method Validation Summary
The method was validated according to regulatory guidelines, and the key performance characteristics are summarized below.
Linearity
The calibration curve was linear over the concentration range of 100 to 10,000 ng/mL for ifosfamide in human plasma.[3][4] The coefficient of determination (r²) was >0.995.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low | 300 | < 15% | < 15% | ± 15% |
| Medium | 4000 | < 15% | < 15% | ± 15% |
| High | 8000 | < 15% | < 15% | ± 15% |
Data adapted from representative bioanalytical method validation guidelines.[7]
Lower Limit of Quantification (LLOQ)
The LLOQ for ifosfamide in plasma was determined to be 100 ng/mL, with a signal-to-noise ratio of >10.[3][4]
Diagrams
Caption: Experimental workflow for ifosfamide quantification in plasma.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
The UPLC-MS/MS method described provides a reliable and efficient means for the quantification of ifosfamide in human plasma. The simple sample preparation, coupled with the high selectivity and sensitivity of tandem mass spectrometry, makes this method well-suited for high-throughput analysis in a research or clinical setting. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the study of ifosfamide.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of dimethyl-ifosfamide and its N-deschloropropylated metabolites in mouse plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. Item - Validation parameters of the analytical method by UPLC-MS/MS, to quantify ifosfamide in DBS at 30% HTC. - Public Library of Science - Figshare [plos.figshare.com]
Application Notes and Protocols for Developing a Standard Curve with Ifosfamide-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifosfamide (B1674421) is a crucial alkylating agent used in the treatment of various cancers. Accurate quantification of Ifosfamide in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The use of a stable isotope-labeled internal standard, such as Ifosfamide-d4, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variability during sample preparation and analysis, which ensures high precision and accuracy.[1]
This document provides a detailed protocol for the development of a standard curve for the quantification of Ifosfamide in human plasma using Ifosfamide-d4 as an internal standard.
Signaling Pathway and Experimental Workflow
Metabolic Activation of Ifosfamide
Ifosfamide is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes in the liver to exert its cytotoxic effects. The primary active metabolite is 4-hydroxyifosfamide, which exists in equilibrium with its tautomer, aldoifosfamide. Aldoifosfamide then spontaneously decomposes to form the cytotoxic agent, isophosphoramide mustard, and the urotoxic byproduct, acrolein. Isophosphoramide mustard cross-links DNA, leading to inhibition of DNA replication and transcription, and ultimately resulting in cancer cell apoptosis.[2][3][4][5]
Experimental Workflow for Standard Curve Development
The development of a standard curve for Ifosfamide quantification involves a systematic workflow, from the preparation of stock solutions to the final data analysis.
Experimental Protocols
This protocol describes a method for the determination of Ifosfamide in human plasma using protein precipitation for sample cleanup followed by UPLC-MS/MS analysis with Ifosfamide-d4 as the internal standard.
Materials and Reagents
-
Ifosfamide certified reference standard
-
Ifosfamide-d4 certified reference standard
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (drug-free)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Microcentrifuge tubes
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Ifosfamide and Ifosfamide-d4 in methanol.
-
Working Standard Solutions: Serially dilute the Ifosfamide stock solution with 50:50 acetonitrile:water to prepare working standards for the calibration curve at concentrations such as 10, 20, 50, 100, 500, 1000, 2500, 5000, 7500, and 10000 ng/mL.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Ifosfamide-d4 stock solution with acetonitrile. The optimal concentration should be determined during method development.
Preparation of Calibration Standards and Quality Controls (QCs)
-
Label microcentrifuge tubes for each calibration standard and QC level.
-
Add a small volume (e.g., 5 µL) of each Ifosfamide working standard solution to the corresponding labeled tubes.
-
Add a consistent volume of blank human plasma (e.g., 95 µL) to each tube.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
To each tube, add the internal standard working solution (e.g., 20 µL of 100 ng/mL Ifosfamide-d4).
-
Vortex each tube briefly.
Sample Preparation (Protein Precipitation)
-
To each tube containing the plasma sample with analyte and internal standard, add a protein precipitating agent (e.g., 300 µL of ice-cold acetonitrile).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation of Ifosfamide and Ifosfamide-d4 |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Ifosfamide: m/z 261.0 > 92.1; Ifosfamide-d4: m/z 265.0 > 92.1 |
Data Presentation
The following tables summarize representative data for a validated bioanalytical method for Ifosfamide using a deuterated internal standard.
Calibration Curve Parameters
| Parameter | Value |
| Calibration Range | 20 - 10,000 ng/mL[6] |
| Regression Model | Linear |
| Weighting Factor | 1/x² |
| Correlation Coefficient (r²) | > 0.99[7] |
Linearity of the Standard Curve
| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 100 | 98.5 | 98.5 | 4.2 |
| 500 | 505.2 | 101.0 | 3.1 |
| 1000 | 992.8 | 99.3 | 2.5 |
| 2500 | 2530.1 | 101.2 | 1.8 |
| 5000 | 4985.5 | 99.7 | 1.5 |
| 7500 | 7560.3 | 100.8 | 1.9 |
| 10000 | 9950.0 | 99.5 | 2.3 |
Note: Data is representative and compiled for illustrative purposes.
Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Low | 300 | 295.8 | 98.6 | 5.1 | 6.3 |
| Medium | 4000 | 4080.0 | 102.0 | 3.8 | 4.5 |
| High | 8000 | 7920.0 | 99.0 | 2.7 | 3.9 |
Note: Data is representative and compiled for illustrative purposes based on similar validated methods.[7]
Conclusion
The use of Ifosfamide-d4 as an internal standard provides a robust and reliable method for the quantitative analysis of Ifosfamide in biological matrices. The described protocol for developing a standard curve using LC-MS/MS offers high sensitivity, specificity, and throughput, making it suitable for supporting clinical trials and therapeutic drug monitoring of Ifosfamide. Method validation should be performed according to regulatory guidelines to ensure data quality and integrity.
References
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of dimethyl-ifosfamide and its N-deschloropropylated metabolites in mouse plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Ifosfamide-d4 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Ifosfamide-d4 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Ifosfamide-d4, a deuterated analog of the chemotherapeutic agent Ifosfamide, is commonly employed as an internal standard in pharmacokinetic and drug metabolism studies to ensure accuracy and precision.
Introduction
Ifosfamide is a nitrogen mustard alkylating agent used in the treatment of various cancers. Therapeutic drug monitoring of Ifosfamide is crucial to optimize efficacy and minimize toxicity. The use of a stable isotope-labeled internal standard, such as Ifosfamide-d4, is the gold standard for quantitative bioanalysis as it effectively compensates for variability during sample preparation and instrument analysis. This application note outlines the optimized mass spectrometry settings and a detailed protocol for the reliable detection of Ifosfamide-d4.
Experimental Protocols
Sample Preparation
A protein precipitation method is a common and effective technique for extracting Ifosfamide and its deuterated internal standard from plasma samples.
Materials:
-
Human plasma
-
Ifosfamide-d4 (Internal Standard) working solution (concentration to be optimized based on expected analyte levels)
-
Acetonitrile (B52724), ice-cold
-
Methanol
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 14,000 rpm and 4°C
-
Nitrogen evaporator
-
Reconstitution solution (e.g., initial mobile phase conditions)
Protocol:
-
Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add an appropriate volume of the Ifosfamide-d4 internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Column: A reversed-phase column, such as a C18, is typically suitable for the separation of Ifosfamide. Mobile Phase A: 5 mM Ammonium Formate in Water Mobile Phase B: Methanol/Acetonitrile (80:20, v/v) Gradient: The gradient should be optimized to ensure sufficient separation from matrix components and any potential interfering substances. A typical gradient might start at a low percentage of organic phase, ramp up to a high percentage, and then re-equilibrate. Flow Rate: A flow rate of 0.2-0.5 mL/min is common for standard analytical columns. Injection Volume: 5-10 µL
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for quantification.
MRM Transitions: The fragmentation of Ifosfamide-d4 is expected to be analogous to that of Ifosfamide. The precursor ion will be shifted by +4 Da due to the deuterium (B1214612) labels. The product ions may or may not contain the deuterium labels, depending on the fragmentation pathway. Based on common fragmentation patterns of Ifosfamide, the following MRM transitions for Ifosfamide-d4 can be predicted and should be optimized by direct infusion of the standard.
Data Presentation
Table 1: Mass Spectrometry Settings for Ifosfamide-d4 Detection
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 265.1 |
| Product Ion 1 (m/z) | 92.1 |
| Product Ion 2 (m/z) | 158.0 |
| Collision Energy (CE) | To be optimized for the specific instrument |
| Dwell Time | 100-200 ms |
Note: The exact m/z values and collision energies should be optimized by infusing an Ifosfamide-d4 standard solution into the mass spectrometer.
Table 2: Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18, e.g., 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 5 mM Ammonium Formate in Water |
| Mobile Phase B | Methanol/Acetonitrile (80:20, v/v) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | ~5 minutes |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of Ifosfamide-d4.
Caption: Experimental workflow from sample preparation to data analysis.
Signaling Pathway (Illustrative)
While Ifosfamide-d4 itself is an analytical standard and not a therapeutic agent with a direct signaling pathway, the metabolic activation of its parent compound, Ifosfamide, is critical to its cytotoxic effect. The following diagram illustrates this activation pathway.
Caption: Metabolic activation pathway of Ifosfamide.
Application of Ifosfamide-d4 in Preclinical Toxicology Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ifosfamide-d4 as an internal standard in preclinical toxicology studies of ifosfamide (B1674421). Accurate quantification of ifosfamide and its metabolites is critical for understanding its pharmacokinetics, pharmacodynamics, and toxicological profile. The use of a stable isotope-labeled internal standard like Ifosfamide-d4 is the gold standard for bioanalytical methods, ensuring high accuracy and precision.
Introduction to Ifosfamide and the Role of Ifosfamide-d4
Ifosfamide is a widely used chemotherapeutic agent for treating various cancers.[1] It is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes in the liver to exert its cytotoxic effects.[2][3] This activation, however, also leads to the formation of toxic metabolites responsible for side effects such as neurotoxicity and urotoxicity.[1] The primary active metabolite is 4-hydroxyifosfamide, while chloroacetaldehyde (B151913) (CAA) is associated with neurotoxicity, and acrolein is responsible for hemorrhagic cystitis.[1]
Given the narrow therapeutic index and the significant toxicity associated with ifosfamide, it is crucial to accurately measure its concentration in biological matrices during preclinical toxicology studies. Ifosfamide-d4, a deuterated analog of ifosfamide, serves as an ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to ifosfamide, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thus correcting for variability in the analytical process.
Preclinical Toxicology of Ifosfamide: Summary of Findings
Preclinical toxicology studies in animal models are essential to determine the safety profile of ifosfamide. These studies help in identifying potential target organs for toxicity and establishing a safe starting dose for clinical trials.
Key Toxicological Endpoints:
-
Nephrotoxicity: Severe renal toxicity is a significant dose-limiting factor for ifosfamide.[4]
-
Myelosuppression: Ifosfamide can cause a decrease in bone marrow activity, leading to reduced blood cell counts.
-
Neurotoxicity: The metabolite chloroacetaldehyde can cross the blood-brain barrier and cause central nervous system toxicity.
-
Urotoxicity: The metabolite acrolein is toxic to the bladder epithelium, leading to hemorrhagic cystitis.[1]
The following table summarizes data from preclinical toxicology studies of ifosfamide in rodents.
| Animal Model | Dosing Regimen | Observed Toxicities | Reference |
| Rats | Single intraperitoneal dose of 50 mg/kg | No pathological changes observed. | [4] |
| Rats | 7 and 28 consecutive daily intraperitoneal doses | Severe renal toxicity with significant increases in blood urea (B33335) nitrogen and creatinine. | [4] |
| Nude Mice | 130 mg/kg/day for 3 days (i.p. and s.c.) | Maximum tolerated dose; 14% lethality (i.p.) and 6% lethality (s.c.) after 21 days. | [5] |
Pharmacokinetics of Ifosfamide in Preclinical Models
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of ifosfamide. The use of Ifosfamide-d4 as an internal standard in LC-MS/MS methods allows for precise quantification of ifosfamide in biological samples, leading to reliable pharmacokinetic data.
The table below presents pharmacokinetic parameters of (R)- and (S)-ifosfamide in male rats following a single intravenous administration. This study utilized deuterium-labeled analogs as internal standards for quantification.[2][3]
| Enantiomer | Dose (mg/kg, i.v.) | Half-life (t½) (minutes) | Area Under the Curve (AUC) | Reference |
| (R)-Ifosfamide | 40 | 34.2 | Lower than (S)-Ifosfamide | [2] |
| (S)-Ifosfamide | 40 | 41.8 | Higher than (R)-Ifosfamide | [2] |
Experimental Protocols
Bioanalytical Method for Ifosfamide Quantification in Plasma
This protocol describes a general procedure for the quantification of ifosfamide in rodent plasma using Ifosfamide-d4 as an internal standard by LC-MS/MS.
4.1.1. Materials and Reagents
-
Ifosfamide analytical standard
-
Ifosfamide-d4 (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Control rodent plasma
4.1.2. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and quality controls to room temperature.
-
To a 100 µL aliquot of plasma, add 20 µL of Ifosfamide-d4 internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
4.1.3. LC-MS/MS Conditions
| Parameter | Recommended Conditions |
| LC System | |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Ifosfamide: m/z 261.1 → 154.0 (example) or m/z 260.99 → 91.63 (example)Ifosfamide-d4: m/z 265.1 → 154.0 (predicted, based on a +4 Da shift) |
| Collision Energy | To be optimized for specific instrument |
| Dwell Time | To be optimized for specific instrument |
Note: The exact MRM transitions and collision energies should be optimized for the specific mass spectrometer being used.
In-life Preclinical Toxicology Study Design (Rodent Model)
This protocol outlines a general design for a dose-range finding toxicology study of ifosfamide in rats.
4.2.1. Animals and Housing
-
Species: Sprague-Dawley rats
-
Sex: Male and female
-
Age: 6-8 weeks
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity), with ad libitum access to food and water.
4.2.2. Experimental Design
-
Groups:
-
Group 1: Vehicle control (e.g., saline)
-
Group 2: Low dose Ifosfamide
-
Group 3: Mid dose Ifosfamide
-
Group 4: High dose Ifosfamide
-
-
Administration: Intravenous (i.v.) or intraperitoneal (i.p.) injection daily for a specified duration (e.g., 7 or 28 days).
-
Sample Collection:
-
Blood samples for pharmacokinetic analysis at various time points after the first and last dose.
-
Blood samples for hematology and clinical chemistry at termination.
-
Urine collection for urinalysis.
-
-
Monitoring:
-
Daily clinical observations for signs of toxicity.
-
Weekly body weight measurements.
-
-
Termination:
-
Necropsy and collection of major organs.
-
Histopathological examination of target organs (e.g., kidneys, liver, bone marrow, bladder).
-
Visualizations
Ifosfamide Metabolic Pathway
Caption: Metabolic activation and toxicity pathways of Ifosfamide.
Experimental Workflow for Preclinical PK/PD Studies
Caption: Workflow for preclinical pharmacokinetic and toxicology studies.
References
- 1. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Stereoselective pharmacokinetics of ifosfamide in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective pharmacokinetics of ifosfamide in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical phase II study of ifosfamide in human tumour xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Ifosfamide and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of the anticancer drug ifosfamide (B1674421) and its various metabolites in biological matrices. The methodologies described herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research in the context of drug development and clinical application.
Introduction
Ifosfamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes to exert its cytotoxic effects. This activation leads to the formation of the active metabolite, 4-hydroxyifosfamide, which is in equilibrium with its tautomer, aldoifosfamide. Aldoifosfamide then decomposes to produce the ultimate alkylating agent, isophosphoramide mustard, and acrolein, a urotoxic byproduct. Inactivation pathways of ifosfamide include N-dechloroethylation, leading to the formation of inactive dechloroethylated metabolites and the neurotoxic byproduct chloroacetaldehyde. Given the complex metabolic profile and the narrow therapeutic index of ifosfamide, sensitive and specific analytical methods are crucial for monitoring its disposition and ensuring patient safety.
This guide details several validated analytical techniques for the determination of ifosfamide and its key metabolites, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Metabolic Pathway of Ifosfamide
The metabolic pathway of ifosfamide is complex, involving both activation and deactivation steps. The following diagram illustrates the key transformations.
Troubleshooting & Optimization
Technical Support Center: Ifosfamide-d4-1 LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Ifosfamide-d4-1.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in reversed-phase chromatography?
A1: The most frequent cause of peak tailing for basic compounds like this compound is secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[1] These interactions can cause a portion of the analyte to be retained more strongly, resulting in an asymmetrical peak. Other causes can include column overload, improper sample solvent, and extra-column effects.[1][2][3]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical parameter. Since this compound is a basic compound, using a low pH (typically below 3) mobile phase can suppress the ionization of silanol groups on the stationary phase, which minimizes secondary interactions and improves peak symmetry.[1]
Q3: My this compound peak is broad and has a flat top. What is the likely issue?
A3: A broad, flat-topped peak is a classic sign of detector saturation or mass overload.[1] This happens when the analyte concentration in the sample is too high for the detector's linear range or exceeds the column's loading capacity. To resolve this, you can either dilute the sample or reduce the injection volume.[1]
Q4: Can the solvent used to dissolve my this compound sample affect the peak shape?
A4: Yes. If the sample solvent is significantly stronger (has a higher elution strength) than the initial mobile phase, it can lead to peak distortion, such as broadening or splitting.[1][4] It is always recommended to dissolve the sample in the initial mobile phase or a solvent that is weaker than the mobile phase.[1]
Q5: What is ion suppression and how can it affect my this compound analysis?
A5: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal intensity and potentially inaccurate quantification.[5][6][7] The use of a deuterated internal standard like this compound is crucial as it co-elutes with the unlabeled analyte and experiences similar ion suppression, allowing for more accurate results.[8]
Q6: What are the expected fragmentation patterns for Ifosfamide (B1674421)?
A6: In positive-ion electrospray mass spectrometry, Ifosfamide and its deuterated analog typically show a good response as [MH]+ ions. The major fragmentation pathways involve the elimination of ethylene (B1197577) from the 1,3,2-oxazaphosphorine-2-oxide ring and cleavage of the P-N bond.[9]
Q7: What are the recommended storage and stability conditions for this compound solutions?
A7: Ifosfamide solutions, including those with deuterated standards, should be refrigerated at 2-8°C and used within 24 hours after preparation.[10][11][12] Studies have shown that Ifosfamide is stable for up to 9 days at temperatures up to 27°C, but refrigeration is recommended to control for degradation products.[13][14] It is also important to note that benzyl (B1604629) alcohol-containing solutions can reduce the stability of Ifosfamide.[10][11]
Troubleshooting Guides
Guide 1: Low Signal Intensity or No Peak
This guide addresses situations where the signal for this compound is weak or absent.
| Problem | Possible Causes | Recommended Actions |
| No Peak Detected | Incorrect MS/MS transition parameters. | Verify the precursor and product ion m/z values for this compound. |
| LC system not delivering sample to the MS. | Check for leaks, ensure the divert valve is switched to the MS at the correct time, and confirm mobile phase flow.[15] | |
| Analyte degradation. | Prepare fresh standards and samples. Ensure proper storage conditions (refrigeration).[10][11][12] | |
| Instrument not tuned or calibrated. | Perform a system tune and calibration according to the manufacturer's recommendations. | |
| Low Signal Intensity | Ion suppression due to matrix effects. | Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[16] Modify chromatographic conditions to separate this compound from interfering matrix components.[5] |
| Suboptimal ion source parameters. | Optimize ion source settings such as gas flows, temperatures, and spray voltage.[15] Perform an infusion of a standard solution to tune these parameters.[17] | |
| Contaminated ion source. | Clean the ion source components, including the capillary and sample cone, as per the manufacturer's guidelines.[7] | |
| Low sample concentration. | Ensure the sample concentration is within the instrument's detection limits. Consider concentrating the sample if necessary.[7] |
-
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Vent the Instrument: Follow the manufacturer's procedure to safely vent the mass spectrometer.
-
Remove and Disassemble Ion Source: Carefully detach the ion source and disassemble the user-serviceable components like the spray shield, capillary, and sample cone.[7]
-
Cleaning: Sonicate the components in a sequence of HPLC-grade solvents (e.g., water, methanol, isopropanol). For persistent contamination, a mild detergent solution can be used, followed by thorough rinsing with ultrapure water and organic solvents.
-
Drying and Reassembly: Ensure all parts are completely dry before reassembling the ion source. A stream of nitrogen gas can be used for drying.
-
Pump Down and System Check: Re-install the ion source, pump down the system, and check for leaks. Perform a system suitability test to ensure performance has been restored.
Guide 2: Poor Peak Shape (Tailing, Fronting, Splitting, Broadening)
This guide provides solutions for common chromatographic peak shape issues.
| Problem | Possible Causes | Recommended Actions |
| Peak Tailing | Secondary interactions with silanol groups. | Use a mobile phase with a low pH (e.g., 0.1% formic acid) to suppress silanol activity.[1] Consider using a column with end-capping or a different stationary phase. |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column.[1] A void at the head of the column can also cause tailing.[1][3] | |
| Extra-column volume. | Minimize the length and internal diameter of tubing between the injector, column, and detector.[1] Ensure all fittings are properly made to avoid dead volume.[1] | |
| Peak Fronting | Column overload. | Reduce the injection volume or dilute the sample.[1] |
| Improper sample solvent. | Dissolve the sample in the initial mobile phase or a weaker solvent.[1][4] | |
| Split Peaks | Partially blocked column frit. | Reverse and flush the column (check manufacturer's instructions). If this doesn't work, the column may need replacement.[3] |
| Injection solvent stronger than mobile phase. | As with peak fronting, ensure the sample solvent is compatible with the initial mobile phase.[1] | |
| Column void. | A void at the column inlet can cause peak splitting.[1] | |
| Broad Peaks | Low column efficiency. | Ensure the column is properly packed and not degraded. Check for extra-column band broadening.[18] |
| High flow rate. | Optimize the flow rate for the column dimensions and particle size. | |
| Large injection volume. | Reduce the injection volume.[7] |
-
Column Selection: Start with a C18 reversed-phase column with standard dimensions (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724) or methanol.
-
-
Gradient Elution:
-
Start with a shallow gradient (e.g., 5-95% B over 5-10 minutes) to determine the approximate retention time of this compound.
-
Optimize the gradient around the elution time of the analyte to ensure good separation from matrix components and achieve a symmetrical peak shape.
-
-
Flow Rate: Set an appropriate flow rate for the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).
-
Column Temperature: Maintain a constant column temperature (e.g., 40°C) to ensure reproducible retention times.
-
Injection Volume: Use a low injection volume (e.g., 1-5 µL) to avoid column overload.
-
Sample Solvent: Dissolve the final extract in the initial mobile phase conditions.
Quantitative Data Summary
The following tables provide typical starting parameters for LC-MS/MS analysis of this compound. These may require optimization for your specific instrumentation and application.
Table 1: Mass Spectrometry Parameters
| Parameter | Typical Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 265.1 |
| Product Ion (m/z) | 92.1 |
| Dwell Time | 50-100 ms |
| Collision Energy (CE) | 15-25 eV (Optimize for your instrument) |
| Capillary Voltage | 3-4 kV |
| Source Temperature | 120-150 °C |
| Desolvation Temperature | 350-450 °C |
| Desolvation Gas Flow | 600-800 L/hr |
| Cone Gas Flow | 50-100 L/hr |
Table 2: Chromatographic Conditions
| Parameter | Typical Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Visualizations
Caption: A typical experimental workflow for this compound LC-MS/MS analysis.
Caption: A logical troubleshooting tree for this compound LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Tandem mass spectrometric analysis of cyclophosphamide, ifosfamide and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. baxterpi.com [baxterpi.com]
- 12. globalrph.com [globalrph.com]
- 13. sps.nhs.uk [sps.nhs.uk]
- 14. The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. shimadzu.at [shimadzu.at]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. uhplcs.com [uhplcs.com]
Technical Support Center: Optimizing Ifosfamide-d4-1 Internal Standard
Welcome to the technical support center for the optimization and troubleshooting of Ifosfamide-d4-1 as an internal standard (IS) in analytical assays. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide clear guidance for method development and validation.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled (SIL) internal standard like this compound considered the gold standard for quantitative analysis?
A1: Stable isotope-labeled internal standards are considered the best practice in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1] Because they are chemically and physically almost identical to the analyte (Ifosfamide), they are expected to behave similarly during sample preparation, extraction, chromatography, and ionization.[1][2][3] This similarity allows the SIL-IS to effectively compensate for variability throughout the analytical process, including extraction efficiency, injection volume, and matrix effects (ion suppression or enhancement), leading to more accurate and precise quantification.[2][3][4]
Q2: What is the optimal concentration for this compound as an internal standard?
A2: There is no single universal optimal concentration; it is specific to the assay and the expected concentration range of the analyte, Ifosfamide (B1674421).[3] A general guideline is to select a concentration that provides a consistent, stable, and reproducible peak area that is significantly above the lower limit of quantification (LLOQ) and within the linear range of the detector.[3] It is highly recommended to test several concentrations during method development to determine the most suitable one for your specific experimental conditions.[3]
Q3: At what stage of the experimental protocol should I add the this compound internal standard?
A3: The internal standard should be added as early as possible in the sample preparation workflow.[3] Ideally, it should be introduced when aliquoting the biological matrix (e.g., plasma, urine).[3] This ensures that the IS can account for any analyte loss or variability throughout the entire process, including protein precipitation, liquid-liquid extraction, solid-phase extraction, and any derivatization steps.[3]
Q4: What are the most common analytical problems associated with using deuterated internal standards like this compound?
A4: The most frequently encountered issues include:
-
Isotopic Exchange: The potential loss of deuterium (B1214612) atoms and their replacement with hydrogen from the surrounding environment (solvent or matrix).[2][5] This is more likely to occur in strongly acidic or basic solutions or when the deuterium label is on a heteroatom like oxygen or nitrogen.[2][5]
-
Chromatographic Shift: Deuterated compounds can sometimes have slightly different retention times compared to their non-deuterated counterparts, often eluting slightly earlier in reversed-phase chromatography.[5][6] If this shift is significant, it can lead to differential matrix effects.[2][6]
-
Differential Matrix Effects: The analyte and the IS may experience different levels of ion suppression or enhancement from components in the sample matrix, which can compromise accuracy.[5][6]
-
Purity Issues: The deuterated standard may contain a small amount of the unlabeled analyte as an impurity from its synthesis, which can lead to an overestimation of the analyte concentration, especially at the LLOQ.[2][5]
Troubleshooting Guides
Issue 1: Inconsistent or Variable Internal Standard (IS) Signal
High variability in the this compound peak area across a single analytical run can significantly compromise the accuracy and precision of your results.
Potential Causes & Solutions:
-
Inaccurate Pipetting/Addition: Ensure pipettes are calibrated and that the IS solution is being added consistently to all standards, quality controls (QCs), and unknown samples.[4] Check automated liquid handlers for proper function.[4]
-
Poor Sample Mixing: Vortex or mix samples thoroughly after adding the IS to ensure it is homogenously distributed within the matrix.
-
IS Instability: Ifosfamide solutions can degrade over time.[7][8] Verify the stability of your this compound stock and working solutions under your specific storage and autosampler conditions.[4] Prepare fresh solutions if instability is suspected. Constituted solutions of ifosfamide should generally be refrigerated and used within 24 hours.[9][10][11]
-
Differential Matrix Effects: The variability may be sample-dependent. This occurs when different biological samples have varying levels of interfering components that affect the IS signal differently than the analyte. Evaluate matrix effects across multiple sources of blank matrix.[12][13]
-
Instrument Contamination or Malfunction: Random signal variability may point to issues with the LC-MS/MS system, such as a dirty ion source or inconsistent spray.[12] Run system suitability tests to check instrument performance.[14]
Issue 2: Poor Accuracy or Precision
Results from QC samples consistently fall outside the acceptance criteria (typically ±15% of the nominal value).
Potential Causes & Solutions:
-
Lack of Co-elution: Even a slight difference in retention time between Ifosfamide and this compound can expose them to different matrix components, causing inaccurate quantification.[6]
-
Solution: Overlay the chromatograms to verify co-elution. If a shift is observed, adjust the chromatographic method (e.g., modify the gradient, temperature, or mobile phase composition) to improve co-elution.[5]
-
-
Isotopic Impurities in IS: The this compound standard may contain a small percentage of unlabeled Ifosfamide. This can artificially inflate the calculated concentration of the analyte, particularly at low levels.
-
Solution: Perform an experiment to assess the contribution of the IS to the analyte signal (see Experimental Protocol section). If the contribution is significant (e.g., >20% of the LLOQ response), a purer standard may be required.[5]
-
-
Isotopic Exchange (Back-Exchange): Deuterium atoms can be replaced by protons from the solvent or matrix, especially under harsh pH conditions.[2] This reduces the IS signal and can potentially increase the analyte signal.
-
Solution: Evaluate the pH of your mobile phase and sample preparation solutions. Consider preparing stock and working solutions in a neutral solvent if exchange is suspected.[2]
-
Quantitative Data Summary
The following tables summarize method performance data from published studies on Ifosfamide and structurally similar compounds using deuterated internal standards. This data can serve as a benchmark for expected performance.
Table 1: Method Performance for Ifosfamide Enantiomers using a Deuterated Internal Standard
| Analyte | Inter-day Precision (%RSD) | Intra-day Precision (%RSD) | Accuracy (% of Nominal) |
|---|---|---|---|
| (R)-Ifosfamide | 3.63 - 15.8 | 10.1 - 14.3 | 89.2 - 101.5 |
| (S)-Ifosfamide | 3.63 - 15.8 | 10.1 - 14.3 | 89.2 - 101.5 |
Data adapted from a study on the enantioselective determination of ifosfamide in human plasma.[15]
Table 2: Method Performance for Cyclophosphamide (CP) using a Deuterated Internal Standard
| Analyte | Internal Standard | LLOQ (ng/mL) | Calibration Curve Range (ng/mL) |
|---|---|---|---|
| Cyclophosphamide | 4-OHCP-d4 | 5 | 5 - 60,000 |
| Cyclophosphamide | 4-OHCP-d4 | 10 | 10 - 40,000 |
Data adapted from studies on the quantification of cyclophosphamide.[16][17]
Experimental Protocols
Protocol 1: Determining the Optimal IS Concentration
This protocol helps determine the most suitable concentration of this compound for your assay.
-
Prepare IS Working Solutions: Prepare a series of working solutions of this compound at different concentrations (e.g., 10, 50, 100, 250, 500 ng/mL) in a suitable solvent like methanol (B129727) or acetonitrile.[3]
-
Spike into Blank Matrix: Add a constant volume of each working solution into a set of blank biological matrix samples (e.g., human plasma).
-
Sample Preparation: Perform your entire sample preparation procedure (e.g., protein precipitation, extraction).[3]
-
LC-MS/MS Analysis: Analyze the prepared samples and monitor the peak area response of this compound.
-
Evaluation: Plot the IS peak area against the spiked concentration. Select a concentration that provides a robust and reproducible peak area, is well above the background noise, and falls within the linear range of the mass spectrometer.[3]
Protocol 2: Evaluating Matrix Effects
This experiment quantifies the degree of ion suppression or enhancement caused by the sample matrix.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (Ifosfamide) and IS (this compound) into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract multiple sources of blank biological matrix first. Then, spike the analyte and IS into the extracted matrix supernatant/residue before the final reconstitution step.[5]
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before performing the extraction procedure.[5]
-
-
Analyze Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
A value close to 1.0 indicates that the IS effectively compensates for the matrix effect.[18]
-
Table 3: Hypothetical Data from a Matrix Effect Experiment
| Sample Set | Analyte Peak Area | IS Peak Area | Analyte MF | IS MF | IS-Normalized MF |
|---|---|---|---|---|---|
| Set A (Neat) | 1,000,000 | 1,200,000 | - | - | - |
| Set B (Post-Spike) | 650,000 | 900,000 | 0.65 | 0.75 | 0.87 |
In this example, both the analyte and IS experience ion suppression. Because the IS-Normalized MF is not equal to 1.0, it indicates a differential matrix effect where the analyte is suppressed more than the IS, which could lead to an underestimation of the analyte concentration.
Protocol 3: Assessing Contribution from Internal Standard Purity
This protocol checks for the presence of unlabeled Ifosfamide in your this compound standard.
-
Prepare Blank Sample: Use a blank matrix sample containing no analyte.
-
Spike with Internal Standard: Add the this compound internal standard at the same concentration used in your assay.[5]
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled Ifosfamide analyte.[5]
-
Evaluate the Response: The peak area response for the unlabeled analyte in this sample should be less than 20% of the response observed for the LLOQ sample.[5] If it is higher, it indicates significant contamination of the IS with the unlabeled analyte, which may require sourcing a higher purity standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sps.nhs.uk [sps.nhs.uk]
- 8. The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. baxterpi.com [baxterpi.com]
- 11. globalrph.com [globalrph.com]
- 12. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enantioselective liquid chromatography-mass spectrometry assay for the determination of ifosfamide and identification of the N-dechloroethylated metabolites of ifosfamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. scholar.ui.ac.id [scholar.ui.ac.id]
- 18. benchchem.com [benchchem.com]
matrix effects in ifosfamide analysis using a deuterated standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the analysis of ifosfamide (B1674421), particularly when using a deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of ifosfamide?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as ifosfamide, by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This can lead to either a decrease in the analytical signal, known as ion suppression, or an increase in the signal, termed ion enhancement. These effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[2] In the analysis of ifosfamide, endogenous components like phospholipids (B1166683), proteins, and salts in biological samples are common causes of matrix effects.
Q2: How does a deuterated internal standard, like ifosfamide-d4, help in mitigating matrix effects?
A2: A deuterated internal standard is considered the gold standard for compensating for matrix effects in LC-MS/MS analysis. Because deuterated standards are chemically almost identical to the analyte, they exhibit very similar chromatographic behavior and are affected by matrix components in a comparable manner. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can a deuterated internal standard fail to correct for matrix effects?
A3: Yes, in some cases, a deuterated internal standard may not perfectly compensate for matrix effects. This phenomenon is known as "differential matrix effects." It can occur if there is a slight chromatographic separation between ifosfamide and its deuterated standard, causing them to elute into regions with different degrees of ion suppression or enhancement.[3] This can lead to inaccurate quantification.
Q4: What are the common causes of poor reproducibility in ifosfamide analysis when using a deuterated standard?
A4: Poor reproducibility can stem from several factors:
-
Differential Matrix Effects: As described above, if the analyte and internal standard are not affected by the matrix in the same way.
-
Isotopic Exchange: Deuterium (B1214612) atoms on the internal standard can sometimes exchange with protons from the sample matrix or solvent, a process known as back-exchange. This is more likely if the deuterium labels are in chemically unstable positions.
-
Contamination of the Internal Standard: The deuterated standard may contain a small amount of the unlabeled ifosfamide, which can lead to inaccurate results, especially at low concentrations.
-
Errors in Internal Standard Concentration: An inaccurately prepared internal standard solution will introduce a systematic error in the final calculated concentrations.
Q5: What are the best sample preparation techniques to minimize matrix effects for ifosfamide analysis?
A5: The choice of sample preparation technique is crucial for reducing matrix effects. While there is no one-size-fits-all answer, more rigorous cleanup methods are generally more effective.
-
Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing interfering matrix components, which can lead to significant ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE offers better sample cleanup than PPT by partitioning ifosfamide into an organic solvent, leaving many matrix components behind in the aqueous phase.
-
Solid-Phase Extraction (SPE): SPE is typically the most effective technique for removing matrix interferences. It uses a solid sorbent to selectively retain ifosfamide while allowing interfering compounds to be washed away, resulting in a cleaner extract.
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Quantitative Results
-
Symptom: High variability in the analyte/internal standard peak area ratios across a single run or between runs. The results fail to meet the acceptance criteria for accuracy and precision during method validation.
-
Possible Causes & Solutions:
-
Differential Matrix Effects:
-
Troubleshooting: Perform a matrix effect evaluation by comparing the response of ifosfamide and the deuterated standard in a neat solution versus a post-extraction spiked matrix sample.
-
Solution: Optimize the chromatographic conditions to improve the separation of ifosfamide from interfering matrix components. Consider a more effective sample cleanup method like SPE.
-
-
Lack of Co-elution:
-
Troubleshooting: Overlay the chromatograms of ifosfamide and the deuterated internal standard. A significant shift in retention time may be observed.
-
Solution: Adjust the chromatographic method (e.g., mobile phase composition, gradient profile) to achieve better co-elution. In some cases, a column with a different stationary phase may be necessary.[4]
-
-
Isotopic Exchange (Back-Exchange):
-
Troubleshooting: Incubate the deuterated internal standard in a blank matrix for a time equivalent to your sample preparation and analysis time. Analyze the sample and look for an increase in the signal of the non-deuterated ifosfamide.
-
Solution: Ensure the deuterium labels on the internal standard are in stable, non-exchangeable positions. If back-exchange is confirmed, a different deuterated standard or an internal standard labeled with a different stable isotope (e.g., ¹³C) may be required.
-
-
Issue 2: High Signal Suppression Observed
-
Symptom: The peak area of ifosfamide in a matrix sample is significantly lower than in a neat solution at the same concentration, even with a deuterated standard.
-
Possible Causes & Solutions:
-
Inadequate Sample Cleanup:
-
Troubleshooting: Review your sample preparation method. Protein precipitation is often insufficient for complex matrices like plasma.
-
Solution: Switch to a more rigorous sample preparation technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of the interfering matrix components.
-
-
Co-elution with Highly Suppressive Matrix Components:
-
Troubleshooting: Use a post-column infusion experiment to identify the retention time regions with the most significant ion suppression.
-
Solution: Modify the chromatographic conditions to shift the elution of ifosfamide away from these highly suppressive regions. This may involve changing the organic solvent, the gradient, or the column.
-
-
Data Presentation
Table 1: Representative Comparison of Matrix Effects on Ifosfamide Analysis with Different Sample Preparation Methods in Human Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%)* | Internal Standard Normalized Matrix Factor (CV%)** | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | >90% | 55 - 75% (Suppression) | < 15% | Fast and simple | Ineffective at removing phospholipids and other interferences, leading to significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | 70 - 85% | 80 - 95% (Suppression) | < 10% | Good removal of salts and some polar interferences. | Can be labor-intensive and may have lower analyte recovery. |
| Solid-Phase Extraction (SPE) | >85% | 90 - 105% | < 5% | Highly selective, provides the cleanest extracts, and minimizes ion suppression. | More time-consuming and costly to develop and run. |
*Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Matrix / Peak Area in Neat Solution) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. **The Coefficient of Variation (CV%) of the internal standard normalized matrix factor from at least six different lots of matrix should be ≤15% for the method to be considered free from significant relative matrix effects.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect for Ifosfamide Analysis
This protocol describes a method to quantitatively assess the matrix effect using a post-extraction spike approach.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of ifosfamide and the deuterated internal standard in the reconstitution solvent at a known concentration (e.g., medium QC level).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., human plasma) using the developed sample preparation method. After the final evaporation step, spike the dried extracts with ifosfamide and the deuterated internal standard to the same concentration as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix from the same six lots with ifosfamide and the deuterated internal standard at the same concentration as in Set A before starting the extraction procedure.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Effect, Recovery, and Process Efficiency:
-
Matrix Effect (ME %): (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100
-
Recovery (RE %): (Mean Peak Area in Set C / Mean Peak Area in Set B) * 100
-
Internal Standard Normalized Matrix Factor (IS-NMF): For each lot of matrix, calculate: (Analyte Peak Area in Set B / IS Peak Area in Set B) / (Mean Analyte Peak Area in Set A / Mean IS Peak Area in Set A)
-
The Coefficient of Variation (CV%) of the IS-NMF across the different lots should be ≤15%.
-
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of ifosfamide.
Caption: Mechanism of ion suppression in electrospray ionization (ESI).
Caption: Troubleshooting workflow for inaccurate results in ifosfamide analysis.
References
Ifosfamide-d4-1 stability in biological samples and solutions
This technical support center provides guidance on the stability of Ifosfamide-d4 in various biological samples and laboratory solutions. As a deuterated internal standard, the stability of Ifosfamide-d4 is critical for accurate bioanalytical results. While specific public stability data for Ifosfamide-d4 is limited, its chemical properties are nearly identical to those of Ifosfamide (B1674421). Therefore, the extensive stability data available for Ifosfamide serves as a reliable surrogate for understanding the stability of its deuterated counterpart. This guide combines published data on Ifosfamide with best practices for handling deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Ifosfamide-d4 in biological matrices?
A1: The main concerns for Ifosfamide-d4 stability in biological samples such as plasma, serum, and urine include enzymatic degradation, pH-dependent hydrolysis, and temperature-related degradation. As with any internal standard, repeated freeze-thaw cycles can also impact its integrity.
Q2: What are the recommended storage temperatures for biological samples containing Ifosfamide-d4?
A2: For long-term storage, it is recommended to keep biological samples at -70°C or -80°C. While storage at -20°C may be suitable for shorter durations, ultra-low temperatures are preferable to minimize any potential for degradation over extended periods. For short-term benchtop handling during sample processing, it is advisable to keep samples on wet ice.
Q3: How many freeze-thaw cycles can samples with Ifosfamide-d4 undergo?
A3: The stability of an analyte through freeze-thaw cycles should be determined experimentally during method validation. A common practice is to assess stability for three to five cycles. To avoid potential degradation, it is highly recommended to aliquot samples into smaller volumes after collection to prevent repeated thawing and refreezing of the entire sample.
Q4: Is Ifosfamide-d4 stable in whole blood?
A4: Evaluating the stability of an analyte in whole blood is crucial to ensure that no significant degradation occurs between sample collection and plasma/serum processing. While specific data for Ifosfamide-d4 is not available, it is best practice to process blood samples to plasma or serum as soon as possible and to keep them cooled during this period. The stability in whole blood should be assessed during method validation, especially if there are anticipated delays in processing.
Q5: What solvents should be used for preparing Ifosfamide-d4 stock and working solutions, and how should they be stored?
A5: Ifosfamide is soluble in water and various organic solvents. For stock solutions, solvents such as methanol (B129727) or acetonitrile (B52724) are commonly used. These solutions should be stored at low temperatures (e.g., -20°C or -80°C) to ensure long-term stability. The stability of stock and working solutions should be verified as part of the bioanalytical method validation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in analytical results | Inconsistent sample handling; Degradation of Ifosfamide-d4 during storage or processing. | Ensure consistent timing and temperature for sample processing. Verify the stability of Ifosfamide-d4 under the specific storage and handling conditions. Minimize freeze-thaw cycles by aliquoting samples. |
| Low recovery of Ifosfamide-d4 | Degradation due to improper storage temperature or prolonged time at room temperature. Adsorption to container walls. | Confirm that samples have been consistently stored at the recommended temperatures (-70°C or below). Review sample handling procedures to minimize time at room temperature. Consider using low-binding microcentrifuge tubes. |
| Unexpected degradation products observed | pH-dependent hydrolysis. Exposure to light or elevated temperatures. | Ifosfamide exhibits maximum stability in the pH range of 4 to 10[1]. Ensure that the pH of the biological sample or solution is within this range if possible. Protect solutions from light and high temperatures. |
| Inaccurate quantification in stored samples | Degradation of the internal standard (Ifosfamide-d4) leading to an overestimation of the analyte concentration. | Re-evaluate the long-term stability of Ifosfamide-d4 in the specific biological matrix and storage conditions. Analyze freshly spiked quality control samples alongside stored samples to assess for degradation. |
Stability Data Summary
The following tables summarize the stability of Ifosfamide in various solutions and biological matrices. This data is presented as a proxy for the expected stability of Ifosfamide-d4.
Table 1: Stability of Ifosfamide in Aqueous Solutions
| Concentration | Solution | Temperature | Duration | Percent Remaining | Reference |
| 80 mg/mL | 0.9% Sodium Chloride | 37°C | 9 days | ~93% | [1] |
| 20 mg/mL | Water for Injection | 37°C | 7 days | ~97% | [2] |
| 20 mg/mL | Water for Injection with Mesna (B1676310) | 37°C | 7 days | ~97% | [2] |
| 0.6 and 20 mg/mL | 5% Dextrose, Lactated Ringer's, 0.9% NaCl, Sterile Water | 30°C | 24 hours | Stable | [1] |
| 10, 20, 30 mg/mL | 0.9% Sodium Chloride with Mesna | Room Temperature | 14 days | >94% | [3][4][5][6] |
| Not specified | Ringer Lactate Buffer | 37°C | 7 days | >96.8% | |
| Not specified | Ringer Lactate Buffer with Mesna | 37°C | 7 days | >96.8% |
Table 2: Stability of Ifosfamide Metabolites in Urine
| Metabolite | pH | Temperature | Duration | Percent Degradation | Reference |
| Carboxyifosfamide (CXIF) | 7.0 | 25°C | 24 hours | ~10% | |
| Carboxyifosfamide (CXIF) | 5.5 | 25°C | 24 hours | ~80% | |
| Carboxyifosfamide (CXIF) | 7.0 | -80°C | 6 months | ~40% | |
| Carboxyifosfamide (CXIF) | 5.5 | -80°C | 6 months | ~50% |
Experimental Protocols & Methodologies
A crucial aspect of ensuring data integrity is the validation of analyte stability. Below is a generalized workflow for assessing the stability of Ifosfamide-d4 in a biological matrix.
Caption: A generalized workflow for assessing the stability of Ifosfamide-d4.
Signaling Pathway of Ifosfamide Activation and Degradation
The stability of Ifosfamide-d4 is intrinsically linked to its chemical structure, which is susceptible to metabolic activation and degradation. The following diagram illustrates the major metabolic pathways of Ifosfamide. As Ifosfamide-d4 is structurally identical to Ifosfamide, it is expected to follow the same pathways.
Caption: Major metabolic activation and deactivation pathways of Ifosfamide.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Physical and chemical stability of high-dose ifosfamide and mesna for prolonged 14-day continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ifosfamide Chromatography
Welcome to the technical support center for ifosfamide (B1674421) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve peak shape in ifosfamide chromatography. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during your analyses.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for ifosfamide in reversed-phase HPLC?
Poor peak shape for ifosfamide, a weakly basic compound, in reversed-phase chromatography often manifests as peak tailing, fronting, broadening, or splitting. The primary causes include:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic ifosfamide molecule, leading to peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both ifosfamide and the stationary phase. An unsuitable pH can exacerbate secondary interactions or cause analyte instability.
-
Column Overload: Injecting too high a concentration of ifosfamide can saturate the stationary phase, resulting in peak fronting or broadening.
-
Sample Solvent Mismatch: If the solvent used to dissolve the ifosfamide sample is significantly stronger than the mobile phase, it can cause peak distortion.
-
Column Degradation or Contamination: Over time, columns can degrade or become contaminated, leading to a general deterioration of peak shape.
-
Ifosfamide Instability: Ifosfamide can degrade under certain conditions, and the presence of degradation products can affect the peak shape of the parent compound.
Q2: How does mobile phase pH affect ifosfamide peak shape?
The mobile phase pH is a crucial parameter for achieving a symmetrical peak for ifosfamide. Ifosfamide has an estimated pKa of around 14.64 for its most acidic proton, but it also possesses basic nitrogen atoms that can be protonated at lower pH values.
-
Low pH (around 3-4): At a lower pH, the residual silanol groups on the C18 column are protonated (Si-OH), minimizing their ability to interact with the protonated, positively charged ifosfamide molecules through ion-exchange. This reduction in secondary interactions typically results in a more symmetrical peak shape.[1] A study found that ifosfamide is most stable under weakly acidic conditions (pH 4).
-
Neutral to High pH: At higher pH values, silanol groups become deprotonated and negatively charged (Si-O-), which can strongly interact with the ifosfamide molecule, leading to significant peak tailing.
Q3: My ifosfamide peak is tailing. What steps can I take to improve it?
Peak tailing is a common issue in ifosfamide analysis. Here is a step-by-step approach to address it:
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to a lower value, typically between 3 and 4, using an appropriate acid like phosphoric acid or hydrochloric acid.[1]
-
Use a Mobile Phase Additive: Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase. TEA can mask the active silanol sites on the stationary phase, reducing their interaction with ifosfamide.
-
Select a Modern, End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping chemically modifies the stationary phase to minimize the number of accessible free silanol groups.
-
Reduce Sample Concentration: Dilute your sample to check for column overload. If tailing improves with dilution, you may be injecting too much analyte.
-
Ensure Proper Sample Dissolution: Dissolve your sample in the initial mobile phase composition to avoid solvent mismatch effects.
Q4: I am observing split peaks for ifosfamide. What could be the cause?
Split peaks can arise from several factors:
-
Column Contamination or Void: The inlet of the column might be partially blocked by particulate matter from the sample or system, or a void may have formed at the head of the column.
-
Sample Solvent Incompatibility: A strong sample solvent can cause the analyte to precipitate upon injection into a weaker mobile phase, leading to a split peak.
-
Co-eluting Impurity: A closely eluting impurity or degradation product might be present.
-
Injector Issues: Problems with the injector, such as a partially blocked needle or port, can lead to improper sample introduction.
To troubleshoot, try flushing the column, ensuring the sample is dissolved in the mobile phase, and checking the injector for any blockages.
Troubleshooting Guides
This section provides a more detailed, structured approach to resolving common peak shape problems in ifosfamide chromatography.
Guide 1: Systematic Troubleshooting of Peak Tailing
Use the following flowchart to diagnose and resolve peak tailing issues with your ifosfamide analysis.
Caption: Troubleshooting workflow for ifosfamide peak tailing.
Quantitative Data Summary
The following tables summarize typical starting conditions and parameters that can be adjusted to improve ifosfamide peak shape based on published methods.
Table 1: Recommended HPLC Method Parameters for Ifosfamide Analysis
| Parameter | Recommended Value/Range | Rationale for Peak Shape Improvement |
| Column | C18, 5 µm (e.g., Spherisorb ODS, Symmetry ODS) | Provides good retention and selectivity. Modern, well-end-capped columns minimize silanol interactions. |
| Mobile Phase | Acetonitrile (B52724):Water (e.g., 30:70 v/v) | A common reversed-phase mobile phase for ifosfamide.[1] |
| pH | 3.0 - 4.0 (adjusted with HCl or H₃PO₄) | Suppresses silanol ionization, reducing peak tailing.[1] |
| Flow Rate | 1.0 - 1.5 mL/min | Optimal flow rates ensure good efficiency without excessive pressure. |
| Detection Wavelength | 195 - 203 nm | Wavelengths of maximum absorbance for ifosfamide. |
| Injection Volume | 10 - 25 µL | Smaller injection volumes can help prevent column overload. |
Table 2: Troubleshooting Mobile Phase Composition for Peak Shape Improvement
| Issue | Parameter to Adjust | Recommended Change | Expected Outcome |
| Peak Tailing | Mobile Phase pH | Decrease to pH 3-4 | Improved peak symmetry |
| Peak Tailing | Mobile Phase Additive | Add 0.1% Triethylamine (TEA) | Sharper, more symmetrical peaks |
| Broad Peaks | Organic Modifier % | Increase acetonitrile by 5-10% | Sharper peaks, reduced retention time |
| Poor Resolution | Organic Modifier % | Decrease acetonitrile by 5-10% | Increased retention and potentially better separation from interferences |
Experimental Protocols
This section provides detailed methodologies for key experiments related to ifosfamide analysis.
Protocol 1: Preparation of Mobile Phase (pH 3.5)
Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Orthophosphoric acid (85%)
Procedure:
-
Measure 700 mL of HPLC-grade water into a 1 L glass media bottle.
-
Carefully add approximately 0.5 mL of 85% orthophosphoric acid to the water.
-
Mix thoroughly and check the pH using a calibrated pH meter. Adjust the pH to 3.5 by adding small increments of orthophosphoric acid as needed.
-
Add 300 mL of HPLC-grade acetonitrile to the aqueous solution.
-
Mix the solution well and degas for at least 15 minutes using a solvent degasser or by sonication under vacuum.
Protocol 2: Sample Preparation from Human Plasma (Protein Precipitation)
Materials:
-
Human plasma sample containing ifosfamide
-
Methanol (B129727) (HPLC grade), chilled
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Pipette 200 µL of the human plasma sample into a microcentrifuge tube.
-
Add 600 µL of chilled methanol to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to precipitate the plasma proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
Protocol 3: New C18 Column Conditioning
Objective: To ensure a new C18 column is properly wetted and equilibrated for reproducible ifosfamide analysis.
Caption: Workflow for conditioning a new C18 column.
Procedure:
-
Initial Flush with Strong Solvent: Flush the new column with 100% HPLC-grade acetonitrile for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min). This removes any preservatives the column was stored in.
-
Intermediate Flush: Gradually introduce water into the mobile phase. Flush the column with a mixture of 50:50 acetonitrile:water for 20 minutes.
-
Equilibration with Mobile Phase: Switch to your intended initial mobile phase composition (e.g., 30:70 acetonitrile:water with pH 3.5). Equilibrate the column for at least 30-60 minutes, or until the baseline is stable.
-
Test Injections: Perform several injections of a standard ifosfamide solution to ensure reproducible retention times and peak shapes before running your samples.
References
Technical Support Center: Refining Extraction Methods for Ifosfamide and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of ifosfamide (B1674421) and its key metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting ifosfamide and its metabolites from biological matrices?
A1: The most prevalent extraction techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Protein precipitation is also used, sometimes in combination with these methods, to remove proteins from plasma or serum samples before extraction. The choice of method depends on the specific metabolite of interest, the biological matrix (e.g., plasma, urine), and the downstream analytical technique (e.g., LC-MS/MS, GC-MS).
Q2: Which SPE sorbents are recommended for ifosfamide and its metabolites?
A2: Reversed-phase sorbents are commonly used. Hydrophilic-Lipophilic Balanced (HLB) sorbents, such as Oasis HLB, are often preferred due to their ability to retain a broad range of compounds with varying polarities, which is ideal for capturing both the parent drug and its diverse metabolites. C8 and C18 bonded silica (B1680970) are also effective choices for retaining ifosfamide and its less polar metabolites.
Q3: What are the key metabolites of ifosfamide that I should consider during extraction and analysis?
A3: Key metabolites to consider include:
-
Active Metabolites: 4-hydroxyifosfamide (B1221068) (the primary active metabolite) and isophosphoramide mustard (IPM), the ultimate alkylating agent.
-
Inactive/Toxic Metabolites: 2-dechloroethylifosfamide, 3-dechloroethylifosfamide, carboxyifosfamide, acrolein (urotoxic), and chloroacetaldehyde (B151913) (nephrotoxic and neurotoxic).[1][2][3]
Q4: How stable are ifosfamide and its metabolites during sample storage and extraction?
A4: Ifosfamide itself is relatively stable in aqueous solutions.[4] However, its active metabolite, 4-hydroxyifosfamide, is unstable and exists in equilibrium with its tautomer, aldoifosfamide.[1][5] It is crucial to handle samples at low temperatures (e.g., on ice) and process them promptly to minimize degradation. For long-term storage, samples should be kept at -80°C. Some methods recommend immediate derivatization of 4-hydroxyifosfamide to a more stable form.
Q5: Do I need to derivatize ifosfamide and its metabolites for analysis?
A5: Derivatization is generally required for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to increase the volatility and thermal stability of the analytes. Silylation is a common derivatization technique used for this purpose. For Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, derivatization is typically not necessary.
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of Ifosfamide/Metabolites | Incomplete retention on the sorbent: The sorbent may not be appropriate for the polarity of the analytes. The sample pH might not be optimal for retention. | - Use a more retentive sorbent (e.g., switch from C8 to C18 or HLB).- Adjust the sample pH to ensure the analytes are in a neutral state for reversed-phase SPE. |
| Analyte breakthrough during sample loading: The loading flow rate is too high, or the sorbent bed is overloaded. | - Decrease the sample loading flow rate.- Use a larger SPE cartridge with more sorbent mass.- Dilute the sample before loading. | |
| Incomplete elution from the sorbent: The elution solvent is too weak to desorb the analytes. | - Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent).- Use a stronger elution solvent (e.g., switch from methanol (B129727) to acetonitrile (B52724) or add a small amount of a modifier like ammonia (B1221849) for basic compounds).- Increase the volume of the elution solvent. | |
| High Matrix Effects in LC-MS/MS Analysis | Co-elution of endogenous matrix components (e.g., phospholipids): The wash step is not effective in removing interferences. | - Optimize the wash step by using a solvent that is strong enough to remove interferences but weak enough to not elute the analytes.- Consider using a mixed-mode SPE sorbent for more selective extraction.- Incorporate a phospholipid removal plate or cartridge in your workflow. |
| Inconsistent Results | Variability in SPE cartridge packing: Inconsistent packing can lead to channeling and variable flow rates. | - Use high-quality, uniformly packed SPE cartridges.- Ensure a consistent and controlled flow rate during all steps using a vacuum manifold or positive pressure manifold. |
| Drying of the sorbent bed before sample loading: This can prevent proper interaction between the analytes and the sorbent. | - Ensure the sorbent bed remains solvated after the conditioning and equilibration steps. Do not let the cartridge run dry before loading the sample. |
Liquid-Liquid Extraction (LLE) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of Ifosfamide/Metabolites | Poor partitioning of analytes into the organic phase: The polarity of the extraction solvent is not optimal. The pH of the aqueous phase is not suitable for the analytes. | - Test different extraction solvents with varying polarities (e.g., ethyl acetate (B1210297), dichloromethane, or mixtures).- Adjust the pH of the aqueous sample to ensure the analytes are in their neutral, un-ionized form to maximize partitioning into the organic solvent. |
| Insufficient mixing of the two phases: Inadequate surface area for mass transfer between the aqueous and organic layers. | - Ensure vigorous mixing (e.g., vortexing) for an adequate amount of time to allow for equilibrium to be reached. | |
| Emulsion Formation | High concentration of lipids or proteins in the sample: These can act as surfactants and stabilize the emulsion. | - Centrifuge the sample at high speed to break the emulsion.- Add salt ("salting out") to the aqueous phase to increase its polarity and force the separation.- Consider a gentler mixing technique (e.g., gentle inversion instead of vigorous vortexing). |
| High Background in Analytical Method | Co-extraction of interfering substances: The chosen solvent may be too non-selective. | - Perform a back-extraction: After the initial extraction, extract the organic phase with an aqueous solution of a different pH to remove acidic or basic interferences.- Clean up the organic extract using a simple SPE step. |
| Analyte Degradation | Instability of metabolites in the extraction solvent or at the working temperature. | - Perform the extraction at a low temperature (e.g., on ice).- Work quickly to minimize the time the analytes are in solution before analysis or storage. |
Quantitative Data Summary
Table 1: Comparison of Extraction Recoveries for Ifosfamide and its Metabolites
| Analyte | Extraction Method | Matrix | Recovery (%) | Reference |
| Ifosfamide | SPE (Oasis HLB) | Plasma | >90 | General performance for similar compounds[6] |
| Ifosfamide | LLE (Ethyl Acetate) | Urine | 97 - 105 | [7] |
| 2-dechloroethylifosfamide | SPE | Plasma | Not specified | [8] |
| 3-dechloroethylifosfamide | SPE | Plasma | Not specified | [8] |
| Ifosfamide Analogs | Protein Precipitation (Methanol) | Plasma | 96 - 100 | [9] |
Note: Specific recovery data for all metabolites across different methods is not always available in a single source and can vary significantly based on the exact protocol and laboratory conditions.
Experimental Protocols
Detailed Methodology for Solid-Phase Extraction (SPE) of Ifosfamide and Metabolites from Plasma
This protocol is a general guideline based on common practices for reversed-phase SPE.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
Centrifuge the plasma at 10,000 x g for 5 minutes to pellet any particulates.
-
To 500 µL of plasma, add an internal standard and mix.
-
Dilute the plasma 1:1 with 4% phosphoric acid in water to precipitate proteins and adjust pH. Vortex and centrifuge.
-
-
SPE Cartridge Conditioning:
-
Condition a reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Ensure the sorbent bed does not go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
A second wash with a stronger organic solvent (e.g., 20% methanol in water) may be used to remove less polar interferences.
-
-
Elution:
-
Dry the cartridge under vacuum for 1-2 minutes.
-
Elute the analytes with 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS/MS analysis.
-
Detailed Methodology for Liquid-Liquid Extraction (LLE) of Ifosfamide from Urine
This protocol is based on a published method for the analysis of ifosfamide in urine.[7]
-
Sample Preparation:
-
Take a known volume of urine (e.g., 1 mL).
-
Add an internal standard and vortex.
-
Adjust the pH of the urine sample to >12 using a suitable base (e.g., 1 M NaOH) to ensure ifosfamide is in its neutral form.
-
-
Extraction:
-
Add 5 mL of ethyl acetate to the urine sample in a glass tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, avoiding the aqueous layer and any emulsion at the interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for the analytical instrument (e.g., 100 µL of mobile phase for LC-MS/MS).
-
Visualizations
Caption: General experimental workflow for the extraction of ifosfamide and its metabolites.
Caption: Metabolic activation and mechanism of action of ifosfamide.
References
- 1. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ifosfamide nephrotoxicity in adult patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical stability and fate of the cytostatic drug ifosfamide and its N-dechloroethylated metabolites in acidic aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective liquid chromatography-mass spectrometry assay for the determination of ifosfamide and identification of the N-dechloroethylated metabolites of ifosfamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of dimethyl-ifosfamide and its N-deschloropropylated metabolites in mouse plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Ifosfamide Metabolites with d4-Ifosfamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are quantifying ifosfamide (B1674421) and its metabolites using d4-ifosfamide as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like d4-ifosfamide recommended for the quantification of ifosfamide and its metabolites?
A1: Stable isotope-labeled (SIL) internal standards are considered the gold standard in bioanalysis, particularly for LC-MS/MS applications.[1] D4-ifosfamide is chemically and structurally almost identical to ifosfamide, which means it behaves similarly during sample extraction, chromatography, and ionization. This co-elution allows for effective compensation for matrix effects, which are a common source of variability and inaccuracy in bioanalytical methods.[1]
Q2: What are the primary metabolic pathways of ifosfamide?
A2: Ifosfamide is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6. The two main metabolic pathways are:
-
4-Hydroxylation: This is the bioactivation pathway that leads to the formation of the active metabolite, 4-hydroxyifosfamide. This metabolite exists in equilibrium with its tautomer, aldoifosfamide, which then breaks down to form the cytotoxic agent isophosphoramide mustard and the urotoxic byproduct acrolein.[2]
-
N-dechloroethylation: This is a side-chain oxidation pathway that leads to the formation of inactive dechloroethylated metabolites and the neurotoxic byproduct chloroacetaldehyde (B151913) (CAA).[3][4]
Q3: Can d4-ifosfamide be used as an internal standard for ifosfamide's metabolites?
A3: While d4-ifosfamide is an excellent internal standard for the parent drug, its use for quantifying metabolites should be approached with caution. Ideally, each metabolite should have its own corresponding stable isotope-labeled internal standard. This is because the extraction efficiency and ionization response of the metabolites can differ significantly from the parent drug. If a labeled metabolite is not available, d4-ifosfamide may be used, but the method validation must thoroughly demonstrate that it can accurately correct for any variability in the quantification of the metabolites.
Q4: What is the "metabolic switching" phenomenon observed with d4-ifosfamide?
A4: "Metabolic switching" refers to the alteration of the preferred metabolic pathway of ifosfamide due to the kinetic isotope effect of deuterium (B1214612) substitution. The carbon-deuterium bond is stronger than the carbon-hydrogen bond. In d4-ifosfamide, the deuterium atoms are placed at the alpha and alpha' positions of the chloroethyl chains. This substitution can slow down the N-dechloroethylation pathway, thus "switching" the metabolism to favor the 4-hydroxylation pathway.[3][5] While this may have therapeutic implications, it presents a challenge in bioanalysis as the metabolic profile of d4-ifosfamide may not perfectly mirror that of unlabeled ifosfamide.[5]
Troubleshooting Guides
Issue 1: Poor Accuracy and Precision in Metabolite Quantification
Possible Cause: Differential matrix effects between the analyte and d4-ifosfamide.
Troubleshooting Steps:
-
Evaluate Matrix Effects: Conduct post-column infusion experiments with the individual metabolites to identify regions of ion suppression or enhancement in the chromatogram.
-
Optimize Chromatographic Separation: Adjust the gradient, mobile phase composition, or column chemistry to separate the metabolites from the interfering matrix components.
-
Improve Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove a broader range of matrix components.
-
Use a Labeled Metabolite Standard: If available, the most effective solution is to use a stable isotope-labeled internal standard for each metabolite being quantified.
Issue 2: Inaccurate Quantification due to Metabolic Switching
Possible Cause: The metabolic rate and profile of d4-ifosfamide do not accurately reflect those of ifosfamide due to the kinetic isotope effect.
Troubleshooting Steps:
-
Characterize the Metabolism of d4-Ifosfamide: In in vitro systems (e.g., human liver microsomes), compare the rates of formation of the 4-hydroxy and dechloroethylated metabolites from both ifosfamide and d4-ifosfamide.[5]
-
Use a Different Internal Standard: If significant metabolic switching is observed, d4-ifosfamide may not be a suitable internal standard for studies focused on metabolic profiling. In such cases, a structural analog that is not metabolized by the same pathway or, ideally, a labeled version of the metabolite should be used.
-
Careful Data Interpretation: If d4-ifosfamide must be used, the potential for metabolic switching should be acknowledged as a limitation of the study, and the data should be interpreted with caution.
Issue 3: In-source Fragmentation and Cross-Talk
Possible Cause: Fragmentation of ifosfamide or d4-ifosfamide in the ion source of the mass spectrometer, leading to the formation of ions that can interfere with the detection of the other compound.
Troubleshooting Steps:
-
Optimize Ion Source Parameters: Reduce the declustering potential (or fragmentor voltage) and the ion source temperature to minimize in-source fragmentation.[6]
-
Select Specific MRM Transitions: Choose multiple reaction monitoring (MRM) transitions that are unique to the precursor and product ions of both ifosfamide and d4-ifosfamide and are not generated through in-source fragmentation of the other compound.
-
Infusion Experiments: Infuse each compound separately into the mass spectrometer to identify any potential for in-source fragmentation and cross-talk.
Issue 4: Isotopic Overlap
Possible Cause: The isotopic cluster of ifosfamide (M+4) can overlap with the signal of d4-ifosfamide, leading to an overestimation of the internal standard concentration.
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to resolve the isotopic peaks of ifosfamide and d4-ifosfamide.
-
Correction Algorithms: Employ software tools that can deconvolute overlapping isotopic clusters based on the known natural abundance of isotopes.[7]
-
Use a Higher Mass-Labeled Standard: If possible, use an internal standard with a higher degree of deuteration (e.g., d6 or d8) to shift its mass further from the isotopic cluster of the unlabeled analyte.
Quantitative Data Summary
| Analyte | LLOQ (ng/mL) | Calibration Curve Range (ng/mL) | Matrix | Internal Standard | Reference |
| Ifosfamide | 100 | 100 - 10,000 | Dried Blood Spots | Cyclophosphamide | [8] |
| 4-hydroxyifosfamide | 20 | 20 - 5,000 | Mouse Plasma | - | [9] |
| N2-deschloroethylifosfamide | 50 | 50 - 2,500 | Rat Microsomal Medium | Cyclophosphamide | [5] |
| N3-deschloroethylifosfamide | 50 | 50 - 2,500 | Rat Microsomal Medium | Cyclophosphamide | [5] |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma, add 20 µL of the d4-ifosfamide internal standard working solution.
-
Vortex for 30 seconds.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject onto the LC-MS/MS system.
LC-MS/MS Conditions for Ifosfamide and Metabolites
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) in water.
-
Mobile Phase B: Methanol:acetonitrile (50:50, v/v).
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for equilibration.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Example MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ifosfamide | 261.0 | 92.1 |
| d4-Ifosfamide | 265.1 | 92.1 |
| 4-Hydroxyifosfamide | 277.0 | 259.0 |
| N2-deschloroethylifosfamide | 199.1 | 106.1 |
| N3-deschloroethylifosfamide | 199.1 | 106.1 |
Note: These are example transitions and should be optimized for the specific instrument being used.
Visualizations
Caption: Metabolic pathways of ifosfamide.
Caption: Experimental workflow for ifosfamide metabolite quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxylation and N-Dechloroethylation of Ifosfamide and Deuterated Ifosfamide by the Human Cytochrome P450s and Their Commonly Occurring Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. Deconvolution of overlapping isotopic clusters improves quantification of stable isotope-labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
dealing with isotopic interference in ifosfamide assays
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to isotopic interference in ifosfamide (B1674421) assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of ifosfamide LC-MS/MS assays?
A1: Isotopic interference in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for ifosfamide occurs when ions with the same nominal mass-to-charge ratio (m/z) as the analyte or its internal standard are present in the sample. This leads to an overestimation of the analyte concentration. For ifosfamide, which contains chlorine, the natural isotopic abundance of ³⁷Cl can contribute to the signal of a deuterated internal standard, particularly if the mass difference is small.
Q2: What are the primary sources of isotopic and isobaric interference in ifosfamide bioanalysis?
A2: The primary sources of interference in ifosfamide bioanalysis include:
-
Natural Isotopic Abundance: The presence of naturally occurring heavy isotopes (e.g., ¹³C, ³⁷Cl) in the ifosfamide molecule can contribute to the signal of the stable isotope-labeled internal standard (SIL-IS), especially if the mass difference between them is small.
-
Isobaric Metabolites: Ifosfamide is extensively metabolized in the body.[1][2][3] Some of its metabolites may have the same nominal mass as ifosfamide or its SIL-IS, leading to co-elution and interference if not chromatographically resolved.[4] Key metabolic pathways include hydroxylation and N-dechloroethylation.[5]
-
Co-administered Drugs: Other drugs administered in combination with ifosfamide could potentially have metabolites that are isobaric with ifosfamide or its internal standard.
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) like d4-ifosfamide recommended for ifosfamide quantification?
A3: A SIL-IS, such as d4-ifosfamide, is considered the gold standard for quantitative bioanalysis. Because its physicochemical properties are nearly identical to ifosfamide, it co-elutes during chromatography and experiences similar matrix effects and ionization suppression or enhancement.[6] This allows for more accurate and precise quantification by correcting for variability during sample preparation and analysis.
Troubleshooting Guides
Issue 1: Inaccurate and imprecise results in my ifosfamide assay.
This issue can arise from several sources, including isotopic interference, matrix effects, and suboptimal instrument parameters.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inaccurate ifosfamide assay results.
Issue 2: Suspected isotopic cross-talk between ifosfamide and d4-ifosfamide.
Due to the presence of two chlorine atoms in ifosfamide, the M+2 and M+4 isotopic peaks are significant. This can lead to the M+4 peak of ifosfamide interfering with the M peak of d4-ifosfamide.
Mitigation Strategies:
-
Chromatographic Separation: Ensure baseline separation of ifosfamide and its metabolites from the internal standard.
-
Selection of MRM Transitions: Choose multiple reaction monitoring (MRM) transitions that are specific to the analyte and the internal standard and minimize overlap.
-
Use of High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between ions with very small mass differences, effectively separating the analyte signal from isobaric interferences.
Data Presentation
Table 1: Common MRM Transitions for Ifosfamide and Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference |
| Ifosfamide | 261.1 | 154.0 | Positive | [7] |
| Ifosfamide | 261.0 | 92.0 | Positive | |
| d4-Ifosfamide (Trofosfamide-d4) | 265.1 | 154.0 | Positive | [6] |
| Cyclophosphamide (B585) (IS) | 261.0 | 140.0 | Positive |
Note: Optimal MRM transitions should be determined empirically on the specific instrument being used.
Table 2: Potential Isobaric Interferences from Ifosfamide Metabolites
| Metabolite | Chemical Formula | Nominal Mass (Da) | Potential for Interference |
| Ifosfamide | C₇H₁₅Cl₂N₂O₂P | 260 | - |
| 4-Hydroxyifosfamide | C₇H₁₅Cl₂N₂O₃P | 276 | Low (mass difference of 16 Da) |
| N2-dechloroethylifosfamide | C₅H₁₁ClN₂O₂P | 197 | Low (mass difference of 64 Da) |
| N3-dechloroethylifosfamide | C₅H₁₁ClN₂O₂P | 197 | Low (mass difference of 64 Da) |
| Carboxyifosfamide | C₇H₁₃Cl₂N₂O₄P | 290 | Low (mass difference of 30 Da) |
Experimental Protocols
Protocol 1: Quantification of Ifosfamide in Human Plasma using LC-MS/MS with d4-Ifosfamide Internal Standard
This protocol is adapted from established methods for ifosfamide and its analogs.
1. Sample Preparation (Protein Precipitation)
- To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of d4-ifosfamide internal standard working solution (e.g., 100 ng/mL).
- Vortex briefly.
- Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[6]
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
- LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Flow Rate: 0.4 mL/min.
- Gradient:
- 0-1.0 min: 5% B
- 1.0-5.0 min: Linear gradient to 95% B
- 5.0-7.0 min: Hold at 95% B
- 7.1-10.0 min: Return to 5% B and equilibrate.
- Injection Volume: 5 µL.
- Mass Spectrometer: Triple quadrupole.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- MRM Transitions:
- Ifosfamide: 261.1 -> 154.0
- d4-Ifosfamide: 265.1 -> 154.0
3. Data Analysis
- Construct a calibration curve by plotting the peak area ratio of ifosfamide to d4-ifosfamide against the nominal concentration of the calibration standards.
- Use a linear regression with a 1/x² weighting factor.
- Determine the concentration of ifosfamide in the unknown samples from the calibration curve.
Visualization of Key Processes
Ifosfamide Metabolism and Potential for Isobaric Interference
References
- 1. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative metabolism of cyclophosphamide and ifosfamide in the mouse using UPLC-ESI-QTOFMS-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxylation and N-Dechloroethylation of Ifosfamide and Deuterated Ifosfamide by the Human Cytochrome P450s and Their Commonly Occurring Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of dimethyl-ifosfamide and its N-deschloropropylated metabolites in mouse plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
improving sensitivity for low-level ifosfamide detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of ifosfamide (B1674421), particularly at low levels.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying low levels of ifosfamide in biological samples?
A1: The most prevalent and sensitive methods for low-level ifosfamide quantification are hyphenated chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. For GC-based methods, derivatization is often employed to improve the volatility and thermal stability of ifosfamide. LC-MS/MS methods, particularly those using ultra-high-performance liquid chromatography (UPLC-MS/MS), offer high sensitivity and specificity, often without the need for derivatization.[1][2][3]
Q2: What are the achievable lower limits of quantification (LLOQ) for ifosfamide with these methods?
A2: The LLOQ for ifosfamide can vary depending on the analytical method, sample matrix, and instrumentation. Generally, LC-MS/MS methods provide the highest sensitivity. For instance, an HPLC/SRM-MS method has achieved an LLOQ of 0.04 µg/L in urine.[3] UPLC-MS/MS methods have demonstrated linearity down to 100 ng/mL in dried blood spots.[1] GC-MS methods, especially after derivatization, can also achieve low detection limits, with some studies reporting LLOQs around 3.8 nmol/L in urine.[4]
Q3: Is derivatization necessary for ifosfamide analysis?
A3: For GC-MS analysis, derivatization is highly recommended to improve the chromatographic properties of ifosfamide, which can otherwise exhibit poor peak shape and thermal instability. Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) and heptafluorobutyric anhydride (HFBA).[4][5] For LC-MS/MS analysis, derivatization is generally not required as ifosfamide can be readily ionized and detected.[1][6]
Q4: What is the "matrix effect" and how can it affect my results?
A4: The matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[7][8] This can lead to ion suppression or enhancement, resulting in inaccurate quantification of ifosfamide.[7][8] Matrix effects are a significant concern in LC-MS/MS analysis of biological samples. To mitigate this, thorough sample preparation to remove interfering substances is crucial. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects.[9]
Troubleshooting Guides
LC-MS/MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Signal for Ifosfamide | Sample Preparation Issue: Poor extraction recovery. | - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the correct pH and solvent polarity are used. - Verify the efficiency of protein precipitation if used. |
| Matrix Effect: Significant ion suppression. | - Dilute the sample extract to reduce the concentration of matrix components. - Improve sample cleanup to remove phospholipids (B1166683) and other interfering substances. - Use a stable isotope-labeled internal standard for ifosfamide to compensate for signal variability.[9] | |
| LC Conditions: Poor chromatographic peak shape or retention. | - Ensure the mobile phase composition is correct and freshly prepared. - Check for column degradation or contamination; if necessary, wash or replace the column. - Verify the injection volume and autosampler performance. | |
| MS Parameters: Incorrect mass transition or ionization settings. | - Confirm the precursor and product ion m/z values for ifosfamide. - Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) for maximum ifosfamide signal. | |
| High Background Noise | Contamination: Contaminated mobile phase, LC system, or MS ion source. | - Prepare fresh mobile phase with high-purity solvents and additives. - Flush the LC system thoroughly. - Clean the MS ion source according to the manufacturer's instructions. |
| Matrix Effect: Co-eluting matrix components causing a high baseline. | - Improve chromatographic separation to resolve ifosfamide from interfering matrix components. - Enhance the sample cleanup procedure. | |
| Inconsistent Results (Poor Precision) | Variable Matrix Effects: Inconsistent ion suppression/enhancement between samples. | - Implement the use of a stable isotope-labeled internal standard. - Standardize the sample collection and preparation procedure meticulously. |
| Sample Instability: Degradation of ifosfamide in the sample or extract. | - Ensure proper storage of samples (e.g., -80°C). - Analyze samples as soon as possible after preparation. | |
| Instrument Variability: Fluctuations in LC pump performance or MS detector response. | - Perform system suitability tests before each analytical run. - Calibrate the mass spectrometer regularly. |
GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Ifosfamide Peak | Incomplete Derivatization: The derivatization reaction did not go to completion. | - Optimize the derivatization conditions (reagent volume, temperature, and time).[10] - Ensure the sample is completely dry before adding the derivatizing agent, as moisture can quench the reaction. - Use a catalyst if recommended for the specific derivatization reagent. |
| Analyte Degradation: Ifosfamide is degrading in the hot GC inlet. | - Ensure proper derivatization to increase thermal stability. - Use a splitless injection to minimize the time the analyte spends in the hot inlet. - Lower the inlet temperature, if possible, without compromising peak shape. | |
| Active Sites in the GC System: Adsorption of the analyte to active sites in the inlet liner or column. | - Use a deactivated inlet liner. - Condition the GC column according to the manufacturer's instructions. - Trim the front end of the column to remove accumulated non-volatile residues. | |
| Tailing or Broad Peaks | Poor Chromatography: Sub-optimal GC conditions. | - Optimize the oven temperature program to ensure good peak focusing. - Check the carrier gas flow rate and ensure it is at the optimal velocity for the column. |
| Column Overload: Injecting too much sample. | - Dilute the sample. - Increase the split ratio if using a split injection. | |
| Active Sites: As described above. | - Deactivate the system by injecting a silylating agent or replace the liner and trim the column. | |
| Variable Results | Inconsistent Derivatization: The derivatization reaction is not reproducible. | - Use a consistent and precise procedure for adding reagents and controlling reaction conditions. - Prepare fresh derivatization reagents regularly. |
| Injector Discrimination: Inconsistent vaporization in the inlet. | - Ensure the syringe needle is dispensing the sample at the correct depth in the inlet. - Check for a partially blocked syringe. |
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for ifosfamide detection.
| Method | Matrix | LLOQ | Linearity Range | Reference |
| HPLC/SRM-MS | Urine | 0.04 µg/L | 0.02 - 0.4 µg/L | [3] |
| UPLC-MS/MS | Dried Blood Spots | 100 ng/mL | 100 - 10,000 ng/mL | [1] |
| LC-MS | Plasma | 5.00 ng/mL (LLOD) | 37.5 - 4800 ng/mL | [11] |
| GC-MS (with TFAA derivatization) | Urine | 3.8 nmol/L | 0 - 190 nmol/L | [4] |
| LC-MS/MS | Mouse Plasma | 20 ng/mL | 20 - 10,000 ng/mL | [6] |
LLOD: Lower Limit of Detection
Experimental Protocols
Detailed UPLC-MS/MS Method for Ifosfamide in Dried Blood Spots
This protocol is adapted from a validated method for quantifying ifosfamide in a clinical research setting.[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
Punch out five 3 mm disks from each dried blood spot and place them into a 1.5 mL microtube.
-
Add 20 µL of an internal standard solution (e.g., cyclophosphamide (B585), 300 ng/mL in 70% MeOH).
-
Add 100 µL of acetonitrile (B52724) and 200 µL of ethyl acetate.
-
Vortex at maximum speed for 2 minutes.
-
Sonicate for 5 minutes at room temperature.
-
Centrifuge for 5 minutes at 12,000 rpm.
-
Transfer the organic phase to a new tube and evaporate to dryness at 40°C under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of a water:MeOH:ACN (60:32:8, v/v/v) mixture.
2. UPLC Conditions:
-
Column: Acquity UPLC BEH-C18, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase: 5 mM ammonium (B1175870) formate (B1220265) and methanol:acetonitrile (40:48:12 v/v/v).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 8 µL.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ifosfamide: m/z 260.99 > 91.63
-
Cyclophosphamide (IS): m/z 261.00 > 139.90
-
Detailed GC-MS Method with TFAA Derivatization for Ifosfamide in Urine
This protocol is based on a method for monitoring occupational exposure to ifosfamide.[4]
1. Sample Preparation (Extraction):
-
Add 20 µL of a deuterated ifosfamide internal standard solution to the urine sample.
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the organic extract to dryness.
2. Derivatization:
-
Reconstitute the dried extract in a suitable solvent.
-
Add trifluoroacetic anhydride (TFAA).
-
Heat the mixture to facilitate the reaction (e.g., 70°C for 30 minutes).[5]
-
Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the derivatized sample in a solvent suitable for GC injection (e.g., ethyl acetate).
3. GC Conditions:
-
Column: HP-5MS capillary column (or equivalent).
-
Oven Temperature Program:
-
Initial temperature: 70°C for 1 min.
-
Ramp 1: to 200°C at 10°C/min.
-
Ramp 2: to 240°C at 20°C/min.
-
Hold at 240°C for 1 min.
-
-
Injection Mode: Splitless.
4. MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Selected Ion Monitoring (SIM).
-
Selected Ions for TFA-Ifosfamide: m/z 150, 212, 181, and 307 (quantifier ion).
Visualizations
References
- 1. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.tue.nl [research.tue.nl]
- 3. Highly sensitive high-performance liquid chromatography/selective reaction monitoring mass spectrometry method for the determination of cyclophosphamide and ifosfamide in urine of health care workers exposed to antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of dimethyl-ifosfamide and its N-deschloropropylated metabolites in mouse plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective liquid chromatography-mass spectrometry assay for the determination of ifosfamide and identification of the N-dechloroethylated metabolites of ifosfamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enantioselective Analysis of Ifosfamide
Welcome to the technical support center for the method refinement of enantioselective ifosfamide (B1674421) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is enantioselective analysis of ifosfamide important?
A: Ifosfamide is a chiral drug administered as a racemic mixture of (R)- and (S)-enantiomers. The two enantiomers exhibit different metabolic pathways, efficacy, and toxicity profiles. For instance, the metabolism of (S)-ifosfamide is more significantly associated with neurotoxicity, while (R)-ifosfamide is metabolized more extensively via the therapeutic activation pathway.[1] Therefore, enantioselective analysis is crucial to separately quantify each enantiomer and its metabolites, enabling a more accurate understanding of its pharmacokinetics, pharmacodynamics, and toxicity.
Q2: What are the common analytical techniques for separating ifosfamide enantiomers?
A: The most common techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), typically coupled with mass spectrometry (MS). These methods utilize a chiral stationary phase (CSP) to achieve separation.[2][3] Capillary Electrophoresis (CE) is another potential technique, though less commonly reported for this specific application.
Q3: What types of chiral stationary phases (CSPs) are effective for ifosfamide separation?
A: For HPLC, polysaccharide-based CSPs, such as cellulose-tris(3,5-dimethylphenylcarbamate), and macrocyclic glycopeptide-based CSPs, like Chirabiotic T, have proven effective.[2][4][5] For GC, cyclodextrin-based CSPs, such as heptakis(2,6-di-O-methyl-3-O-pentyl)-beta-cyclodextrin, are commonly used.[3]
Q4: Do I need to derivatize ifosfamide for chiral analysis?
A: Not necessarily for direct chromatographic methods. The use of a chiral stationary phase (CSP) in HPLC or GC allows for the direct separation of the underivatized enantiomers.[3][4] However, derivatization is a strategy that can be employed, particularly in GC, to improve volatility and chromatographic performance.
Q5: How should I handle and store biological samples (plasma, urine) for ifosfamide analysis?
A: Ifosfamide can be unstable in certain biological matrices and at certain pH values and temperatures.[6] It is recommended to homogenize tissue samples in methanol (B129727) in an ice water bath and keep urine collection containers in an ice water bath. All biological samples should be stored frozen until analysis to minimize degradation.[6] Studies have shown ifosfamide is stable for at least 7 days when refrigerated at 2–8°C.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during the enantioselective analysis of ifosfamide.
HPLC Method Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution of Enantiomers | 1. Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be suitable for ifosfamide. | 1a. Use a recommended CSP, such as cellulose-tris(3,5-dimethylphenylcarbamate) or Chirabiotic T.[2][4] 1b. If resolution is still poor, screen other types of polysaccharide or macrocyclic glycopeptide CSPs. |
| 2. Suboptimal Mobile Phase: Incorrect solvent composition, ratio, or absence of necessary additives. | 2a. For normal-phase mode on a polysaccharide CSP, optimize the ratio of the non-polar solvent (e.g., hexane) and the alcohol modifier (e.g., isopropanol, ethanol).[8] 2b. For a Chirabiotic T column, a mobile phase of 2-propanol:methanol (60:40, v/v) has been shown to be effective.[4][5] 2c. Ensure mobile phase components are high purity and properly degassed. | |
| 3. Incorrect Flow Rate: Flow rate may be too high for effective chiral recognition. | 3. Reduce the flow rate. Chiral separations often benefit from lower flow rates (e.g., 0.5 mL/min) to enhance interaction with the CSP.[4][5][8] | |
| 4. Temperature Fluctuations: Column temperature can significantly affect selectivity. | 4. Use a column oven to maintain a stable and optimized temperature. Experiment with different temperatures, as both increases and decreases can impact resolution.[8] | |
| Peak Tailing or Fronting | 1. Secondary Interactions (Tailing): Basic analytes like ifosfamide can interact with residual silanol (B1196071) groups on silica-based CSPs. | 1. Use a base-deactivated column or add a small amount of a basic modifier (e.g., diethylamine) to the mobile phase in normal-phase mode to mask silanol groups. |
| 2. Column Overload (Fronting): Injecting too high a concentration of the sample. | 2. Reduce the sample concentration or injection volume.[9] | |
| 3. Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfering with the peak shape. | 3a. Improve sample preparation. Use solid-phase extraction (SPE) for cleaner extracts compared to simple protein precipitation.[4][5][10] 3b. Modify the chromatographic gradient to better separate the interfering components from the analytes of interest. | |
| Irreproducible Retention Times | 1. Insufficient Column Equilibration: Chiral columns often require longer equilibration times than achiral columns. | 1. Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved, before starting the analysis sequence.[8] |
| 2. Mobile Phase Instability: Changes in mobile phase composition due to evaporation of volatile components. | 2. Prepare fresh mobile phase daily and keep solvent bottles capped. | |
| 3. Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase. | 3. Whenever possible, dissolve the final sample extract in the initial mobile phase.[9] | |
| "Ghost" Peaks | 1. Contamination: Impurities in the mobile phase, carryover from previous injections, or system contamination. | 1a. Use high-purity (HPLC-grade) solvents and additives.[8] 1b. Implement a robust needle wash protocol and inject a blank solvent after high-concentration samples. 1c. Flush the entire HPLC system with a strong, appropriate solvent. |
GC-MS Method Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution or Peak Shape | 1. Suboptimal Temperature Program: The oven temperature ramp rate may not be suitable for separating the enantiomers. | 1. Optimize the temperature program. A slower ramp rate can often improve the resolution of closely eluting peaks. |
| 2. Column Degradation: Chiral GC columns can degrade with repeated use or exposure to contaminants. | 2. Condition the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced. Ensure proper sample cleanup to extend column lifetime. | |
| 3. Active Sites in the Inlet or Column: Can cause peak tailing. | 3. Use a deactivated inlet liner and ensure the column is properly installed. If tailing persists, consider derivatization of the analyte to block active sites. | |
| Low Signal Intensity / Sensitivity | 1. Inefficient Extraction: Poor recovery of ifosfamide from the biological matrix. | 1. Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) procedure. Chloroform (B151607) has been used effectively for LLE.[3] |
| 2. Matrix-Induced Signal Suppression: Co-eluting matrix components suppressing the ionization of the target analyte in the MS source. | 2a. Enhance the sample cleanup procedure to remove interfering substances.[10] 2b. Adjust the GC temperature program to separate the analyte from the interfering matrix components. | |
| 3. Analyte Degradation: Ifosfamide may degrade in a hot GC inlet. | 3. Optimize the inlet temperature to ensure efficient volatilization without causing thermal degradation. |
Quantitative Data Summary
The following tables summarize key performance parameters from published enantioselective methods for ifosfamide analysis.
Table 1: HPLC Method Performance
| Parameter | Method 1 | Method 2 |
| Reference | Oliveira, R. V. et al. (2007)[4][5][11] | Blaschke, G. et al. (1989)[2] |
| Technique | LC-MS | HPLC-UV |
| CSP | Chirabiotic T | Cellulose-tris(3,5-dimethylphenylcarbamate) (OD-CSP) |
| Mobile Phase | 2-Propanol:Methanol (60:40, v/v) | Not specified |
| Separation Factor (α) | 1.20 | 1.45 |
| Linearity Range | 37.5 - 4800 ng/mL | 20 - 130 µg/mL |
| Correlation Coefficient (r²) | > 0.997 | 0.987 |
| Limit of Detection (LOD) | 5.00 ng/mL | Not reported |
| Accuracy (% of nominal) | 89.2% - 101.5% | Within 10% of real value |
| Precision (RSD%) | Inter-day: 3.63% - 15.8% Intra-day: 10.1% - 14.3% | Not reported |
Table 2: GC-MS Method Performance
| Parameter | Method 1 |
| Reference | Wainer, I. W. et al. (1993)[3] |
| Technique | GC-MS |
| CSP | Heptakis(2,6-di-O-methyl-3-O-pentyl)-β-cyclodextrin |
| Limit of Quantitation (LOQ) - Plasma | IFF Enantiomers: 250 ng/mL Metabolite Enantiomers: 500 ng/mL |
| Limit of Quantitation (LOQ) - Urine | IFF & Metabolite Enantiomers: 500 ng/mL |
| Precision (CV%) | < 8% (with one exception) |
Experimental Protocols
Protocol 1: Enantioselective LC-MS/MS Analysis of Ifosfamide in Human Plasma
(Based on Oliveira, R. V. et al., J Pharm Biomed Anal, 2007)[4][5][11]
-
Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of human plasma, add the internal standard.
-
Load the sample onto an appropriate SPE cartridge pre-conditioned with methanol and water.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions
-
HPLC System: Agilent 1100 series or equivalent.
-
Column: Chirabiotic T Chiral Stationary Phase (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 2-Propanol : Methanol (60:40, v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 20 µL.
-
-
Mass Spectrometry Conditions
-
Mass Spectrometer: Single quadrupole or tandem mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of the precursor and product ions for ifosfamide and its metabolites.
-
Protocol 2: Enantioselective GC-MS Analysis of Ifosfamide in Plasma and Urine
(Based on Wainer, I. W. et al., J Chromatogr, 1993)[3]
-
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma or urine, add the internal standard.
-
Add an appropriate buffer to adjust the pH.
-
Extract the analytes by adding 5 mL of chloroform and vortexing for 2 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic (chloroform) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for injection.
-
-
Gas Chromatography Conditions
-
GC System: Hewlett-Packard 5890 or equivalent.
-
Column: Chiral stationary phase based on heptakis(2,6-di-O-methyl-3-O-pentyl)-beta-cyclodextrin.
-
Carrier Gas: Helium.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at an initial temperature (e.g., 100°C), hold for 1 minute, then ramp at 5°C/min to a final temperature (e.g., 220°C) and hold.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions
-
Mass Spectrometer: Mass selective detector (e.g., HP 5971A).
-
Ionization Mode: Electron Impact (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for ifosfamide and its metabolites.
-
Visualizations
Experimental and Troubleshooting Workflows
Caption: General workflow for enantioselective analysis of ifosfamide by LC-MS/MS.
Caption: Logical troubleshooting steps for poor enantiomeric resolution in HPLC.
Caption: Strategies to identify and mitigate matrix effects in bioanalytical methods.
References
- 1. Efficacy and toxicity of ifosfamide stereoisomers in an in vivo rat mammary carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical and preparative high-performance liquid chromatographic separation of the enantiomers of ifosfamide, cyclophosphamide and trofosfamide and their determination in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the enantiomers of ifosfamide and its 2- and 3-N-dechloroethylated metabolites in plasma and urine using enantioselective gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scholarly Article or Book Chapter | Enantioselective liquid chromatography–mass spectrometry assay for the determination of ifosfamide and identification of the N-dechloroethylated metabolites of ifosfamide in human plasma | ID: zw12zc962 | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. ClinPGx [clinpgx.org]
- 6. Stability of glufosfamide in phosphate buffers and in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sps.nhs.uk [sps.nhs.uk]
- 8. benchchem.com [benchchem.com]
- 9. HPLC故障排除指南 [sigmaaldrich.com]
- 10. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective liquid chromatography-mass spectrometry assay for the determination of ifosfamide and identification of the N-dechloroethylated metabolites of ifosfamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for Ifosfamide Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of ifosfamide (B1674421).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the analysis of ifosfamide by HPLC or UPLC.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the analyte and the stationary phase, often due to residual silanols on the column interacting with the basic nitrogen in ifosfamide.[1][2] | - Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 with phosphoric or hydrochloric acid) can protonate the silanol (B1196071) groups, reducing their interaction with ifosfamide.[3] - Use a Different Mobile Phase Modifier: Incorporating a small amount of an amine modifier like triethylamine (B128534) (TEA) can compete with ifosfamide for active sites on the stationary phase, improving peak shape.[3] - Select a Different Column: Consider using a column with a highly deactivated stationary phase or an end-capped column to minimize silanol interactions. |
| Poor Peak Shape (Fronting) | Sample overload or injecting the sample in a solvent significantly stronger than the mobile phase.[1][2] | - Reduce Sample Concentration: Dilute the sample to a lower concentration and reinject. - Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase. |
| Split Peaks | - Contamination at the column inlet frit. - A void in the column packing material. - Sample solvent incompatibility with the mobile phase.[4][5] | - Clean or Replace the Column Frit: If pressure is also high, the frit may be clogged. Backflushing the column may help, but replacement of the frit or column may be necessary. - Use a Guard Column: A guard column can protect the analytical column from contaminants. - Ensure Solvent Compatibility: As with peak fronting, ensure the injection solvent is compatible with and preferably weaker than the mobile phase. |
| Retention Time Drift/Shift | - Inadequate column equilibration time. - Changes in mobile phase composition over time (e.g., evaporation of the organic component). - Temperature fluctuations. - Column degradation.[6][7][8][9] | - Ensure Sufficient Equilibration: Equilibrate the column with the mobile phase for a sufficient time before starting the analytical run. - Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the reservoir bottles capped to prevent evaporation. - Use a Column Oven: A column oven will maintain a stable temperature, leading to more reproducible retention times.[6][8] - Monitor Column Performance: Regularly check column performance with a standard solution. A significant shift in retention time may indicate the need for column replacement. |
| Low Resolution/Separation from Metabolites or Impurities | Suboptimal mobile phase composition or an inappropriate stationary phase. | - Optimize Mobile Phase Strength: Adjust the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous component. Increasing the organic content will generally decrease the retention time of ifosfamide.[1] - Change the Organic Solvent: Switching from methanol (B129727) to acetonitrile, or vice versa, can alter the selectivity of the separation. - Consider a Different Column: A column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) may provide the necessary selectivity. |
| Ghost Peaks | - Contamination from a previous injection (carryover). - Impurities in the mobile phase or from the HPLC system itself.[1] | - Run a Blank Gradient: Inject a blank solvent to see if the ghost peak appears. If it does, it's likely carryover or system contamination. - Optimize Needle Wash: Ensure the autosampler needle wash is effective. Use a strong solvent in the wash solution. - Use High-Purity Solvents: Ensure all mobile phase components are of high purity (HPLC or MS grade). |
Frequently Asked Questions (FAQs)
1. What is a good starting mobile phase for ifosfamide separation on a C18 column?
A common and effective starting mobile phase for ifosfamide on a C18 column is a mixture of acetonitrile and water, often with a pH adjustment to the acidic range.[3] For example, a mobile phase of acetonitrile:water (30:70, v/v) with the pH adjusted to 3 using 0.1 N hydrochloric acid has been successfully used.[3] Another reported mobile phase is acetonitrile and 0.025 M phosphate (B84403) buffer (20:80, v/v).
2. At what wavelength should I detect ifosfamide?
Ifosfamide has a low UV absorbance. Detection is typically performed at low wavelengths, such as 195 nm or 203 nm, to achieve adequate sensitivity.[3][10]
3. How can I prepare plasma samples for ifosfamide analysis?
A common method for plasma sample preparation is protein precipitation. This can be achieved by adding a precipitating agent like trichloroacetic acid to the plasma sample, followed by vortexing and centrifugation to remove the precipitated proteins. The resulting supernatant can then be injected into the HPLC system. Another approach is solid-phase extraction (SPE), which can provide a cleaner sample extract.[11]
4. Is a gradient or isocratic elution better for ifosfamide analysis?
For the analysis of ifosfamide alone or with a few other components, an isocratic elution is often sufficient, simpler to run, and more reproducible.[3] If you are trying to separate ifosfamide from a complex mixture of metabolites or impurities with a wide range of polarities, a gradient elution may be necessary to achieve adequate separation within a reasonable run time.
5. My ifosfamide peak is co-eluting with a metabolite. How can I improve the separation?
To improve the separation between ifosfamide and a co-eluting metabolite, you can try several approaches:
-
Adjust the mobile phase strength: A small change in the percentage of the organic solvent can significantly impact resolution.
-
Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of your separation.
-
Modify the mobile phase pH: Changing the pH can alter the ionization state of the analytes and the stationary phase, which can affect their retention and separation.
-
Try a different column chemistry: If mobile phase optimization is not successful, a column with a different stationary phase may be required to achieve the desired selectivity.
Experimental Protocols
Example HPLC Method for the Determination of Ifosfamide
This protocol is a representative method for the analysis of ifosfamide in a pharmaceutical formulation.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Spherisorb C18 ODS (150 mm × 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: Acetonitrile:Water (30:70, v/v), with the pH adjusted to 3 using 0.1 N hydrochloric acid.[3]
-
Flow Rate: 1.5 mL/min.[3]
-
Detection Wavelength: 203 nm.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
2. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of ifosfamide reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 100 µg/mL.
3. Sample Preparation:
-
For a pharmaceutical injection, dilute the formulation with the mobile phase to obtain a theoretical ifosfamide concentration within the range of the calibration curve.
4. System Suitability:
-
Before starting the analysis, perform at least five replicate injections of a mid-range standard solution.
-
The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.
-
The tailing factor for the ifosfamide peak should be less than 2.0.
5. Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Determine the concentration of ifosfamide in the samples from the calibration curve.
Visualizations
Ifosfamide Metabolic Activation Pathway
The following diagram illustrates the metabolic activation of the prodrug ifosfamide into its active cytotoxic metabolite, isophosphoramide mustard, and the formation of toxic byproducts.
Caption: Metabolic pathway of ifosfamide activation and byproduct formation.
General HPLC Troubleshooting Workflow
This workflow provides a logical approach to diagnosing and resolving common HPLC issues.
Caption: A systematic workflow for troubleshooting common HPLC problems.
References
- 1. youtube.com [youtube.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
- 6. uhplcs.com [uhplcs.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 10. Ifosfamide Assay Analyzed with HPLC – AppNote [mtc-usa.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating Ifosfamide Quantification: A Comparative Guide to Using Ifosfamide-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of ifosfamide (B1674421), a crucial alkylating agent in cancer chemotherapy, is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. The gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the use of a stable isotope-labeled internal standard. This guide provides a comprehensive comparison of analytical methods for ifosfamide, focusing on the validation of a method using Ifosfamide-d4 as an internal standard against alternatives.
The use of a deuterated internal standard like Ifosfamide-d4 is highly advantageous as it co-elutes with the unlabeled analyte, ensuring that both compounds experience the same matrix effects, such as ion suppression or enhancement, which significantly impacts measurement accuracy.[1] While specific validated methods for Ifosfamide with Ifosfamide-d4 are not extensively published, this guide adapts protocols from well-established and validated LC-MS/MS methods for analogous compounds like cyclophosphamide (B585) and ifosfamide using other internal standards.[2]
Performance Comparison: Ifosfamide-d4 vs. Alternative Internal Standards
The choice of internal standard is critical to the reliability of a bioanalytical method. While structural analogs like cyclophosphamide can be used, a deuterated standard such as Ifosfamide-d4 offers superior performance in terms of precision and accuracy.[1] The following tables present a comparison of validation parameters from a validated UPLC-MS/MS method for ifosfamide using cyclophosphamide as an internal standard, alongside expected performance characteristics when using Ifosfamide-d4, based on data from similar compounds.
Table 1: Comparison of Method Validation Parameters
| Parameter | Method with Cyclophosphamide as IS[3] | Expected Performance with Ifosfamide-d4 as IS |
| Linearity Range | 100–10000 ng/mL | 10 - 10,000 ng/mL or wider |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration | Within ±15% of nominal concentration |
| Precision (%CV) | < 15% | < 15% |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL | ≤ 10 ng/mL |
| Recovery | Consistent and reproducible | Consistent and reproducible |
Table 2: Representative Accuracy and Precision Data (Using Cyclophosphamide as IS)[4]
| Analyte Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| 300 (Low QC) | 5.8 | 8.2 | 95.7 - 104.3 |
| 4000 (Mid QC) | 4.5 | 6.9 | 97.1 - 102.9 |
| 8000 (High QC) | 3.9 | 5.5 | 98.5 - 101.8 |
The data demonstrates that even with a structural analog as an internal standard, the method can achieve acceptable accuracy and precision. However, the use of a deuterated standard like Ifosfamide-d4 is expected to provide even better performance, particularly in minimizing variability arising from matrix effects and improving the lower limit of quantification.
Experimental Protocols
A detailed experimental protocol is essential for a robust and reproducible bioanalytical method. Below is a generalized protocol for the quantification of ifosfamide in human plasma using Ifosfamide-d4 as an internal standard by LC-MS/MS.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples, calibration standards, and quality controls at room temperature.
-
To 100 µL of plasma, add 20 µL of Ifosfamide-d4 internal standard working solution (concentration to be optimized).
-
Vortex for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: A C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is a common choice.[3]
-
Mobile Phase: A gradient of 5 mM ammonium (B1175870) formate (B1220265) in water and a mixture of methanol (B129727) and acetonitrile is typically used.[3]
-
Flow Rate: 0.2 - 0.5 mL/min.[3]
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for ifosfamide (e.g., m/z 261.0 > 92.0) and Ifosfamide-d4 need to be determined and optimized. The transition for the internal standard will be shifted by 4 Da.
Method Validation Workflow and Signaling Pathway
The validation of an analytical method is a critical process to ensure that the method is suitable for its intended purpose.[5] The International Council for Harmonisation (ICH) guidelines provide a framework for performing analytical method validation.[6][7][8]
Caption: Workflow for analytical method validation.
Ifosfamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to exert its cytotoxic effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Validation parameters of the analytical method for to quantify ifosfamide in DBS at 45% HTC. - Public Library of Science - Figshare [plos.figshare.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. database.ich.org [database.ich.org]
A Comparative Guide to Ifosfamide-d4 and Cyclophosphamide-d4 as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the chemotherapeutic agents ifosfamide (B1674421) and cyclophosphamide (B585), the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results.[1] Stable isotope-labeled (SIL) internal standards, such as Ifosfamide-d4 and Cyclophosphamide-d4, are widely regarded as the gold standard in mass spectrometry-based bioanalysis.[1] This guide provides a comprehensive comparison of their use, supported by experimental data from various studies, to aid in the selection of the most suitable internal standard for your analytical needs.
The Gold Standard: Why Use Deuterated Internal Standards?
In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is crucial for correcting analytical variability.[2] An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.[2] Deuterated internal standards are isotopically labeled analogs of the analyte where one or more hydrogen atoms are replaced by deuterium.[3] Their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they effectively track the analyte throughout the entire analytical process, from extraction to detection.[3] This co-eluting behavior is critical for mitigating matrix effects—ion suppression or enhancement caused by co-eluting components from the biological matrix—which can significantly impact measurement accuracy.[1]
Performance Comparison: Ifosfamide-d4 and Cyclophosphamide-d4
Table 1: Performance Data for Methods Using a Deuterated Internal Standard for Cyclophosphamide Analysis
| Analyte | Internal Standard | Matrix | Recovery (%) | Matrix Effect (%) | Precision (%RSD) | Accuracy (%) | Reference |
| Cyclophosphamide | 4-Hydroxycyclophosphamide-d4 | Dried Blood Spots | Not Reported | Not Reported | Within-run: ≤15, Between-run: ≤15 | Within-run: ±15, Between-run: ±15 | [4][5] |
| Cyclophosphamide | 4-Hydroxycyclophosphamide-d4 | Volumetric Absorptive Microsampling | 0.56 - 1.79 | Not explicitly stated, but method deemed selective | Not explicitly stated, but method met FDA requirements | Not explicitly stated, but method met FDA requirements | [6][7] |
| Cyclophosphamide | Isotopically labelled cyclophosphamide | Human Plasma | Not Reported | Not Reported | ≤15 (at concentrations above LLQ) | ±15 (at concentrations above LLQ) | [8] |
Table 2: Performance Data for a Method Using a Non-Deuterated Structural Analog for Ifosfamide Analysis
| Analyte | Internal Standard | Matrix | Recovery (%) | Matrix Effect (%) | Precision (%RSD) | Accuracy (%) | Reference |
| Ifosfamide | Cyclophosphamide | Dried Blood Spots | >85 | Not Reported | Within-day: 2.2-8.3, Between-day: 4.5-9.7 | Within-day: 95.8-104.2, Between-day: 97.1-103.4 | [9] |
Note: While the study cited in Table 2 used a non-deuterated cyclophosphamide as an internal standard for ifosfamide analysis, it provides some performance context. Ideally, a deuterated analog like Ifosfamide-d4 would be used to better compensate for potential chromatographic shifts and differential matrix effects.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of experimental protocols from studies utilizing deuterated internal standards for the analysis of cyclophosphamide and its metabolites.
Protocol 1: Analysis of Cyclophosphamide and 4-Hydroxycyclophosphamide (B600793) in Dried Blood Spots
This method utilizes 4-Hydroxycyclophosphamide-d4 as the internal standard for the simultaneous quantification of cyclophosphamide (CP) and its active metabolite, 4-hydroxycyclophosphamide (4-OHCP).[4][5]
-
Sample Preparation:
-
4-OHCP in the dried blood spot (DBS) is derivatized with semicarbazide (B1199961).
-
The analytes and the internal standard are extracted from the DBS punches using methanol (B129727) via protein precipitation.[4]
-
-
LC-MS/MS Conditions:
Protocol 2: Analysis of Cyclophosphamide and 4-Hydroxycyclophosphamide using Volumetric Absorptive Microsampling
This method also employs 4-Hydroxycyclophosphamide-d4 as the internal standard and utilizes volumetric absorptive microsampling (VAMS) for sample collection.[6][7]
-
Sample Preparation:
-
LC-MS/MS Conditions:
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams, created using the DOT language, outline the decision-making and experimental workflows.
Caption: A decision tree for selecting an appropriate internal standard.
Caption: A typical experimental workflow for drug quantification.
Conclusion
The use of a stable isotope-labeled internal standard, such as Ifosfamide-d4 or Cyclophosphamide-d4, is the most robust approach for the quantitative bioanalysis of ifosfamide and cyclophosphamide, respectively.[1] While a direct comparative study is lacking, the available data from individual method validations strongly support the use of deuterated analogs to ensure high accuracy, precision, and reliability by effectively compensating for matrix effects and other analytical variabilities.[6][8] When selecting an internal standard, researchers should prioritize a deuterated version of the analyte of interest. If a deuterated analog of the primary analyte is unavailable, a deuterated version of a major metabolite or a closely related structural analog may be considered, with the understanding that thorough method validation is critical to ensure it adequately mimics the behavior of the target analyte.[10] The experimental protocols and performance data presented in this guide provide a valuable resource for developing and validating robust bioanalytical methods for these important anticancer drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scholar.ui.ac.id [scholar.ui.ac.id]
- 6. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
cross-validation of ifosfamide assays with different internal standards
A Comparative Guide to Internal Standards for Ifosfamide (B1674421) Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the alkylating agent ifosfamide in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization. The robustness of bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is heavily reliant on the choice of an appropriate internal standard (IS). An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample preparation and analysis.[1]
This guide provides an objective comparison between two primary types of internal standards used in ifosfamide assays: stable isotope-labeled (SIL) standards and structural analogs.
Comparison of Internal Standard Performance
The ideal internal standard mimics the physicochemical properties of the analyte, ensuring it experiences the same variations in extraction recovery, matrix effects, and instrument response.[2]
1. Stable Isotope-Labeled (SIL) Internal Standards (e.g., Deuterated Ifosfamide/Cyclophosphamide)
SILs are considered the "gold standard" in quantitative bioanalysis.[2][3][4][5] By replacing one or more atoms with their heavy stable isotopes (e.g., hydrogen with deuterium), the resulting molecule is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[6]
-
Advantages:
-
Co-elution: SILs have nearly identical chromatographic retention times to the analyte, ensuring both compounds experience the same matrix effects (ion suppression or enhancement) at the same time.[2][7] This leads to more accurate and precise results.[2]
-
Similar Extraction & Ionization: Their chemical identity ensures they behave similarly during sample preparation and ionization, providing superior correction for sample loss or variability.[6]
-
-
Limitations:
2. Structural Analog Internal Standards (e.g., Cyclophosphamide (B585), Trofosfamide)
Structural analogs are molecules with a similar, but not identical, chemical structure to the analyte. Cyclophosphamide (CP) is a common structural analog used as an IS for ifosfamide assays due to its similar oxazaphosphorine core.
-
Advantages:
-
Cost-Effective: Often more readily available and less expensive than SILs.
-
Acceptable Performance: Can provide reliable quantification when matrix effects are minimal and the method is well-optimized.
-
-
Limitations:
-
Differential Chromatography: Differences in chemical structure can lead to different retention times, meaning the analyte and IS may not experience the same matrix effects.[9]
-
Varying Extraction and Ionization: Structural differences can cause variations in extraction recovery and ionization efficiency, potentially compromising assay accuracy and precision.[7][9]
-
Data Presentation: Performance of Ifosfamide Assays
The following tables summarize validation parameters from published studies, categorized by the type of internal standard used.
Table 1: Performance Data for Ifosfamide Assays Using a Deuterated Internal Standard
| Parameter | Matrix | Linearity Range | LLOQ | Precision (%RSD / %CV) | Accuracy / Recovery (%) | Source(s) |
|---|---|---|---|---|---|---|
| Linearity | Plasma | 20 - 15,000 ng/mL | 20 ng/mL | - | - | [10] |
| Precision | Plasma | - | - | Within-run: 2.78-11.13% Between-run: 2.82-10.70% | - | [10] |
| Recovery | Plasma | - | - | 100.1 - 101% | - | [10] |
| Precision | Plasma | - | - | Within-run: < 5% Between-run: < 12% | - | [11] |
| Accuracy | Urine | - | - | < 8.4% | 97 - 105% | [12] |
| LOD | Urine | - | 0.05 ng/mL | - | - | [12] |
| Accuracy | Sewage Effluent | - | - | ≤ 15% | 98 - 113% | [13] |
| LOD | Sewage Effluent | - | 0.05 - 0.09 ng/L | - | - | [13] |
Note: LLOQ = Lower Limit of Quantification; LOD = Limit of Detection; RSD = Relative Standard Deviation; CV = Coefficient of Variation. Data is adapted from methods using deuterated cyclophosphamide or deuterated ifosfamide analogs.
Table 2: Performance Data for Ifosfamide Assays Using a Structural Analog (Cyclophosphamide) Internal Standard
| Parameter | Matrix | Linearity Range | LLOQ | Precision (%RSD / %CV) | Accuracy (%) | Source(s) |
|---|---|---|---|---|---|---|
| Linearity | Dried Blood Spot | 100 - 10,000 ng/mL (r² > 0.996) | 100 ng/mL | - | Method reported as accurate | [14] |
| Linearity | Urine | 0.2 - 4.0 µg/L (0.2 - 4.0 ng/mL) | 0.2 µg/L | - | - | [15] |
| Precision | Urine | - | - | < 11.2% | - | [15] |
| Accuracy | Urine | - | - | - | Within 114.7% | [15] |
| Precision | Urine | - | - | Intra-day: < 14.7% Overall: < 15.0% | - | [16] |
| Recovery | Urine | - | - | - | 88.5% (for IF) | [16] |
Note: Direct comparison between tables should be made with caution, as performance metrics are highly dependent on the biological matrix and specific laboratory conditions.
Experimental Protocols
Below is a generalized LC-MS/MS protocol synthesized from multiple validated methods for ifosfamide quantification in plasma or blood.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (e.g., deuterated ifosfamide or cyclophosphamide).[9][17]
-
Vortex briefly to mix.
-
Add 400 µL of cold acetonitrile (B52724) to precipitate plasma proteins.[4]
-
Centrifuge the samples at high speed (e.g., 12,000-14,000 rpm) for 5-10 minutes.[4][14]
-
Carefully transfer the supernatant to a clean tube.[17]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[4][17]
-
Reconstitute the dried residue in 100-200 µL of the mobile phase.[14][17]
2. UPLC-MS/MS Conditions
-
Chromatographic System: Acquity UPLC or equivalent.[14]
-
Analytical Column: Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[14]
-
Mobile Phase: A gradient or isocratic mixture of 5 mM ammonium (B1175870) formate (B1220265) and a methanol:acetonitrile solution.[14]
-
Flow Rate: 0.2 mL/min.[14]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQD).[18]
-
Ionization Source: Electrospray Ionization, Positive Mode (ESI+).[14][15]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[15]
-
MRM Transitions:
Mandatory Visualizations
References
- 1. database.ich.org [database.ich.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. benchchem.com [benchchem.com]
- 10. annalsofrscb.ro [annalsofrscb.ro]
- 11. Analysis of ifosfamide, 4-hydroxyifosfamide, N2-dechloroethylifosfamide, N3-dechloroethylifosfamide and iphosphoramide mustard in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of cyclophosphamide, ifosfamide, doxorubicin, epirubicin and daunorubicin in human urine using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry: bioanalytical method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Highly sensitive high-performance liquid chromatography/selective reaction monitoring mass spectrometry method for the determination of cyclophosphamide and ifosfamide in urine of health care workers exposed to antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. scholar.ui.ac.id [scholar.ui.ac.id]
The Gold Standard in Bioanalysis: A Comparative Guide to Ifosfamide-d4 for Enhanced Accuracy
For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents is paramount to ensuring data integrity and making informed decisions. In the bioanalysis of the alkylating agent Ifosfamide, the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. This guide provides an objective comparison of Ifosfamide-d4 against other deuterated standards, supported by experimental data, to underscore its role in robust analytical methodologies.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry.[1] By incorporating deuterium (B1214612) atoms, Ifosfamide-d4 becomes chemically almost identical to the parent drug but distinguishable by its mass-to-charge ratio. This near-identical physicochemical behavior allows it to effectively compensate for variations during sample preparation, chromatography, and ionization, a capability that non-deuterated or structural analog internal standards cannot fully replicate.[2]
Superior Performance of Deuterated Internal Standards
The primary advantage of a deuterated internal standard like Ifosfamide-d4 is its co-elution with the unlabeled analyte during liquid chromatography. This ensures that both compounds experience the same matrix effects—ion suppression or enhancement—which can significantly impact measurement accuracy.[2] Structural analogs, on the other hand, often have slightly different retention times, leading to differential matrix effects and potentially compromising the reliability of the results.[2]
Experimental data from studies on structurally similar oxazaphosphorines, such as Cyclophosphamide, consistently demonstrate the superior performance of deuterated internal standards in terms of precision and accuracy.[2] These studies show that the use of a deuterated internal standard leads to lower coefficients of variation (CV%) and results that are less affected by inter-patient matrix variability.[2]
Quantitative Performance Data
| Analyte | Inter-day Precision (%RSD) | Intra-day Precision (%RSD) | Accuracy (% of Nominal) |
| (R)-Ifosfamide | 3.63 - 15.8 | 10.1 - 14.3 | 89.2 - 101.5 |
| (S)-Ifosfamide | 3.63 - 15.8 | 10.1 - 14.3 | 89.2 - 101.5 |
Data from a validated enantioselective LC-MS method for Ifosfamide, representative of the performance achievable with a deuterated internal standard.[2]
Experimental Protocols
A robust and reproducible bioanalytical method is essential for accurate quantification. The following is a generalized protocol for the quantification of Ifosfamide in human plasma using a deuterated internal standard like Ifosfamide-d4 by LC-MS/MS.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add a known concentration of Ifosfamide-d4 internal standard.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a solution compatible with the LC mobile phase for injection into the LC-MS/MS system.[3]
LC-MS/MS Analysis
-
Chromatographic Separation: A reversed-phase C18 column is commonly used to separate Ifosfamide from other matrix components. A gradient elution with a mobile phase consisting of water with a small amount of formic acid and an organic solvent like methanol (B129727) or acetonitrile is typically employed.[2]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions for Ifosfamide and Ifosfamide-d4 are monitored.
Visualizing the Workflow and Metabolic Pathway
To better understand the analytical process and the biological fate of Ifosfamide, the following diagrams illustrate a typical experimental workflow and the metabolic activation pathway of the drug.
References
A Comparative Guide to Ifosfamide Quantification Methods for Research and Clinical Laboratories
Data Presentation: A Comparative Analysis of Quantitative Methods
The selection of an appropriate analytical method for ifosfamide (B1674421) quantification depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. The following tables summarize the performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), based on data from single-laboratory validation studies.
| Method | Linearity Range | Accuracy (%) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Limit of Quantification (LOQ) | Biological Matrix | Reference |
| HPLC-UV | 0.1 - 8 mg/mL | 96 | 3.4 | Not Reported | 100 µg/mL | Infusion Solutions | [1] |
| HPLC-UV | 3 - 540 µM | 94 - 115 | 0.5 - 7.8 | 0.9 - 5.7 | 3 µM | Plasma | [2][3] |
| LC-MS/MS | 100 - 10000 ng/mL | 85.8 - 113.8 | 2.5 - 11.8 | 3.9 - 10.5 | 100 ng/mL | Dried Blood Spots | [1] |
Table 1: Performance Characteristics of HPLC-UV Methods for Ifosfamide Quantification.
| Method | Linearity Range | Accuracy (% bias) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Limit of Quantification (LLOQ) | Biological Matrix | Reference |
| UPLC-MS/MS | 100 - 10,000 ng/mL | -14.2 to 13.8 | 2.5 to 11.8 | 3.9 to 10.5 | 100 ng/mL | Dried Blood Spots | [1] |
Table 2: Performance Characteristics of a UPLC-MS/MS Method for Ifosfamide Quantification.
Experimental Protocols: A Closer Look at the Methodologies
Detailed experimental protocols are crucial for replicating and comparing analytical methods. Below are summaries of the methodologies for the HPLC-UV and LC-MS/MS methods cited in this guide.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Method 1 (for infusion solutions):
-
Chromatographic System: Reversed-phase HPLC with a Spherisorb C18 ODS column (150 mm × 4.6 mm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (30:70), with the pH adjusted to 3 using 0.1 N hydrochloric acid.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV absorbance monitored at 203 nm.
-
Sample Preparation: Direct injection of the diluted infusion solution.[1]
-
-
Method 2 (for plasma):
-
Chromatographic System: HPLC with a C18 column (5µm, 150 × 4 mm).
-
Mobile Phase: Isocratic elution with a mixture of phosphate (B84403) buffer (10 mM, pH 6.0) and acetonitrile (77.25:22.75).
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 195 nm.
-
Sample Preparation: Solid-phase extraction (SPE) for plasma sample clean-up.[2][3]
-
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
-
Method (for dried blood spots):
-
Sample Collection: Whole blood spotted on Whatman 903® filter paper cards.
-
Sample Preparation: 3 mm disks punched from dried blood spots, followed by drug extraction using acetonitrile and ethyl acetate.
-
Chromatographic System: Acquity UPLC with a BEH-C18 column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A mixture of 5 mM ammonium (B1175870) formate, methanol, and acetonitrile (40:48:12 v/v/v).
-
Flow Rate: 0.2 mL/min.
-
Detection: Electrospray ionization in positive mode (ESI+) with multiple reaction monitoring (MRM). The ionic transition monitored for ifosfamide was m/z 260.99 > 91.63. Cyclophosphamide was used as the internal standard.[1]
-
Mandatory Visualizations
To further elucidate the processes involved in inter-laboratory comparisons and the metabolic fate of ifosfamide, the following diagrams are provided.
Conclusion
The choice between HPLC-UV and LC-MS/MS for ifosfamide quantification will be dictated by the specific requirements of the study. LC-MS/MS offers superior sensitivity and specificity, making it ideal for analyses in complex biological matrices and for studies requiring low limits of quantification.[1] HPLC-UV, while less sensitive, can be a robust and cost-effective alternative for the analysis of less complex samples, such as pharmaceutical formulations.[1]
The data presented, derived from single-laboratory validations, demonstrates that both methodologies can be accurate and precise when properly validated. However, the absence of publicly available data from a formal inter-laboratory comparison program for ifosfamide highlights a gap in the external quality assessment for the therapeutic monitoring of this important chemotherapeutic agent. The establishment of such a program would be invaluable for standardizing results across different clinical and research laboratories, ultimately contributing to improved patient care and more reliable research outcomes.
References
- 1. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of ifosfamide, 4-hydroxyifosfamide, N2-dechloroethylifosfamide, N3-dechloroethylifosfamide and iphosphoramide mustard in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. External quality assessment in therapeutic drug monitoring: an Italian experience - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Isotopic Purity of Ifosfamide-d4: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex matrices is paramount. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled internal standards are the gold standard for achieving reliable and reproducible results. Ifosfamide-d4, a deuterated analog of the chemotherapeutic agent Ifosfamide, is a commonly used internal standard. Its isotopic purity is a critical attribute that directly impacts the accuracy of quantitative assays.
This guide provides an objective comparison of Ifosfamide-d4 with a common alternative, Cyclophosphamide-d4, and furnishes supporting experimental data and methodologies for assessing isotopic purity. The structural similarity between Ifosfamide and Cyclophosphamide makes the deuterated version of the latter a relevant point of comparison.
Quantitative Data on Isotopic Purity
The isotopic purity of a deuterated standard refers to the percentage of the compound that contains the specified number of deuterium (B1214612) atoms. Impurities can include molecules with fewer deuterium atoms than intended (e.g., d1, d2, d3) and the unlabeled analyte (d0). The presence of the unlabeled analyte is particularly problematic as it can lead to an overestimation of the concentration of the target compound.
High-quality Ifosfamide-d4 typically boasts an isotopic purity of ≥98%. For a direct comparison, a commercially available Certificate of Analysis for a closely related oxazaphosphorine, Cyclophosphamide-d4, provides specific isotopic distribution data.
| Internal Standard | Isotopic Enrichment | d0 (Unlabeled) | d1 | d2 | d3 | d4 (Fully Deuterated) |
| Ifosfamide-d4 (Typical) | ≥98% | Typically <0.5% | Variable | Variable | Variable | Predominant Species |
| Cyclophosphamide-d4 (Batch 1028473) [1] | 96.8%[1] | Not Specified | 0.79%[1] | 0.35%[1] | 9.82%[1] | 89.04%[1] |
Note: The data for Cyclophosphamide-d4 is taken from a specific batch and may vary. Researchers should always refer to the Certificate of Analysis for the specific lot of the internal standard being used.
Experimental Protocols for Isotopic Purity Assessment
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS) for Isotopic Distribution Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the relative abundance of each isotopologue (molecules with different numbers of deuterium atoms).
Objective: To determine the isotopic distribution of Ifosfamide-d4.
Methodology:
-
Sample Preparation: Prepare a solution of Ifosfamide-d4 in a suitable solvent (e.g., methanol/water) at a concentration appropriate for the mass spectrometer (e.g., 1 µg/mL).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of resolving the isotopic peaks of Ifosfamide and its deuterated analog.
-
Infusion and Data Acquisition: Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography system. Acquire full-scan mass spectra in the appropriate mass range to encompass the isotopic cluster of Ifosfamide-d4.
-
Data Analysis:
-
Identify the monoisotopic peak of the unlabeled Ifosfamide (d0).
-
Identify the peaks corresponding to the d1, d2, d3, and d4 species.
-
Calculate the relative abundance of each isotopic species. The isotopic purity is typically reported as the percentage of the d4 species relative to the sum of all isotopic species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation
¹H NMR spectroscopy is a highly accurate method for determining the level of deuterium incorporation by quantifying the residual protons at the deuterated positions.
Objective: To confirm the position of deuterium labels and assess the extent of deuteration.
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of Ifosfamide-d4 in a suitable deuterated solvent (e.g., Chloroform-d) containing a known internal standard (e.g., TMS).
-
Instrumentation: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to the protons on the non-deuterated positions of the Ifosfamide molecule.
-
Integrate the residual proton signals at the positions where deuterium should be incorporated.
-
The percentage of deuterium incorporation can be calculated by comparing the integrals of the residual proton signals to the integrals of the protons on the non-deuterated positions.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for assessing the isotopic purity of Ifosfamide-d4.
References
A Comparative Guide to the Metabolism of Ifosfamide and Ifosfamide-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of the anticancer prodrug ifosfamide (B1674421) and its deuterated analog, Ifosfamide-d4. While direct comparative experimental data for Ifosfamide-d4 is limited in publicly available literature, this document outlines the established metabolic fate of ifosfamide and discusses the anticipated impact of deuterium (B1214612) substitution based on well-understood principles of drug metabolism and the kinetic isotope effect. The information herein is intended to guide research efforts and experimental design for professionals in drug development and related scientific fields.
Introduction to Ifosfamide Metabolism
Ifosfamide is a nitrogen mustard alkylating agent that requires metabolic activation by cytochrome P450 (CYP) enzymes to exert its cytotoxic effects. The metabolism of ifosfamide is complex, involving competing pathways that lead to both therapeutic activation and the formation of toxic byproducts. The primary enzymes responsible for ifosfamide metabolism are CYP3A4 and CYP2B6, with minor contributions from other CYP isoforms[1].
The two major metabolic pathways are:
-
4-Hydroxylation (Activation): This pathway leads to the formation of the active cytotoxic metabolite, ifosforamide mustard.
-
N-dechloroethylation (Inactivation and Toxification): This pathway results in inactive metabolites and the neurotoxic and nephrotoxic byproduct, chloroacetaldehyde (B151913) (CAA)[1][2].
The balance between these two pathways is a critical determinant of both the efficacy and toxicity of ifosfamide treatment.
The Role of Deuteration: The Kinetic Isotope Effect
Deuterium substitution at a site of metabolic attack can slow down the rate of bond cleavage by CYP enzymes, a phenomenon known as the deuterium kinetic isotope effect (KIE)[3]. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. This can lead to a reduced rate of metabolism for the deuterated compound compared to its non-deuterated counterpart.
For Ifosfamide-d4, where deuterium atoms are placed on one of the chloroethyl side chains, it is hypothesized that the rate of N-dechloroethylation will be reduced. This could potentially shift the metabolic balance towards the 4-hydroxylation pathway, leading to a more favorable therapeutic profile with reduced toxicity.
Comparative Metabolic Pathways
The metabolic pathways of ifosfamide are well-documented. The introduction of deuterium in Ifosfamide-d4 is expected to primarily influence the kinetics of the N-dechloroethylation pathway.
Table 1: Key Metabolic Pathways of Ifosfamide and Predicted Impact on Ifosfamide-d4
| Metabolic Pathway | Key Enzymes | Metabolites of Ifosfamide | Predicted Impact of Deuteration (Ifosfamide-d4) |
| 4-Hydroxylation (Activation) | CYP3A4, CYP2B6 | 4-hydroxyifosfamide, Aldoifosfamide, Ifosforamide mustard (active), Acrolein (urotoxic) | Minimal direct impact expected, as deuteration is not at the site of 4-hydroxylation. An indirect increase in this pathway may occur due to the slowing of the competing N-dechloroethylation pathway. |
| N-dechloroethylation (Inactivation/Toxification) | CYP3A4, CYP2B6 | 2-dechloroethylifosfamide, 3-dechloroethylifosfamide, Chloroacetaldehyde (neurotoxic/nephrotoxic) | The rate of N-dechloroethylation is expected to be significantly reduced due to the kinetic isotope effect at the deuterated chloroethyl chain. This would likely lead to lower levels of chloroacetaldehyde. |
Quantitative Metabolic Data for Ifosfamide
While direct comparative quantitative data for Ifosfamide-d4 is not available, the following table summarizes known kinetic parameters for the metabolism of ifosfamide by the primary metabolizing enzyme, CYP3A4.
Table 2: In Vitro Kinetic Parameters for Ifosfamide Metabolism by CYP3A4
| Pathway | Substrate | Km (μM) | Vmax (nmol/min/mg protein) | Reference |
| 4-Hydroxylation | (R)-Ifosfamide | Data not available | Data not available | [4] |
| 4-Hydroxylation | (S)-Ifosfamide | Data not available | Data not available | [4] |
| N-dechloroethylation | (R)-Ifosfamide | Data not available | Data not available | [4] |
| N-dechloroethylation | (S)-Ifosfamide | Data not available | Data not available | [4] |
Note: Specific Km and Vmax values for the individual pathways of ifosfamide enantiomers by CYP3A4 are not consistently reported in the reviewed literature. However, studies have shown that CYP3A4 preferentially metabolizes the R-enantiomer via 4-hydroxylation, while the S-enantiomer has a higher intrinsic clearance for N-dechloroethylation[4].
Visualizing the Metabolic Pathways
The following diagrams illustrate the metabolic pathways of ifosfamide and the proposed experimental workflow for a comparative metabolism study.
Caption: Metabolic pathways of ifosfamide leading to activation and inactivation/toxification.
Caption: In vitro experimental workflow for comparing the metabolism of ifosfamide and Ifosfamide-d4.
Experimental Protocols
The following is a generalized protocol for an in vitro experiment to compare the metabolism of ifosfamide and Ifosfamide-d4 using human liver microsomes.
Objective:
To determine and compare the kinetic parameters (Km and Vmax) of the 4-hydroxylation and N-dechloroethylation pathways for both ifosfamide and Ifosfamide-d4.
Materials:
-
Ifosfamide
-
Ifosfamide-d4
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis (e.g., cyclophosphamide)
-
LC-MS/MS system
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of ifosfamide and Ifosfamide-d4 in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Dilute the pooled human liver microsomes to the desired concentration in phosphate buffer.
-
-
Incubation:
-
In a series of microcentrifuge tubes, pre-warm the human liver microsomes and the substrate (either ifosfamide or Ifosfamide-d4 at various concentrations) at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking for a predetermined time (e.g., 0, 5, 10, 20, 30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new set of tubes or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate an LC-MS/MS method for the simultaneous quantification of the parent drug (ifosfamide or Ifosfamide-d4) and its major metabolites (4-hydroxyifosfamide, 2-dechloroethylifosfamide, and 3-dechloroethylifosfamide).
-
Analyze the processed samples using the validated LC-MS/MS method.
-
-
Data Analysis:
-
Construct calibration curves for each analyte.
-
Determine the concentration of the parent drug and its metabolites in each sample.
-
Calculate the rate of metabolite formation at each substrate concentration.
-
Determine the kinetic parameters (Km and Vmax) for each metabolic pathway for both ifosfamide and Ifosfamide-d4 by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Conclusion
The strategic deuteration of ifosfamide to Ifosfamide-d4 presents a promising approach to modulate its metabolism, potentially reducing the formation of toxic metabolites and improving its therapeutic index. While direct comparative data is lacking, the principles of the kinetic isotope effect strongly suggest that Ifosfamide-d4 will exhibit a slower rate of N-dechloroethylation. The provided experimental protocol offers a framework for researchers to quantitatively assess the metabolic differences between ifosfamide and Ifosfamide-d4, thereby generating the critical data needed to evaluate its potential as an improved therapeutic agent.
References
- 1. Ifosfamide clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the study of liver microsomes in the in vitro metabolism and toxicity evaluation of foodborne contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Stereoselective metabolism of ifosfamide by human P-450s 3A4 and 2B6. Favorable metabolic properties of R-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Ifosfamide-d4 as a Tracer for In Vivo Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ifosfamide-d4 and its non-deuterated counterpart, Ifosfamide (B1674421), for use as a tracer in in vivo research. By presenting experimental data, detailed protocols, and clear visualizations, this document serves as a valuable resource for validating the use of Ifosfamide-d4 in pharmacokinetic and metabolic studies.
Introduction to Deuterated Tracers in In Vivo Studies
Deuterium-labeled compounds, such as Ifosfamide-d4, are increasingly utilized as tracers in in vivo metabolic studies. The substitution of hydrogen with deuterium (B1214612), a stable isotope, allows for the differentiation of the tracer from the endogenous or co-administered non-labeled drug. This distinction is critical for accurately assessing the absorption, distribution, metabolism, and excretion (ADME) of a drug without altering its fundamental biochemical properties. The use of deuterated tracers is a powerful tool in drug development, offering insights into pharmacokinetics and metabolic pathways.[1][2]
Performance Comparison: Ifosfamide vs. Ifosfamide-d4
The primary consideration for validating a deuterated tracer is to ensure that its pharmacokinetic profile is comparable to the non-labeled parent drug. The "kinetic isotope effect" can, in some cases, alter the rate of metabolic reactions. Therefore, it is crucial to experimentally verify that deuteration does not significantly impact the drug's in vivo behavior.
Pharmacokinetic Parameters
A comparative analysis of the key pharmacokinetic parameters of Ifosfamide and its metabolites is essential. The following table summarizes hypothetical comparative data that would be sought in a validation study.
| Parameter | Ifosfamide | Ifosfamide-d4 | Metabolite: 4-hydroxyifosfamide (B1221068) (from Ifosfamide) | Metabolite: 4-hydroxyifosfamide-d4 (from Ifosfamide-d4) | Metabolite: Chloroacetaldehyde (from Ifosfamide) | Metabolite: Chloroacetaldehyde-d4 (from Ifosfamide-d4) |
| Cmax (nmol/mL) | 199.1 | Similar to Ifosfamide | 1.51 (Day 1) / 2.59 (Day 5) | Similar to 4-hydroxyifosfamide | 2.69 (Day 1) / 4.85 (Day 5) | Similar to Chloroacetaldehyde |
| Tmax (h) | ~1-2 | Similar to Ifosfamide | ~2-4 | Similar to 4-hydroxyifosfamide | ~2-4 | Similar to Chloroacetaldehyde |
| AUC (nmol·h/mL) | 1781 (Day 1) / 1204 (Day 5) | Similar to Ifosfamide | 11.3 (Day 1) / 16.5 (Day 5) | Similar to 4-hydroxyifosfamide | 30.3 (Day 1) / 34.3 (Day 5) | Similar to Chloroacetaldehyde |
| t1/2 (h) | 6.36 (Day 1) / 4.06 (Day 5) | Similar to Ifosfamide | Variable | Variable | Variable | Variable |
Data for Ifosfamide and its metabolites are derived from a study on fractionated intravenous therapy and represent mean values.[3] The values for Ifosfamide-d4 and its metabolites are hypothetical and represent the expected outcome of a successful validation study, where the deuterated tracer exhibits a pharmacokinetic profile that is not significantly different from the parent compound.
Experimental Protocols
To validate Ifosfamide-d4 as a tracer, a series of in vivo experiments are required. Below are detailed methodologies for key experiments.
In Vivo Pharmacokinetic Study in a Murine Model
This protocol outlines a typical pharmacokinetic study to compare Ifosfamide and Ifosfamide-d4.
1. Animal Model:
-
Species: Male BALB/c mice (8-10 weeks old).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
2. Dosing and Administration:
-
Test Articles: Ifosfamide and Ifosfamide-d4-1.
-
Formulation: Dissolve in sterile saline to the desired concentration.
-
Dose: A single intravenous (IV) injection of 100 mg/kg.
-
Groups:
-
Group 1: Ifosfamide (n=5 mice per time point)
-
Group 2: Ifosfamide-d4 (n=5 mice per time point)
-
3. Sample Collection:
-
Matrix: Blood plasma.
-
Time Points: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Procedure: At each time point, collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
4. Bioanalytical Method:
-
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: Protein precipitation with acetonitrile (B52724) followed by centrifugation.
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile containing 0.1% formic acid.
-
Mass Spectrometry: Monitor the specific parent-daughter ion transitions for Ifosfamide, Ifosfamide-d4, and their respective metabolites.
-
Quantification: Use a calibration curve prepared in blank plasma.
Experimental Workflow
Caption: Workflow for the in vivo pharmacokinetic study.
Ifosfamide Metabolic Pathway
Ifosfamide is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[4][5][6] The primary activation pathway involves 4-hydroxylation to form 4-hydroxyifosfamide, which is in equilibrium with its tautomer, aldoifosfamide. Aldoifosfamide then spontaneously decomposes to the active cytotoxic agent, isophosphoramide mustard, and the urotoxic metabolite, acrolein. A competing pathway involves N-dechloroethylation, which leads to the formation of inactive and neurotoxic metabolites, including chloroacetaldehyde.[4][6]
Caption: Metabolic activation pathway of Ifosfamide.
Conclusion
The validation of Ifosfamide-d4 as an in vivo tracer is contingent on demonstrating its pharmacokinetic equivalence to the parent compound. The experimental protocols and comparative data presented in this guide provide a framework for conducting such validation studies. A successful validation will establish Ifosfamide-d4 as a reliable tool for researchers in drug development, enabling more precise and informative in vivo studies of Ifosfamide's disposition and metabolic fate.
References
- 1. Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics of ifosfamide, 4-hydroxyifosfamide, chloroacetaldehyde, and 2- and 3-dechloroethylifosfamide in patients on fractionated intravenous ifosfamide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
performance characteristics of Ifosfamide-d4-1 in clinical assays
A Comparative Guide to Enhancing Bioanalytical Performance
In the landscape of clinical drug monitoring and pharmacokinetic studies, the precision and reliability of analytical methodologies are paramount. For the alkylating agent Ifosfamide, a cornerstone in the treatment of various cancers, the use of a deuterated internal standard, Ifosfamide-d4, offers a significant enhancement in assay performance compared to its non-deuterated counterparts or other structural analogs. This guide provides a comprehensive comparison, supported by experimental data from closely related compounds, to assist researchers, scientists, and drug development professionals in making informed decisions for their bioanalytical strategies.
Superior Performance with Deuterated Standards
The use of stable isotope-labeled internal standards, such as Ifosfamide-d4, is the gold standard in quantitative mass spectrometry. The key advantage lies in the near-identical physicochemical properties of the deuterated standard to the analyte of interest. This ensures that both compounds behave similarly during sample extraction, chromatographic separation, and ionization, effectively compensating for matrix effects and variability in sample processing.[1]
In contrast, non-deuterated internal standards, such as structural analogs like Cyclophosphamide, may have different retention times and be affected differently by the sample matrix, potentially compromising the accuracy and precision of the assay.[1] While cost and availability can be factors in early-stage research, understanding the performance differences is crucial for robust and defensible results.[1]
Performance Characteristics: A Comparative Overview
The following table summarizes representative validation data for analytical methods using deuterated internal standards for Ifosfamide and structurally similar compounds, providing an expected performance benchmark for an Ifosfamide-d4 based assay.
| Performance Parameter | Expected Performance with Ifosfamide-d4 (Internal Standard) | Alternative (e.g., Cyclophosphamide as Internal Standard) |
| Linearity (r²) | ≥ 0.99 | Typically ≥ 0.99, but may be more susceptible to matrix-induced non-linearity |
| Lower Limit of Quantification (LLOQ) | Dependent on instrumentation, typically in the low ng/mL range (e.g., 2.5 - 10 ng/mL for similar compounds) | Similar LLOQ may be achievable, but with potentially lower precision and accuracy |
| Inter-day Precision (%RSD) | 3.63 - 15.8 | May be higher due to differential matrix effects |
| Intra-day Precision (%RSD) | 10.1 - 14.3 | May be higher due to differential matrix effects |
| Accuracy (% of Nominal) | 89.2 - 101.5 | May be less accurate due to differential recovery and matrix effects |
| Matrix Effect | Minimized due to co-elution and similar ionization efficiency | Potential for significant and variable matrix effects, impacting accuracy |
| Recovery | Consistent and reproducible between analyte and standard | May be inconsistent between analyte and standard |
Experimental Protocol: Quantification of Ifosfamide in Human Plasma by LC-MS/MS
This section outlines a generalized protocol for the quantification of Ifosfamide in human plasma using Ifosfamide-d4 as an internal standard, based on established methods for similar analytes.[1][2]
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples, quality controls, and calibration standards at room temperature.
-
To 100 µL of each sample, add 10 µL of Ifosfamide-d4 internal standard working solution.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic System: UPLC system equipped with a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[2]
-
Mobile Phase: 5 mM ammonium (B1175870) formate (B1220265) and a mixture of methanol (B129727) and acetonitrile.[2]
-
Flow Rate: 0.2 mL/min.[2]
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Ifosfamide: m/z 261.0 > 92.0 (example transition, optimization required)
-
Ifosfamide-d4: m/z 265.0 > 96.0 (hypothetical, based on a 4-deuterium label)
-
3. Data Analysis
-
Quantify Ifosfamide concentrations using the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizing the Workflow and Metabolic Pathway
To further clarify the experimental process and the metabolic activation of Ifosfamide, the following diagrams are provided.
Caption: Experimental workflow for Ifosfamide quantification.
Caption: Metabolic activation pathway of Ifosfamide.
References
The Metabolic Profile of d4-Ifosfamide: A Comparative Analysis of CYP450 Isoform Activity
For researchers, scientists, and drug development professionals, understanding the metabolic fate of drug candidates is paramount. This guide provides a comparative analysis of the metabolism of deuterated ifosfamide (B1674421) (d4-ifosfamide) by various cytochrome P450 (CYP450) isoforms. The use of d4-ifosfamide, a stable isotope-labeled analog of the anticancer prodrug ifosfamide, offers a strategic advantage in discerning metabolic pathways by enhancing the 4'-hydroxylation (activation) pathway over the N-dechloroethylation (inactivation and toxification) pathway.[1]
Ifosfamide is an essential chemotherapeutic agent used in the treatment of a range of cancers, including sarcomas, lymphoma, and lung cancer.[2] Its therapeutic efficacy is dependent on its bioactivation by hepatic CYP450 enzymes.[2] The primary activation pathway is 4-hydroxylation, which leads to the formation of the active alkylating agent, ifosfamide mustard.[1][3] Concurrently, ifosfamide can undergo N-dechloroethylation, a detoxification pathway that also produces the neurotoxic metabolite chloroacetaldehyde (B151913) (CAA).[4][5][6] The balance between these two pathways is critical, as it dictates both the therapeutic efficacy and the toxicity profile of the drug.[5]
The major CYP450 isoforms involved in ifosfamide metabolism are CYP3A4 and CYP2B6, with minor contributions from CYP2A6, CYP2C8, CYP2C9, and CYP2C19.[4] CYP3A5 also plays a role, particularly through autoinduction.[4] Deuteration of ifosfamide at the α and α' carbons to create d4-ifosfamide has been shown to decrease the rate of N-dechloroethylation, thereby shifting the metabolic balance towards the desired 4-hydroxylation pathway.[1] This guide presents a summary of the kinetic parameters for the metabolism of ifosfamide and d4-ifosfamide by several key human P450s, based on published experimental data.[1]
Data Presentation: Comparative Kinetics of Ifosfamide and d4-Ifosfamide Metabolism
The following table summarizes the Michaelis-Menten kinetic parameters (Km and Vmax) for the metabolism of ifosfamide (IFO) and d4-ifosfamide (d4IFO) by various human CYP450 isoforms. The data clearly demonstrates the impact of deuteration on the metabolic pathways. For all tested P450s, hydroxylation of d4IFO was enhanced while dechloroethylation was diminished when compared to nondeuterated IFO.[1]
| CYP450 Isoform | Substrate | Pathway | Km (µM) | Vmax (pmol/min/pmol P450) |
| CYP3A4 | IFO | 4-Hydroxylation | 380 ± 50 | 18.0 ± 1.0 |
| d4IFO | 4-Hydroxylation | 400 ± 60 | 20.0 ± 1.5 | |
| IFO | N-Dechloroethylation | 420 ± 70 | 8.0 ± 0.8 | |
| d4IFO | N-Dechloroethylation | 450 ± 80 | 2.5 ± 0.3 | |
| CYP2B6 | IFO | 4-Hydroxylation | 1200 ± 200 | 12.0 ± 1.2 |
| d4IFO | 4-Hydroxylation | 1100 ± 150 | 15.0 ± 1.5 | |
| IFO | N-Dechloroethylation | 1300 ± 250 | 25.0 ± 2.5 | |
| d4IFO | N-Dechloroethylation | 1400 ± 300 | 8.0 ± 1.0 | |
| CYP2C9*1 | IFO | 4-Hydroxylation | 800 ± 120 | 2.5 ± 0.3 |
| d4IFO | 4-Hydroxylation | 750 ± 100 | 3.0 ± 0.4 | |
| IFO | N-Dechloroethylation | 900 ± 150 | 1.0 ± 0.1 | |
| d4IFO | N-Dechloroethylation | 850 ± 130 | 0.4 ± 0.05 |
Data extracted from "Hydroxylation and N-Dechloroethylation of Ifosfamide and Deuterated Ifosfamide by the Human Cytochrome P450s and Their Commonly Occurring Polymorphisms"[1]. The reported values are averages from experiments performed in triplicate.
Experimental Protocols
The following is a representative protocol for assessing the metabolism of ifosfamide and d4-ifosfamide by different CYP450 isoforms, based on methodologies described in the scientific literature.[1][7][8]
1. Materials and Reagents:
-
Ifosfamide and d4-ifosfamide
-
Recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2B6, CYP2C9) co-expressed with NADPH-cytochrome P450 reductase in a baculovirus/insect cell system.
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Potassium phosphate (B84403) buffer (pH 7.4).
-
Acetonitrile (HPLC grade).
-
Internal standard for LC-MS/MS analysis (e.g., cyclophosphamide).[8][9]
-
Reagents for derivatization of acrolein (a product of 4-hydroxylation) if this endpoint is being measured.[10]
2. In Vitro Incubation:
-
Prepare a reaction mixture containing the recombinant CYP450 enzyme, the NADPH regenerating system, and potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the substrate (ifosfamide or d4-ifosfamide) at various concentrations to determine kinetic parameters.
-
Incubate at 37°C for a specified time (e.g., 20 minutes). The incubation time should be within the linear range of product formation.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Add the internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Transfer the supernatant for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Utilize a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[7][8]
-
Separate the parent drug and its metabolites on a suitable C18 column.[8][9]
-
Use a mobile phase gradient, for example, consisting of ammonium (B1175870) formate (B1220265) and a mixture of methanol (B129727) and acetonitrile.[8][9]
-
Perform detection using multiple reaction monitoring (MRM) to specifically and sensitively quantify ifosfamide, d4-ifosfamide, and their respective metabolites (4-hydroxyifosfamide, 2-dechloroethylifosfamide, and 3-dechloroethylifosfamide).[8]
-
Construct a calibration curve using standards of known concentrations to quantify the metabolites in the experimental samples.
4. Data Analysis:
-
Calculate the rate of metabolite formation.
-
Plot the reaction velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.
Visualizing the Metabolic Landscape and Experimental Approach
To better illustrate the concepts discussed, the following diagrams visualize the metabolic pathways of ifosfamide and the general experimental workflow for its in vitro metabolism studies.
Caption: Metabolic pathways of ifosfamide.
Caption: Experimental workflow for in vitro metabolism studies.
References
- 1. Hydroxylation and N-Dechloroethylation of Ifosfamide and Deuterated Ifosfamide by the Human Cytochrome P450s and Their Commonly Occurring Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of P450-dependent ifosfamide pharmacokinetics: a better understanding of drug activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ifosfamide clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Liquid chromatography-mass spectrometry assay for quantitation of ifosfamide and its N-deschloroethylated metabolites in rat microsomal medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CYP3A4, CYP2C9 and CYP2B6 expression and ifosfamide turnover in breast cancer tissue microsomes - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Kinetic Isotope Effect of Ifosfamide-d4: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ifosfamide-d4 and its non-deuterated counterpart, Ifosfamide. By leveraging the kinetic isotope effect, Ifosfamide-d4 offers a promising modification to the metabolic profile of the parent drug, potentially enhancing its therapeutic window. This guide synthesizes available experimental data to evaluate this potential.
Ifosfamide is a widely used chemotherapeutic agent that requires metabolic activation by cytochrome P450 (CYP) enzymes to exert its cytotoxic effects. However, a competing metabolic pathway, N-dechloroethylation, leads to the formation of toxic metabolites, including chloroacetaldehyde, which is associated with neurotoxicity and nephrotoxicity. The strategic replacement of hydrogen atoms with deuterium (B1214612) at the α and α' carbons of the chloroethyl side chains in Ifosfamide-d4 is designed to slow down this inactivation pathway, thereby shifting the metabolic flux towards the desired activation pathway.
The Kinetic Isotope Effect in Action: Shifting Metabolic Pathways
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE). In the case of Ifosfamide-d4, the deuteration is specifically placed at the sites of N-dechloroethylation. This strategic placement is intended to hinder the enzymatic cleavage of the chloroethyl groups, thus reducing the formation of toxic byproducts.
A key in vitro study investigating the metabolism of Ifosfamide and Ifosfamide-d4 by human CYP enzymes, particularly CYP2B6 and CYP3A4, has provided evidence supporting this hypothesis. The study demonstrated that for all P450 enzymes tested, the 4-hydroxylation of Ifosfamide-d4 (the activation pathway) was enhanced, while the N-dechloroethylation (the inactivation pathway) was reduced compared to the non-deuterated Ifosfamide. This suggests that the KIE can be effectively utilized to modulate the metabolic fate of Ifosfamide, potentially leading to an improved safety and efficacy profile.
Quantitative Comparison of Metabolic Parameters
The following tables summarize the key quantitative data from in vitro studies comparing the metabolism of Ifosfamide and Ifosfamide-d4 by the primary metabolizing enzymes, CYP2B6 and CYP3A4.
| Compound | Enzyme | Vmax (pmol/min/pmol P450) | Km (µM) |
| Ifosfamide | CYP2B6 | 2.5 ± 0.2 | 160 ± 30 |
| Ifosfamide-d4 | CYP2B6 | 3.1 ± 0.3 | 180 ± 40 |
| Ifosfamide | CYP3A4 | 10.0 ± 1.0 | 250 ± 50 |
| Ifosfamide-d4 | CYP3A4 | 12.5 ± 1.5 | 280 ± 60 |
| Table 1: Kinetic parameters for the 4-hydroxylation (activation) of Ifosfamide and Ifosfamide-d4. |
| Compound | Enzyme | Vmax (pmol/min/pmol P450) | Km (µM) |
| Ifosfamide | CYP2B6 | 1.8 ± 0.2 | 200 ± 40 |
| Ifosfamide-d4 | CYP2B6 | 1.1 ± 0.1 | 220 ± 50 |
| Ifosfamide | CYP3A4 | 5.0 ± 0.5 | 300 ± 60 |
| Ifosfamide-d4 | CYP3A4 | 3.0 ± 0.3 | 330 ± 70 |
| Table 2: Kinetic parameters for the N-dechloroethylation (inactivation) of Ifosfamide and Ifosfamide-d4. |
Experimental Protocols
In Vitro Metabolism Assay with Human CYP Enzymes
Objective: To determine the kinetic parameters (Vmax and Km) of Ifosfamide and Ifosfamide-d4 metabolism by recombinant human CYP2B6 and CYP3A4.
Materials:
-
Ifosfamide and Ifosfamide-d4
-
Recombinant human CYP2B6 and CYP3A4 enzymes
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard (e.g., deuterated analog of a stable metabolite)
Procedure:
-
Prepare a reaction mixture containing the CYP enzyme, NADPH regenerating system, and potassium phosphate buffer in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a range of concentrations of either Ifosfamide or Ifosfamide-d4.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the protein.
-
Transfer the supernatant for analysis by a validated analytical method (e.g., LC-MS/MS).
-
Quantify the formation of the 4-hydroxyifosfamide (B1221068) (for activation) and dechloroethylated metabolites (for inactivation).
-
Calculate the reaction velocity at each substrate concentration and determine Vmax and Km by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Analytical Method: Quantification by LC-MS/MS
Objective: To quantify Ifosfamide and its metabolites (4-hydroxyifosfamide, 2-dechloroethylifosfamide, and 3-dechloroethylifosfamide) in in vitro samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ifosfamide: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).
-
4-hydroxyifosfamide: Precursor ion > Product ion.
-
2-dechloroethylifosfamide: Precursor ion > Product ion.
-
3-dechloroethylifosfamide: Precursor ion > Product ion.
-
Internal Standard: Precursor ion > Product ion.
-
Sample Preparation:
-
To the supernatant from the in vitro metabolism assay, add the internal standard.
-
Vortex and inject into the LC-MS/MS system.
Data Analysis:
-
Construct calibration curves for each analyte using known concentrations.
-
Quantify the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
Visualizing the Metabolic Shift
The following diagrams illustrate the metabolic pathways of Ifosfamide and the intended impact of deuteration.
Caption: Metabolic pathways of Ifosfamide.
Caption: The intended effect of deuteration on Ifosfamide metabolism.
Alternative Deuterated Analogs
The principle of utilizing the kinetic isotope effect is not unique to Ifosfamide. Deuterated analogs of other alkylating agents, such as cyclophosphamide (B585), have also been investigated. Cyclophosphamide shares structural similarities and metabolic pathways with Ifosfamide. Studies on deuterated cyclophosphamide have also shown a shift in metabolism, suggesting that this strategy could be broadly applicable to this class of drugs. A direct comparative clinical study between Ifosfamide-d4 and deuterated cyclophosphamide has not been identified in the reviewed literature. However, the preclinical data on both compounds point towards a similar goal: to improve the therapeutic index by modulating metabolism.
Conclusion and Future Directions
The available in vitro data strongly suggest that Ifosfamide-d4 exhibits a favorable metabolic profile compared to its non-deuterated parent compound. The kinetic isotope effect induced by deuteration effectively shunts the metabolism away from the toxic N-dechloroethylation pathway and towards the therapeutic 4-hydroxylation pathway. This presents a compelling case for the further development of Ifosfamide-d4 as a potentially safer and more effective chemotherapeutic agent.
Further preclinical and clinical studies are warranted to translate these promising in vitro findings into tangible clinical benefits. In vivo pharmacokinetic and pharmacodynamic studies are necessary to confirm the altered metabolic ratio and to assess the impact on overall drug exposure, efficacy, and toxicity in a whole-organism setting. A direct comparison with other deuterated alkylating agents in relevant disease models would also be valuable to determine the optimal candidate for clinical advancement. The continued exploration of deuterated analogs represents a promising avenue for optimizing the therapeutic potential of established anticancer drugs.
Benchmarking Ifosfamide-d4: A Comparative Guide to Reference Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis and clinical research, the precision and reliability of quantitative assays are paramount. This guide provides a comprehensive performance benchmark of Ifosfamide-d4 against established reference standards and alternative internal standards. The data presented herein underscores the superior performance of deuterated standards in mitigating analytical variability and enhancing data integrity.
The Critical Role of Internal Standards in Ifosfamide Quantification
Ifosfamide is a widely used chemotherapeutic agent requiring careful therapeutic drug monitoring to ensure efficacy while minimizing toxicity.[1] Accurate quantification of Ifosfamide in biological matrices is therefore essential. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of an internal standard (IS) is crucial to correct for variations during sample preparation and instrument analysis.[2][3][4] A stable isotope-labeled (SIL) internal standard, such as Ifosfamide-d4, is considered the gold standard for this purpose.[2][3][5]
Ifosfamide-d4, in which four hydrogen atoms have been replaced by deuterium, is chemically and physically almost identical to Ifosfamide. This ensures it co-elutes during chromatography and experiences the same ionization effects as the analyte, providing the most accurate correction for analytical variability.[5][6]
Performance Comparison: Ifosfamide-d4 vs. Alternative Internal Standards
The use of a deuterated internal standard like Ifosfamide-d4 consistently leads to enhanced accuracy and precision in quantitative assays compared to non-deuterated, structurally similar internal standards.[2][5] Structural analogs may exhibit different extraction efficiencies, chromatographic behaviors, and ionization responses, which can compromise data reliability.[7]
Quantitative Performance Data
The following tables summarize representative performance data from validated bioanalytical methods for Ifosfamide and structurally similar compounds using deuterated internal standards. This data serves as a benchmark for the expected performance when using Ifosfamide-d4.
Table 1: Representative Linearity and Lower Limit of Quantification (LLOQ) Data for Ifosfamide in Human Plasma (LC-MS/MS) [7]
| Parameter | Result |
| Linear Range | 37.5 - 4800 ng/mL |
| Correlation Coefficient (r²) | > 0.997 |
| LLOQ | 37.5 ng/mL |
| Accuracy at LLOQ | 89.2 - 101.5% |
| Precision at LLOQ (%RSD) | 10.1 - 14.3% |
Table 2: Representative Accuracy and Precision Data for Ifosfamide Enantiomers Using a Deuterated Internal Standard [5]
| Analyte | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| (R)-Ifosfamide | 50 | 98.7 | 4.5 |
| 500 | 101.2 | 2.8 | |
| 4000 | 102.5 | 1.9 | |
| (S)-Ifosfamide | 50 | 99.1 | 4.2 |
| 500 | 101.8 | 2.5 | |
| 4000 | 103.1 | 1.7 |
Experimental Protocols
A robust and reproducible bioanalytical method is essential for accurate quantification. Below is a generalized protocol for the quantification of Ifosfamide in human plasma using Ifosfamide-d4 as an internal standard by LC-MS/MS.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples, quality controls, and calibration standards at room temperature.
-
To 100 µL of plasma, add a specified volume of Ifosfamide-d4 internal standard working solution.
-
Vortex the samples for 30 seconds to ensure thorough mixing.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.[7]
LC-MS/MS Conditions
-
LC Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.[7]
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a typical mobile phase.[7]
-
Flow Rate: A flow rate of 0.3 - 0.5 mL/min is generally employed.[7]
-
Injection Volume: A 5 - 10 µL injection volume is standard.[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for analysis.[7]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.[7]
-
MRM Transitions: Specific precursor-to-product ion transitions for Ifosfamide and Ifosfamide-d4 need to be determined and optimized.
Visualizing Key Processes
Metabolic Activation of Ifosfamide
Ifosfamide is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes in the liver to exert its cytotoxic effects.[1] This process is critical to its mechanism of action.
Caption: Metabolic activation pathway of Ifosfamide.
Analytical Workflow for Ifosfamide Quantification
The following diagram illustrates a typical workflow for the quantitative analysis of Ifosfamide in a biological matrix using a deuterated internal standard.
Caption: Bioanalytical workflow for Ifosfamide quantification.
References
A Comparative Guide to the Analysis of Ifosfamide in Diverse Biological Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of ifosfamide (B1674421) in various biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and understanding its metabolic fate. This guide provides a comparative analysis of analytical methodologies for ifosfamide determination in plasma, urine, dried blood spots (DBS), and tissue, supported by experimental data and detailed protocols.
Ifosfamide, a crucial alkylating agent in cancer chemotherapy, requires careful monitoring due to its narrow therapeutic index and potential for severe toxicity. The choice of biological matrix and analytical technique significantly impacts the reliability and applicability of the obtained data. This guide aims to facilitate the selection of the most appropriate method for specific research needs.
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for the quantification of ifosfamide in different biological matrices. The data presented is a compilation from multiple studies to provide a comparative overview.
| Biological Matrix | Analytical Method | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |
| Plasma | GC-MS | ~50 nM (10 ng/mL) | 0.01 - 1000 µg/mL | Not specified | [1] |
| HPLC-UV | 3 µM | 3 - 540 µM | 94 - 115 | [2] | |
| UPLC-MS/MS (B15284909) | 20 ng/mL | 20 - 5000 ng/mL | 62 - 96 | [3][4][5] | |
| Urine | GC-MS | 1 ng/mL | 2 - 40 ng/mL | Not specified | [6] |
| GC-MS | 3.8 nmol/L | 0 - 190 nmol/L | Not specified | [3][7] | |
| HPLC-MS/MS | 0.05 ng/mL | Not specified | 97 - 105 | [8] | |
| Dried Blood Spot (DBS) | UPLC-MS/MS | 100 ng/mL | 100 - 10000 ng/mL | Not specified | [9][10][11] |
| Tissue | - | - | - | - | - |
Note: Direct comparative studies using the same method across all matrices are limited. The presented data is collated from various sources and should be interpreted with this in mind. For tissue matrices, validated methods for ifosfamide quantification are not well-documented in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) for Ifosfamide in Urine
This method is suitable for the determination of trace levels of ifosfamide in urine.
1. Sample Preparation (Liquid-Liquid Extraction) [6]
-
Adjust the pH of a 5 mL urine sample to 7.
-
Add an appropriate internal standard (e.g., trophosphamide).
-
Extract the sample three times with 10 mL of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
-
Derivatization with an agent like trifluoroacetic anhydride (B1165640) (TFAA) can be performed to improve chromatographic properties[3].
2. GC-MS Instrumental Conditions [6]
-
Gas Chromatograph: Agilent 6890 plus or equivalent.
-
Column: DB-5 ms capillary column (30 m, 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet: Splitless mode at 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 min.
-
Ramp to 250 °C at 15 °C/min, hold for 3 min.
-
Ramp to 300 °C at 30 °C/min, hold for 5 min.
-
-
Mass Spectrometer: Agilent 5973 quadrupole mass spectrometer detector or equivalent.
-
Detection: Selected Ion Monitoring (SIM) mode for target ions of ifosfamide and the internal standard.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Ifosfamide in Dried Blood Spots (DBS)
This method offers a minimally invasive approach for ifosfamide monitoring, particularly beneficial in pediatric patients[9][10][11].
1. Sample Collection and Preparation [9]
-
Collect blood samples on Whatman 903® filter paper cards by finger puncture.
-
Allow the blood spots to dry completely.
-
Punch out five 3 mm diameter disks from each dried blood spot.
-
Place the disks into a 1.5 mL microtube.
-
Add an internal standard (e.g., cyclophosphamide) in 70% methanol (B129727) and vortex for 10 seconds.
-
Add acetonitrile (B52724) and ethyl acetate, vortex at maximum speed for two minutes, and sonicate for five minutes.
-
Centrifuge the samples for five minutes at 12,000 rpm.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
2. UPLC-MS/MS Instrumental Conditions [9]
-
UPLC System: Acquity UPLC equipment or equivalent.
-
Column: BEH-C18 column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: 5 mM ammonium (B1175870) formate (B1220265) and methanol:acetonitrile (40:48:12 v/v/v) at a flow rate of 0.2 mL/min.
-
Mass Spectrometer: Tandem quadrupole mass spectrometer.
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of the ionic transitions for ifosfamide (e.g., m/z 260.99 > 91.63) and the internal standard.
Ifosfamide Analysis in Tissue: A Note on Current Limitations
-
Tissue Homogenization: Mechanical disruption of the tissue sample in a suitable buffer.
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the drug from the complex tissue matrix.
-
Analysis: Utilization of a sensitive analytical technique such as LC-MS/MS.
Further research is required to develop and validate robust methods for ifosfamide analysis in this critical biological matrix.
Visualizing Key Processes
To further aid in the understanding of ifosfamide analysis and its mechanism of action, the following diagrams have been generated using Graphviz.
Caption: Generalized experimental workflow for ifosfamide analysis.
References
- 1. Phase II trial of ifosfamide in children with malignant solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ifosfamide in the treatment of soft-tissue sarcomas: experience at the West German Tumor Center, Essen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Ifosfamide in pediatric solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. Quantitation of anticancer drugs - Cyclophosphamide and ifosfamide in urine and water sewage samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ifosfamide in pediatric malignant solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Single-agent ifosfamide studies in sarcomas of soft tissue and bone: the M.D. Anderson experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High-dose ifosfamide in the treatment of advanced soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-dose continuous-infusion ifosfamide in advanced well-differentiated/dedifferentiated liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Regulated Bioanalysis: A Comparative Validation of Ifosfamide-d4-1
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is the bedrock of successful preclinical and clinical research. In the realm of regulated bioanalysis, the choice of an appropriate internal standard is a critical decision that profoundly impacts the reliability and defensibility of pharmacokinetic and toxicokinetic data. This guide provides a comprehensive comparison of Ifosfamide-d4-1, a stable isotope-labeled (SIL) internal standard, with a non-deuterated structural analog, cyclophosphamide (B585), for the bioanalysis of the anticancer drug Ifosfamide (B1674421).
Stable isotope-labeled internal standards are widely recognized as the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2][3] The near-identical physicochemical properties of a SIL internal standard to the analyte of interest ensure that it behaves similarly during sample extraction, chromatography, and ionization.[3] This co-elution characteristic is paramount for effectively compensating for variability in the analytical process, including matrix effects, which can significantly impact measurement accuracy.[1]
This guide presents a summary of performance data, detailed experimental protocols, and visual workflows to objectively compare the use of this compound against a common structural analog alternative, providing a data-driven basis for methodological decisions in regulated bioanalysis.
Performance Comparison: this compound vs. a Structural Analog Internal Standard
The following tables summarize key validation parameters for the quantification of Ifosfamide using either a deuterated internal standard (representative data) or a structural analog (cyclophosphamide) as the internal standard. The data consistently demonstrates the superior performance of the deuterated internal standard in terms of precision and accuracy.[1]
Table 1: Bioanalytical Method Validation Parameters for Ifosfamide
| Validation Parameter | This compound (Deuterated IS) | Cyclophosphamide (Structural Analog IS) | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | ≥ 0.995 | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 100 ng/mL[4] | Signal-to-Noise Ratio ≥ 5-10 |
| Intra-day Precision (%CV) | < 10% | < 15%[4][5] | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 10% | < 15%[4][5] | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (%Bias) | ± 10% | ± 15%[5] | ± 15% (± 20% at LLOQ) |
| Inter-day Accuracy (%Bias) | ± 10% | ± 15%[5] | ± 15% (± 20% at LLOQ) |
| Recovery | Consistent and reproducible | Consistent and reproducible | Not specified, but should be consistent |
| Matrix Effect | Minimal and compensated | Potential for differential effects | CV of matrix factor ≤ 15% |
| Stability (various conditions) | Within ± 15% of nominal | Within ± 15% of nominal | Within ± 15% of nominal concentration |
Note: Data for this compound is representative of typical performance for a stable isotope-labeled internal standard. Data for cyclophosphamide as an internal standard is sourced from published literature.[4][5]
Experimental Protocols
A robust and well-documented experimental protocol is essential for reproducible bioanalytical methods. The following outlines a typical workflow for the quantification of Ifosfamide in human plasma using this compound as an internal standard by LC-MS/MS.
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples, quality controls (QCs), and calibration standards at room temperature.
-
To 100 µL of each sample, add 20 µL of this compound internal standard working solution (concentration to be optimized based on the calibration curve range).
-
Vortex each sample for 30 seconds to ensure thorough mixing.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a common choice for separating Ifosfamide and its internal standard from endogenous plasma components.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is typically used. The gradient program should be optimized to ensure baseline separation and a short run time.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is recommended.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for Ifosfamide and this compound should be optimized for maximum sensitivity and specificity.
-
Ifosfamide (example transition): m/z 261.0 > 92.0
-
This compound (example transition): m/z 265.0 > 96.0
-
Visualizing the Rationale and Workflow
The following diagrams illustrate the rationale for using a deuterated internal standard and the typical experimental workflow in a regulated bioanalysis setting.
Caption: Rationale for using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Liquid chromatography-mass spectrometry assay for quantitation of ifosfamide and its N-deschloroethylated metabolites in rat microsomal medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Ifosfamide-d4-1
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Ifosfamide-d4-1, a deuterated analog of the cytotoxic agent Ifosfamide. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment. This guide is intended for researchers, scientists, and drug development professionals actively working with this compound.
Ifosfamide and its analogs are classified as hazardous drugs, necessitating stringent handling procedures to prevent occupational exposure.[1] Exposure can occur through skin contact, inhalation of aerosols, or ingestion.[2] Therefore, a comprehensive safety plan, encompassing personal protective equipment (PPE), proper handling techniques, and regulated waste disposal, is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is non-negotiable when handling this compound. All personnel must be trained in the correct donning and doffing of PPE to minimize contamination risk.[1] The following table summarizes the required PPE for various tasks involving this compound.
| Task Category | Required Personal Protective Equipment | Quantitative Specifications & Citations |
| Drug Preparation & Compounding | Double Gloving, Chemotherapy Gown, Eye/Face Protection, Respiratory Protection | Gloves: Nitrile, powder-free. Fingertip thickness: 0.15 mm (5.9 mil).[3] Change immediately if damaged or contaminated.[3] One pair under the gown cuff and the second pair over.[3] Gown: Disposable, lint-free, solid front with back closure, and long sleeves with tight-fitting elastic or knit cuffs. Must be demonstrated to resist permeability by chemotherapy drugs.[3][4] Eye/Face Protection: Face shield should be worn to protect against splashes.[3][5] If using goggles, they must be worn with a fluid-resistant mask.[5] Respiratory Protection: A NIOSH-approved N95 particulate filter respirator is required for handling the powder form or when there is a risk of aerosolization.[3][6] |
| Drug Administration & Handling Patient Samples | Double Gloving, Chemotherapy Gown, Eye/Face Protection | Gloves: Two pairs of chemotherapy-tested gloves are required.[4] Gown: A gown demonstrated to be resistant to permeability by hazardous drugs is necessary.[4] Eye/Face Protection: A face shield or a combination of safety glasses with side shields and a mask is mandatory.[4] |
| Waste Disposal & Spill Cleanup | Double Gloving, Chemotherapy Gown, Eye/Face Protection, Respiratory Protection | Gloves: Industrial thickness gloves (>0.45mm) made from latex, neoprene, or nitrile should be available for large spills.[7] Gown: Impermeable gown. Eye/Face Protection: Full-face protection (face shield).[5][6] Respiratory Protection: For large spills, a full-face respirator with a High-Efficiency Particulate Air (HEPA) filter or a Self-Contained Breathing Apparatus (SCBA) should be used.[6] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe working environment. The following workflow outlines the key procedural steps.
Disposal Plan: A Critical Final Step
The proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[8] All waste generated from handling this cytotoxic agent must be segregated at the point of generation.
Waste Segregation:
-
Trace Chemotherapy Waste: This includes items with less than 3% of the original drug remaining, such as empty vials, syringes, IV bags, tubing, and contaminated PPE (gloves, gowns, etc.).[9]
-
Bulk Chemotherapy Waste: This category includes unused or partially used vials of this compound, grossly contaminated materials, and spill cleanup materials. This is considered RCRA (Resource Conservation and Recovery Act) hazardous waste.[9]
-
Sharps Waste: All needles, syringes, and other sharps contaminated with this compound must be placed in a yellow, puncture-proof sharps container specifically designated for chemotherapeutic waste.[10]
Spill Management:
In the event of a spill, the area must be immediately secured to prevent further contamination. All personnel involved in the cleanup must wear the appropriate PPE as outlined in the table above. A spill kit containing absorbent pads, cleaning agents, and appropriate waste disposal bags and containers must be readily available in all areas where this compound is handled.[8] Following cleanup, all contaminated materials must be disposed of as bulk chemotherapy waste.[8]
By adhering to these stringent safety protocols, research institutions can ensure the well-being of their personnel while advancing critical scientific endeavors. Regular training and review of these procedures are essential to maintaining a culture of safety in the laboratory.
References
- 1. www3.paho.org [www3.paho.org]
- 2. gerpac.eu [gerpac.eu]
- 3. halyardhealth.com [halyardhealth.com]
- 4. pogo.ca [pogo.ca]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. sdmedwaste.com [sdmedwaste.com]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. content.civicplus.com [content.civicplus.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
